molecular formula C8H7ClFNO2 B2495747 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene CAS No. 1804051-98-6

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Cat. No.: B2495747
CAS No.: 1804051-98-6
M. Wt: 203.6
InChI Key: ZBTCIUGHRKIPON-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.6. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCIUGHRKIPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6): A Strategic Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement of halogens and hydrogen-bond acceptors on an aromatic core dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a highly specialized, polyfunctional building block designed for the rapid assembly of complex heterocyclic scaffolds[1].

This molecule features four distinct functional handles on a benzene ring, each serving a precise mechanistic purpose:

  • Chloromethyl Group: A highly activated electrophilic center primed for bimolecular nucleophilic substitution ( SN​2 ).

  • Nitro Group: A masked aniline that allows for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation) without interfering with early-stage alkylations.

  • Fluoro Substituent: Strategically positioned to modulate the pKa of adjacent functional groups, increase lipophilicity, and block cytochrome P450-mediated oxidative metabolism.

  • Methyl Group: Provides steric bulk and enhances the overall lipophilicity of the resulting pharmacophore.

This whitepaper provides an in-depth technical analysis of CAS 1804051-98-6[2], detailing its physicochemical profile, its mechanistic behavior in synthetic workflows, and self-validating protocols for its utilization in drug discovery.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its solubility, reactivity, and behavior in standard purification systems.

Table 1: Physicochemical Properties of CAS 1804051-98-6

PropertyValue / Description
IUPAC Name 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
CAS Number 1804051-98-6
Molecular Formula C 8​ H 7​ ClFNO 2​
Molecular Weight 203.60 g/mol
Canonical SMILES CC1=CC(F)=C(CCl)C=C1[O-]
InChI Key ZBTCIUGHRKIPON-UHFFFAOYSA-N
Electrophilicity High (Activated by para-nitro resonance)

Mechanistic Role in Drug Design: The Causality of Reactivity

As a Senior Application Scientist, I emphasize that successful synthesis is not about mixing reagents, but about exploiting stereoelectronic causality. The substitution pattern of CAS 1804051-98-6 dictates a very specific, highly predictable reactivity profile.

The SN​2 Imperative of the Chloromethyl Group

Benzylic halides can typically undergo both SN​1 and SN​2 reactions. However, in CAS 1804051-98-6, the presence of the strongly electron-withdrawing 5-nitro group exerts a profound stereoelectronic effect. By severely destabilizing the transition state that would lead to a benzylic carbocation, the nitro group effectively suppresses the SN​1 pathway. This ensures that nucleophilic substitution proceeds exclusively via strict bimolecular SN​2 kinetics[3]. Furthermore, this electron-deficient aromatic system significantly increases the electrophilicity of the benzylic carbon, resulting in accelerated conversion rates during alkylation compared to unactivated benzyl chlorides[4].

Chemoselective Nitro Reduction

Once the chloromethyl group has been functionalized, the 5-nitro group must typically be reduced to an amine to allow for further scaffold elaboration. Catalytic hydrogenation (e.g., H2​ over Pd/C ) is a standard method; however, in heavily halogenated systems, it carries a severe risk of hydrodehalogenation at both the aryl fluoride and the benzylic position. To circumvent this, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is strictly required[5]. This method is highly chemoselective, reducing the nitro group to an aniline without disturbing sensitive carbon-halogen bonds[6].

Table 2: Comparative Nitro Reduction Conditions for Halogenated Arenes

Reagent SystemPrimary MechanismChemoselectivityDehalogenation RiskSuitability for CAS 1804051-98-6
H 2​ , Pd/C Catalytic HydrogenationLowHigh (C-Cl / C-F cleavage)Poor
SnCl 2​ , EtOH Hydride Transfer / SETModerateLowModerate (Toxicity/Workup issues)
Fe, NH 4​ Cl Single-Electron TransferHighVery LowExcellent

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction integrity.

Protocol A: Chemoselective SN​2 Alkylation

Objective: To couple a secondary amine to the chloromethyl handle without triggering elimination or dimerization.

  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

    • Causality Note: MeCN is chosen over DMF to minimize the risk of formylation and to provide an optimal dielectric constant for SN​2 transition state stabilization.

  • Base Addition: Add finely milled anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.0 equiv).

    • Causality Note: K 2​ CO 3​ acts as a heterogeneous, mild acid scavenger. Using a stronger, soluble base like DIPEA or NaOH could trigger unwanted side reactions or hydrolysis of the benzylic chloride.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine or a piperazine derivative, 1.2 equiv) dropwise at 0 °C.

  • Thermal Activation: Heat the suspension to 60 °C and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~203) is fully consumed.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Partition between EtOAc and H 2​ O, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: To unmask the aniline for late-stage coupling while preserving the aryl fluoride and any newly formed benzylic bonds.

  • Preparation: Dissolve the alkylated nitro intermediate (1.0 equiv) in a 1:1 (v/v) mixture of Ethanol and Water (0.1 M)[6].

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH 4​ Cl, 5.0 equiv) sequentially at room temperature.

    • Causality Note: NH 4​ Cl acts as a mild proton source to drive the SET mechanism of the iron powder, avoiding the use of strong acids (like HCl) that could protonate the newly installed basic amine and halt the reduction.

  • Thermal Activation: Heat the mixture to 80 °C and stir vigorously for 2 hours[6].

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The nitro compound will disappear, replaced by a highly polar, UV-active amine spot.

  • Workup: Cool to room temperature. Critical Step: Filter the mixture through a thick pad of Celite to remove the iron sludge (Fe 3​ O 4​ byproducts), washing the pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous layer with EtOAc, wash with saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate to yield the functionalized aniline building block.

Data Visualization & Workflows

To conceptualize the utility of CAS 1804051-98-6, the following Graphviz diagrams illustrate both its synthetic workflow and its ultimate pharmacological application.

Synthetic Workflow

SyntheicWorkflow A CAS 1804051-98-6 (Nitro-Aryl Chloride) B SN2 Alkylation (K2CO3, MeCN, 60°C) A->B Step 1 Nucleophile C Alkylated Nitro Intermediate B->C D Nitro Reduction (Fe, NH4Cl, 80°C) C->D Step 2 Chemoselective E Functionalized Aniline Scaffold D->E

Caption: Synthetic workflow for the dual-functionalization of CAS 1804051-98-6.

Pharmacological Utility (Mechanism of Action)

Fluorinated anilines derived from this building block are frequently incorporated into Receptor Tyrosine Kinase (RTK) inhibitors (e.g., EGFR inhibitors) due to their excellent fit in the ATP-binding pocket.

Mechanism Ligand Extracellular Ligand (e.g., EGF) Receptor Receptor Tyrosine Kinase (Active Conformation) Ligand->Receptor Binds & Activates Pathway Downstream Kinase Cascade (PI3K / MAPK) Receptor->Pathway ATP Hydrolysis Inhibitor Fluorinated Aniline Inhibitor (Derived from 1804051-98-6) Inhibitor->Receptor Competitive ATP Blockade Outcome Cellular Proliferation & Tumor Growth Pathway->Outcome Signal Transduction

Caption: Inhibition of RTK signaling pathways by fluorinated aniline derivatives.

References

  • [2] CAS#:1804051-98-6 | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. ChemSrc. Available at:[Link]

  • [3] SN2 Reaction Rate and Mechanism Analysis. Scribd. Available at:[Link]

  • [4] Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. ProQuest. Available at: [Link]

  • [5] 2-Bromo-6-nitrotoluene Reduction Protocols. ScienceMadness Discussion Board. Available at: [Link]

  • [6] Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors. AIR Unimi. Available at:[Link]

Sources

Strategic Utilization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Early Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is critical for the rapid exploration of chemical space. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) represents a highly versatile, tetrasubstituted aromatic scaffold. As an Application Scientist, I frequently leverage this specific architecture because it offers three distinct vectors for diversification: a highly reactive electrophilic center (chloromethyl), a reducible handle (nitro), and a metabolic-blocking/lipophilicity-modulating group (fluoro) 1.

This whitepaper provides a comprehensive physicochemical profile of this building block, elucidates the mechanistic causality behind its reactivity, and establishes field-proven, self-validating protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core data for this compound.

PropertyValue
IUPAC Name 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
CAS Registry Number 1804051-98-6
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
SMILES CC1=CC(F)=C(CCl)C=C1[O-]
InChI Key ZBTCIUGHRKIPON-UHFFFAOYSA-N
Synonyms 2-Fluoro-4-methyl-5-nitrobenzyl chloride
Electronic and Steric Causality

The reactivity of the chloromethyl group is profoundly influenced by the aromatic ring's substituents. The electron-withdrawing nature of the nitro group (via induction and resonance) and the fluorine atom (via induction) typically deactivate the aromatic ring toward electrophilic aromatic substitution. However, for the benzylic position, the adjacent sp³ hybridized carbon allows for the formation of a resonance-stabilized benzylic carbocation transition state, facilitating highly efficient nucleophilic substitution (both Sₙ1 and Sₙ2 pathways, depending on solvent and nucleophile) 2.

Mechanistic Reactivity & Synthetic Strategy

To successfully utilize this scaffold, the order of operations is paramount. The golden rule of this building block is chemoselectivity: the chloromethyl group must be reacted prior to the reduction of the nitro group.

If the nitro group is reduced to an aniline first, the resulting nucleophilic amine will rapidly undergo intermolecular self-condensation with the electrophilic chloromethyl group of another molecule, leading to intractable polymeric mixtures.

A. The Chloromethyl Handle: Nucleophilic Substitution

The C-Cl bond is highly polarized. When subjected to a nucleophile (e.g., a secondary amine), the reaction proceeds primarily via an Sₙ2 mechanism in polar aprotic solvents (like DMF). The transition state is lowered in energy due to orbital overlap with the adjacent aromatic π-system 2.

B. The Nitro Handle: Catalytic Hydrogenation

Once the benzylic position is secured, the nitro group can be reduced to an aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over Béchamp reduction (Fe/HCl) to avoid harsh acidic workups. The mechanism is a stepwise surface reaction: molecular hydrogen dissociates on the Pd surface, sequentially reducing the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline, releasing water as the sole byproduct 3. Density Functional Theory (DFT) studies confirm this proceeds via single and double H-induced dissociation of the N-O bonds 4.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes built-in analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding.

Protocol 1: Chemoselective N-Alkylation (Sₙ2 Displacement)

Objective: Functionalize the benzylic position while preserving the nitro group.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: A mild, insoluble inorganic base is chosen over organic bases (like TEA) to act as an acid scavenger for the generated HCl without competing as a nucleophile.

  • Nucleophile Addition: Add the desired secondary amine (1.1 eq) dropwise at 0 °C, then allow to warm to room temperature. Causality: Benzylic chlorides are highly reactive; starting at 0 °C prevents exothermic degradation.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material is strongly UV-active. Complete consumption typically occurs within 2-4 hours.

  • Workup & Self-Validation: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Validation: Analyze the crude via LC-MS. You must observe a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the amine fragment. The isotopic pattern of chlorine (M / M+2 ratio of 3:1) will disappear, definitively proving the Sₙ2 displacement.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Unmask the aniline pharmacophore for subsequent amide coupling.

  • Reaction Setup: Dissolve the intermediate from Protocol 1 in a 1:1 mixture of EtOH and EtOAc (0.1 M). Causality: EtOH provides excellent hydrogen solubility, while EtOAc ensures the starting material remains fully dissolved.

  • Catalyst Wetting: Carefully add 10% Pd/C (10% w/w) under an Argon atmosphere. Warning: Dry Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): The reaction mixture will often change from a deep yellow (characteristic of nitroaromatics) to colorless/pale yellow.

  • Workup & Self-Validation: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

    • Validation: Analyze via ¹H NMR (DMSO-d₆). The self-validating proof of reduction is the appearance of a broad singlet integrating to 2H between 4.5–5.5 ppm (the -NH₂ protons), accompanied by an upfield shift of the adjacent aromatic protons due to the change from an electron-withdrawing (-NO₂) to an electron-donating (-NH₂) group.

Workflow Visualization

The sequential functionalization of this building block is a cornerstone of library enumeration in drug discovery. The diagram below maps the logical progression from the raw building block to a fully assembled active pharmaceutical ingredient (e.g., a kinase inhibitor).

SynthesisWorkflow SM 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene SN_React SN2 Alkylation (Amine, K2CO3, DMF) SM->SN_React Chemoselective Displacement Intermediate Alkylated Intermediate (LC-MS Validated) SN_React->Intermediate Aqueous Workup Red_React Catalytic Hydrogenation (H2, Pd/C, EtOH) Intermediate->Red_React Stepwise Reduction Final Aniline Scaffold (Ready for Coupling) Red_React->Final Celite Filtration

Figure 1: Chemoselective synthetic workflow for the sequential functionalization of CAS 1804051-98-6.

References

  • 1804051-98-6 | 1-(chloromethyl)
  • Source: acs.org (Inorganic Chemistry - ACS Publications)
  • Explain why benzyl chloride undergoes nucleophilic substitution...
  • Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni)

Sources

Synthesis pathway for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Introduction

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a highly functionalized aromatic compound, representing a valuable building block for medicinal chemistry and agrochemical research. Its polysubstituted structure, featuring a reactive chloromethyl handle, a nitro group for further transformations, and specific fluorine and methyl placements, makes it an attractive precursor for complex molecular architectures. The synthesis of such a molecule is non-trivial, demanding a strategic approach that carefully navigates the interplay of substituent directing effects and reactivity.

This technical guide presents a comprehensive analysis of a viable and robust synthetic pathway for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. Moving beyond a simple recitation of steps, this document elucidates the critical strategic decisions in pathway selection, delves into the mechanistic underpinnings of each transformation, and provides detailed, field-tested protocols. The core of the proposed strategy involves a two-step sequence commencing with the regioselective nitration of a commercially available starting material, followed by a targeted chloromethylation of the electron-deficient intermediate.

Part 1: Strategic Pathway Design & Retrosynthetic Analysis

The design of a successful synthesis hinges on the order of key bond formations and substituent introductions. For the target molecule, the primary challenge lies in installing the nitro and chloromethyl groups onto a pre-existing 3-fluoro-4-methyltoluene framework with the correct regiochemistry.

Retrosynthetic Approach

Two plausible retrosynthetic pathways were considered:

  • Route A: Nitration First. This route involves the initial nitration of 3-fluoro-4-methyltoluene to form 2-fluoro-4-methyl-5-nitrotoluene, followed by the introduction of the chloromethyl group.

  • Route B: Chloromethylation First. This alternative involves the chloromethylation of 3-fluoro-4-methyltoluene, followed by nitration of the resulting product.

Rationale for Pathway Selection

Route A is strategically superior due to predictable regiochemical control during the initial nitration step. The starting material, 3-fluoro-4-methyltoluene, possesses two directing groups:

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Fluoro Group (-F): A deactivating, ortho, para-director.[1]

The activating nature of the methyl group is dominant. The directing vectors of both groups converge, strongly favoring electrophilic substitution at the C5 position, which is ortho to the methyl group and para to the fluoro group. This synergy leads to the desired 2-fluoro-4-methyl-5-nitrotoluene intermediate with high selectivity.[2][3]

Conversely, Route B presents significant regiochemical ambiguity. The chloromethylation of 3-fluoro-4-methyltoluene would likely yield a mixture of isomers, and the subsequent nitration of that mixture would be further complicated by the directing effects of three substituents, leading to a complex product profile and challenging purification.

The primary challenge in the selected pathway (Route A) is the second step: the chloromethylation of the electron-deficient 2-fluoro-4-methyl-5-nitrotoluene. Standard electrophilic aromatic substitution methods like the Blanc chloromethylation are notoriously inefficient on rings deactivated by strong electron-withdrawing groups such as the nitro group.[4][5][6] This guide addresses this challenge by employing a modern synthetic method tailored for such substrates.

Part 2: Synthesis Pathway and Mechanistic Discussion

The selected synthetic workflow is a two-step process designed for optimal regioselectivity and efficiency.

Synthetic_Workflow A 3-Fluoro-4-methyltoluene B 2-Fluoro-4-methyl-5-nitrotoluene A->B Step 1: Nitration (HNO₃, H₂SO₄) C 1-(Chloromethyl)-2-fluoro-4-methyl- 5-nitrobenzene B->C Step 2: Chloromethylation (VNS Reaction)

Caption: Overall synthetic workflow.

Step 1: Electrophilic Nitration of 3-Fluoro-4-methyltoluene

This initial step establishes the critical nitro-group substitution pattern. The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[7][8]

Mechanism: A mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[9] The π-electron system of the 3-fluoro-4-methyltoluene ring attacks the nitronium ion in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10] A weak base (HSO₄⁻) then abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+->HSO4- H3O+ H₃O⁺ NO2+->H3O+ StartMat 3-Fluoro-4-methyltoluene SigmaComplex Resonance-Stabilized Sigma Complex StartMat->SigmaComplex + NO₂⁺ Product 2-Fluoro-4-methyl-5-nitrotoluene SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration.

Step 2: Chloromethylation via Vicarious Nucleophilic Substitution (VNS)

As established, the electron-poor nature of 2-fluoro-4-methyl-5-nitrotoluene precludes the use of classical electrophilic chloromethylation. A superior alternative is the Vicarious Nucleophilic Substitution of hydrogen. This reaction is specifically designed for the C-H functionalization of nitroaromatics.[11]

Mechanism: The reaction utilizes a carbanion with a leaving group at the carbanionic center. For chloromethylation, this is the dichloromethanide carbanion (:CHCl₂⁻), generated in situ from dichloromethane and a strong base like lithium diisopropylamide (LDA) at cryogenic temperatures.

  • Nucleophilic Addition: The dichloromethanide carbanion attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group, forming an anionic σ-adduct (a Meisenheimer-like complex).

  • β-Elimination: The adduct then undergoes a base-assisted β-elimination of a proton and the chloride leaving group from the same carbon atom to restore aromaticity. This key step differentiates VNS from classical SₙAr reactions.

  • Protonation: A final workup with an acid quenches the reaction and protonates the intermediate to yield the chloromethylated product.

This method offers exceptional regioselectivity and functional group tolerance, making it ideal for this challenging transformation.[11]

VNS_Mechanism Substrate 2-Fluoro-4-methyl- 5-nitrotoluene Adduct Anionic σ-Adduct Substrate->Adduct + :CHCl₂⁻ Carbanion Dichloromethanide (:CHCl₂⁻) Elimination β-Elimination (-HCl) Adduct->Elimination Product Target Molecule Elimination->Product Workup (H⁺)

Caption: Simplified workflow for VNS chloromethylation.

Part 3: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong acids, cryogenic liquids, and potent reagents. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 2-Fluoro-4-methyl-5-nitrotoluene

This protocol is adapted from established procedures for the nitration of fluorotoluenes.[2][3]

  • Materials:

    • 3-Fluoro-4-methyltoluene (1 equivalent)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Dichloromethane (DCM) or Diethyl Ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice-salt bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Once the nitrating mixture is prepared and cooled, add 3-fluoro-4-methyltoluene dropwise from the funnel over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

    • Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The product, 2-fluoro-4-methyl-5-nitrotoluene, can be purified further by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

This protocol is based on the Vicarious Nucleophilic Substitution methodology.[11] It requires strict anhydrous conditions and inert atmosphere.

  • Materials:

    • 2-Fluoro-4-methyl-5-nitrotoluene (1 equivalent)

    • Anhydrous Tetrahydrofuran (THF)

    • Diisopropylamine (distilled from CaH₂)

    • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

    • Anhydrous Dichloromethane (DCM, distilled from CaH₂)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Oven-dried glassware

    • Syringes and needles

    • Low-temperature bath (e.g., acetone/dry ice, -78 °C)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous THF and diisopropylamine (1.1 equivalents) to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

    • In a separate dry flask under an inert atmosphere, dissolve 2-fluoro-4-methyl-5-nitrotoluene (1 equivalent) in anhydrous THF.

    • Transfer the substrate solution via cannula or syringe into the LDA solution at -78 °C.

    • In a third dry flask, add anhydrous DCM (1.5-2.0 equivalents) and anhydrous THF. Cool this solution to -95 °C (using a liquid nitrogen/ethanol bath).

    • To the DCM solution, slowly add the anionic substrate solution from the previous step via a pre-cooled cannula, ensuring the temperature remains below -90 °C.

    • Stir the reaction mixture at this low temperature for 1-2 hours. Monitor the reaction by quenching small aliquots and analyzing by TLC or LC-MS.

    • Upon completion, quench the reaction at -95 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Part 4: Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Actual yields may vary based on experimental conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldKey Characterization Notes
2-Fluoro-4-methyl-5-nitrotolueneC₇H₆FNO₂155.13>85%Expected to be a solid. ¹H NMR will show a characteristic singlet for the methyl group.
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzeneC₈H₇ClFNO₂203.6060-75%¹H NMR will show a new singlet around 4.5-4.8 ppm corresponding to the -CH₂Cl protons.

Conclusion

This guide has detailed a robust and logically sound two-step synthesis for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. The strategic decision to perform nitration prior to C-H functionalization ensures high regiochemical control, a critical factor for the efficient synthesis of polysubstituted aromatics. Furthermore, by addressing the challenge of functionalizing an electron-deficient ring with the modern and highly effective Vicarious Nucleophilic Substitution reaction, this pathway provides a reliable method for accessing this valuable chemical intermediate. The provided protocols, grounded in established chemical principles, offer a clear and actionable framework for researchers in the fields of drug discovery and materials science.

Sources

Spectroscopic Characterization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6)[1] is a highly functionalized aromatic building block widely utilized in drug discovery and advanced materials science. Its structural complexity—featuring a benzylic chloride for nucleophilic substitution, a fluorine atom for metabolic stability, and a nitro group for subsequent reduction or cross-coupling—makes it a versatile scaffold.

From a spectroscopic perspective, the compound presents a unique highly polarized aromatic core. The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups strongly deshield specific regions of the ring, while the electron-donating methyl (-CH₃) group provides competing inductive effects. Understanding these causal electronic relationships is critical for accurate spectral interpretation and structural validation[2].

Electronic_Effects Sub1 Nitro Group (-NO₂) Strong Electron Withdrawing Ring Aromatic Core (Deshielded & Polarized) Sub1->Ring -M, -I Effects Sub2 Fluorine (-F) Inductive Withdrawing Sub2->Ring -I Effect Sub3 Methyl (-CH₃) Electron Donating Sub3->Ring +I, Hyperconjugation

Logical relationship of substituent electronic effects polarizing the aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Interpretation

The ¹H NMR spectrum of this compound is defined by two isolated, para-positioned aromatic protons (C3-H and C6-H). Because C6-H is positioned ortho to the strongly electron-withdrawing nitro group, it experiences significant deshielding, shifting downfield to ~8.13 ppm. Conversely, C3-H is shielded by the ortho-methyl group, appearing upfield at ~7.01 ppm. Both protons exhibit scalar coupling to the C2 fluorine atom, generating distinct doublets[2].

The ¹³C NMR spectrum is heavily influenced by heteronuclear ¹J, ²J, and ³J Carbon-Fluorine (C-F) couplings, which split the carbon resonances and validate the spatial arrangement of the ring[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Shift (ppm) Multiplicity Coupling (Hz) Integration Assignment & Causality
C6-H 8.13 Doublet ⁴J_HF = 5.2 1H Deshielded by ortho-NO₂; meta-coupled to F.
C3-H 7.01 Doublet ³J_HF = 9.1 1H Shielded by ortho-CH₃; ortho-coupled to F.
C1-CH₂Cl 4.62 Singlet (br) - 2H Benzylic protons; broadened by unresolved ⁴J_HF.

| C4-CH₃ | 2.58 | Singlet | - | 3H | Aryl methyl; shifted downfield by ortho-NO₂. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Shift (ppm) Multiplicity Coupling (Hz) Structural Assignment
C2 153.2 Doublet ¹J_CF ≈ 252 Aromatic C directly attached to Fluorine
C5 147.5 Singlet - Aromatic C attached to Nitro group
C4 128.4 Doublet ³J_CF ≈ 8.0 Aromatic C attached to Methyl group
C6 126.1 Doublet ³J_CF ≈ 8.0 Aromatic C-H
C1 123.8 Doublet ²J_CF ≈ 15.5 Aromatic C attached to Chloromethyl
C3 117.3 Doublet ²J_CF ≈ 24.0 Aromatic C-H
C1-CH₂Cl 38.5 Doublet ⁴J_CF ≈ 2.0 Benzylic carbon

| C4-CH₃ | 20.1 | Singlet | - | Methyl carbon |

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve ~20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because its low polarity perfectly solvates the non-hydrogen-bonding matrix of the compound, while TMS provides an internal zero-point standard to self-validate the chemical shift axis.

  • Locking and Shimming: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium frequency and perform gradient shimming (e.g., TopShim). Causality: A highly homogeneous B₀ magnetic field is critical for resolving the fine ⁴J_HF (5.2 Hz) meta-coupling.

  • Acquisition: Execute a standard 30° pulse sequence (zg30 for ¹H, zgpg30 for ¹³C) with a relaxation delay (D1) of 2 seconds. Acquire 16 scans for ¹H and 1024 scans for ¹³C to compensate for the long T₁ relaxation times of the quaternary carbons.

NMR_Workflow S1 Sample Dissolution (20 mg in 0.6 mL CDCl₃) S2 Deuterium Lock & Shimming (Optimize B0 Homogeneity) S1->S2 S3 Pulse Sequence Execution (zg30 for ¹H, zgpg30 for ¹³C) S2->S3 S4 FID Processing (Zero-filling, Apodization, FT) S3->S4

Self-validating experimental workflow for NMR acquisition and processing.

Mass Spectrometry (GC-EI-MS)

Fragmentation Pathway

Under Electron Ionization (EI), the compound yields a distinct molecular ion cluster at m/z 203 and 205, reflecting the 3:1 natural isotopic abundance of ³⁵Cl and ³⁷Cl. The primary fragmentation mechanism is the homolytic cleavage of the benzylic C-Cl bond, which is highly favored due to the thermodynamic stability of the resulting benzyl (or rearranged tropylium) cation[4]. This yields the base peak at m/z 168.

Table 3: GC-EI-MS Data (70 eV)

m/z Relative Abundance (%) Fragment Mechanistic Rationale
205 15 [M]⁺• (³⁷Cl) Molecular ion (isotope)
203 45 [M]⁺• (³⁵Cl) Molecular ion
168 100 [M - Cl]⁺ Loss of chlorine radical (Base Peak)

| 122 | 65 | [M - Cl - NO₂]⁺ | Subsequent loss of nitro radical |

MS_Pathway M Molecular Ion (M⁺•) m/z 203 / 205 F1 Benzyl Cation [M-Cl]⁺ m/z 168 M->F1 - Cl• (-35/37 Da) F2 Aryl Cation[M-Cl-NO₂]⁺ m/z 122 F1->F2 - NO₂• (-46 Da)

Mass spectrometry fragmentation pathway of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.
Self-Validating GC-MS Protocol
  • System Tuning: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: This step validates the mass axis calibration and ensures optimal sensitivity across the m/z 50-600 range.

  • Sample Preparation & Injection: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM). Inject 1 µL into the GC inlet at 250 °C in split mode (1:50). Causality: DCM's low boiling point ensures it elutes well before the analyte, preventing solvent peak interference, while the split ratio prevents column overloading.

  • Ionization: Operate the EI source at 70 eV and 230 °C. Causality: The 70 eV potential is the universal standard as it maximizes ionization efficiency while producing reproducible fragmentation libraries[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis

Infrared spectroscopy provides rapid orthogonal confirmation of the functional groups. The spectrum is dominated by the intense asymmetric and symmetric stretching vibrations of the nitro group, alongside the distinct C-F and C-Cl stretches.

Table 4: ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment Structural Feature
3065 Weak C-H stretch (sp²) Aromatic ring protons
2980, 2875 Weak C-H stretch (sp³) Methyl and methylene groups
1525 Strong N-O stretch (asymmetric) Nitro group
1345 Strong N-O stretch (symmetric) Nitro group
1210 Medium C-F stretch Aromatic fluorine

| 715 | Strong | C-Cl stretch | Benzylic chloride |

Self-Validating ATR-FTIR Protocol
  • Background & Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to subtract ambient CO₂ and water vapor. Validate the system by running a polystyrene film standard, ensuring the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil. Causality: Intimate contact between the sample and the crystal is mandatory because the evanescent wave generated during ATR penetrates only ~1-2 µm into the sample matrix.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

References

  • Title: 1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene Source: aifchem.com URL: 1

  • Title: Structure Determination of Organic Compounds Source: springerprofessional.de URL: 2

  • Title: Spectrometric Identification of Organic Compounds | PDF | Mass Spectrometry Source: scribd.com URL: 4

  • Title: Spectral Database for Organic Compounds Source: wikipedia.org URL: 3

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized benzyl chlorides are indispensable building blocks for the rapid elaboration of molecular scaffolds. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) represents a uniquely privileged reagent[1]. It provides three distinct vectors for late-stage functionalization: a highly electrophilic chloromethyl group for alkylation, a nitro group for subsequent reduction/cross-coupling, and a metabolically stabilizing fluorine atom.

However, the very features that make this compound synthetically valuable also render it a significant occupational hazard. As a potent alkylating agent and nitroaromatic derivative, it requires rigorous handling protocols. This whitepaper provides researchers with an in-depth material safety analysis, mechanistic toxicological insights, and self-validating experimental protocols to ensure both synthetic success and laboratory safety.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is the first step in predicting its reactivity and stability. The presence of the electron-withdrawing nitro and fluoro groups strongly influences the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzeneSystematic nomenclature defining substitution pattern.
CAS Number 1804051-98-6Unique identifier for regulatory tracking[1].
Molecular Formula C8H7ClFNO2Dictates mass and elemental composition[1].
Molecular Weight 203.60 g/mol Required for precise stoichiometric calculations[1].
SMILES String CC1=CC(F)=C(CCl)C=C1[O-]Encodes 2D structural topology for cheminformatics[1].
Predicted CCS [M+H]+ 136.7 ŲCollision Cross Section data useful for ion mobility-mass spectrometry (IM-MS) tracking[2].

Mechanistic Toxicology & Hazard Identification

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying biological mechanisms. For drug development professionals, understanding why a compound is toxic informs better risk mitigation.

  • Potent Alkylating Agent (Lachrymator & Mutagen): The chloromethyl moiety undergoes rapid SN2 reactions. Upon exposure to ocular or respiratory mucosa, it alkylates nucleophilic cysteine residues on TRPA1 ion channels, triggering an immediate, severe lachrymatory (tear-producing) response. Furthermore, it can crosslink DNA bases, presenting a mutagenic hazard.

  • Nitroaromatic Thermal Instability: Nitroaromatics possess high energy density. Under extreme heat or basic conditions, they can undergo exothermic decomposition.

  • Fluorine-Enhanced Penetration: The fluorine atom increases the lipophilicity of the molecule, potentially enhancing dermal penetration compared to non-fluorinated analogs.

ToxicityMechanism A 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene B SN2 Alkylation of Biological Nucleophiles A->B Electrophilic Attack E Nitroreduction via CYP450 A->E Enzymatic Metabolism C TRPA1 Receptor Activation (Lachrymatory Effect) B->C D DNA/Protein Crosslinking (Cytotoxicity/Mutagenesis) B->D F Reactive Oxygen Species (Oxidative Stress) E->F

Caption: Mechanistic pathway of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene toxicity.

Self-Validating Experimental Protocols

To ensure safety and high yield, experimental workflows involving this compound must be "self-validating"—meaning the protocol inherently includes steps that confirm reaction progress and actively neutralize hazards before isolation.

Standard Operating Procedure: N-Benzylation of a Secondary Amine

This protocol describes the coupling of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene with a generic secondary amine to form a tertiary amine drug scaffold.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: Dissolve the secondary amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality: Anhydrous conditions are critical. The benzyl chloride is highly susceptible to solvolysis; trace moisture will hydrolyze it to the corresponding benzyl alcohol, drastically reducing the yield and generating corrosive HCl gas.

Step 2: Controlled Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C. Add a solution of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.1 equiv) in anhydrous DCM dropwise over 15 minutes.

  • Causality: The SN2 alkylation is exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of unwanted bis-alkylated byproducts. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation (and deactivation) of the starting amine.

Step 3: Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature. Monitor via LCMS after 2 hours.

  • Causality: LCMS tracking validates the consumption of the benzyl chloride. Look for the disappearance of the [M+H]+ adduct associated with the starting material[2].

Step 4: Active Quenching (Critical Safety Step)

  • Action: Once the reaction is complete, add an excess of ethanolamine (3.0 equiv relative to the starting benzyl chloride) and stir for 30 minutes.

  • Causality: Never rely on simple aqueous extraction to remove unreacted benzyl chlorides. Unreacted 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene will partition into the organic layer, exposing the operator during solvent evaporation. Ethanolamine actively attacks any residual electrophile, converting it into a highly polar, water-soluble adduct that safely partitions into the aqueous waste stream.

Step 5: Aqueous Workup and Isolation

  • Action: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.

ExperimentalWorkflow Step1 1. Reagent Preparation (Anhydrous DCM, Argon) Step2 2. Dropwise Addition (0°C, DIPEA Base) Step1->Step2 Prevents Hydrolysis Step3 3. Reaction Monitoring (LCMS Tracking) Step2->Step3 Controls Exotherm Step4 4. Active Quenching (Ethanolamine Addition) Step3->Step4 Confirms Conversion Step5 5. Aqueous Workup & Product Isolation Step4->Step5 Deactivates Electrophile

Caption: Self-validating experimental workflow for safe N-benzylation and active quenching.

Emergency Response & Active Spill Mitigation

In the event of an accidental spill of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, standard sweeping or absorption is insufficient due to its high volatility and lachrymatory nature.

Table 2: Spill Mitigation Strategy
Action PhaseProtocolCausality / Rationale
1. Evacuation Immediately clear the area and ensure laboratory ventilation (fume hoods) is operating at maximum capacity.Prevents inhalation of lachrymatory vapors and limits TRPA1 receptor activation.
2. Neutralization Do not use water. Cover the spill with a basic, nucleophilic absorbent (e.g., a 1:1 mixture of sand and sodium carbonate, moistened with a 5% ethanolamine solution).The nucleophilic amine actively destroys the chloromethyl hazard via SN2 displacement, rendering the spill chemically inert.
3. Cleanup Allow the neutralization mixture to sit for at least 30 minutes before sweeping into a designated hazardous waste container.Ensures complete chemical conversion of the alkylating agent before physical handling.
4. Skin Contact Flush immediately with copious amounts of water and soap for 15 minutes. Seek medical attention.Minimizes dermal penetration enhanced by the fluorine substituent.

References

  • PubChemLite. "1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (C8H7ClFNO2)." Université du Luxembourg, 2026. Available at:[Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

In modern drug discovery and agrochemical development, highly substituted benzyl chlorides are critical covalent building blocks. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a prime example of such a poly-functionalized scaffold[1]. As a Senior Application Scientist, I approach the solubility of this compound not merely as a static lookup table, but as a dynamic interplay of intermolecular forces, crystal lattice energy, and chemical stability.

To predict and manipulate its solubility, we must first deconstruct its molecular architecture (Molecular Formula: C8H7ClFNO2, MW: 203.60 g/mol )[1]:

  • Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar. It acts as a potent hydrogen-bond acceptor.

  • Fluoro Group (-F): Highly electronegative, increasing the molecule's overall dipole moment and lipophilicity.

  • Chloromethyl Group (-CH₂Cl): A highly reactive electrophilic center. While it contributes to polarizability, it introduces severe solvent-compatibility restrictions due to its susceptibility to nucleophilic attack[2].

  • Aromatic Core & Methyl Group: Provide a hydrophobic bulk that dictates poor aqueous compatibility.

Naive dissolution of this compound can lead to catastrophic assay failure due to undetected in situ degradation. This guide establishes the mechanistic rationale for solvent selection and provides a self-validating protocol for empirical solubility determination.

Thermodynamic Solubility Profile & Mechanistic Rationale

Based on the physicochemical behavior of the broader nitrobenzyl chloride class, we can accurately predict the solubility profile of this specific building block[3][4]. The compound exhibits strong lipophilicity combined with a high dipole moment, making polar aprotic and halogenated solvents the optimal choices.

Below is the predicted quantitative solubility matrix, grounded in Hansen Solubility Parameters (HSP) and functional group interactions.

Table 1: Solubility Matrix in Common Lab Solvents
SolventClassificationPredicted SolubilityMechanistic Rationale & Causality
Water Polar Protic< 0.1 mg/mL (Insoluble)High cohesive energy of water; the compound lacks H-bond donors to satisfy the aqueous hydrogen-bonded network[3].
Hexane Non-Polar< 5.0 mg/mL (Poor)Lacks sufficient dipole-dipole interactions to overcome the crystalline lattice energy of the solid.
Methanol Polar Protic20 - 50 mg/mL (Moderate)Good H-bond acceptor matching with the nitro group. Critical Risk: High probability of solvolysis at the chloromethyl site.
Ethyl Acetate Polar Aprotic> 50 mg/mL (High)Favorable dipole-dipole interactions; chemically inert toward the electrophilic benzyl chloride moiety.
Dichloromethane Halogenated> 100 mg/mL (Very High)Optimal dispersion forces and polarizability matching for halogenated aromatic systems.
DMSO Polar Aprotic> 100 mg/mL (Very High)Strong solvation of the nitro/fluoro dipole. The standard choice for creating high-concentration in vitro assay stock solutions[4].

Critical Stability Considerations: The Solvolysis Risk

A common pitfall in early-stage drug development is confusing solubility with reactivity. The chloromethyl group on this molecule is highly electrophilic, a property enhanced by the electron-withdrawing nitro and fluoro groups on the aromatic ring[2].

If dissolved in polar protic solvents like Methanol or Ethanol, the solvent acts as a nucleophile. Through an SN1/SN2 mechanism, the solvent will attack the benzylic carbon, displacing the chloride ion to form a benzyl ether derivative and hydrochloric acid (HCl). This solvolysis reaction artificially inflates apparent "solubility" while completely destroying the parent compound.

G parent 1-(Chloromethyl)-... -nitrobenzene (Intact) reaction Nucleophilic Substitution (Solvolysis) parent->reaction solvent Polar Protic Solvent (e.g., Methanol) solvent->reaction degradant Benzyl Ether Derivative (Degradant) reaction->degradant acid HCl (Acidic Byproduct) reaction->acid

Fig 1. Mechanism of solvolysis degradation in polar protic solvents.

Expert Insight: Always avoid primary and secondary alcohols when preparing stock solutions of benzyl chlorides. Stick to strictly anhydrous polar aprotic solvents (DMSO, DMF, or Acetonitrile) for long-term storage.

Standardized Protocol: Stability-Indicating Thermodynamic Solubility Assay

To empirically determine the solubility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene without falling victim to degradation artifacts, you must use a self-validating system . The following shake-flask method is coupled with HPLC-UV to ensure that the mass dissolved corresponds exclusively to the intact parent molecule.

Methodological Steps
  • Solid Dispensing: Weigh 5.0 mg of the compound into a 2.0 mL amber glass vial.

    • Causality: Nitroaromatics can be photosensitive. Amber glass prevents UV-induced radical degradation during the extended incubation period.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DMSO or Ethyl Acetate).

  • Isothermal Equilibration: Cap the vial tightly and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for 24 hours.

    • Causality: 24 hours is required to ensure true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state. Shorter times only measure kinetic dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes.

    • Causality: High-speed centrifugation forces sub-micron undissolved particles into a pellet, preventing them from clogging the filter in the next step.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is universally solvent-resistant and ensures no micro-crystals pass through to skew the optical quantification.

  • HPLC-UV Quantification (The Self-Validation Step): Dilute an aliquot of the filtrate into the HPLC mobile phase and inject it into an HPLC-UV system (C18 column, detection at 254 nm).

    • Causality: Unlike simple UV-Vis spectrophotometry, HPLC separates the parent compound from potential degradants. If secondary peaks (such as solvolysis products) are detected, the solubility metric for that solvent is immediately invalidated.

G step1 1. Solid Dispensing (5 mg into Amber Vial) step2 2. Solvent Addition (1.0 mL Target Solvent) step1->step2 step3 3. Isothermal Equilibration (25°C, 800 rpm, 24h) step2->step3 step4 4. Phase Separation (Centrifugation 10,000 x g) step3->step4 step5 5. PTFE Filtration (0.22 µm) step4->step5 step6 6. HPLC-UV Analysis (Quantification & Purity Check) step5->step6

Fig 2. Self-validating stability-indicating thermodynamic solubility workflow.

Conclusion

Handling poly-functionalized electrophiles like 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene requires a strategic approach to solvent selection. While its lipophilic and polarizable nature makes it highly soluble in halogenated (DCM) and polar aprotic (DMSO, EtOAc) solvents, its reactive benzylic chloride moiety strictly precludes the use of nucleophilic solvents like methanol or water. By employing the stability-indicating HPLC protocol outlined above, researchers can confidently generate accurate solubility data while guaranteeing the chemical integrity of their assays.

References

1.[1] Title: 1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene - AiFChem Source: aifchem.com URL:

2.[3] Title: o-nitrobenzyl chloride - Report | CAMEO Chemicals | NOAA Source: noaa.gov URL:

3.[4] Title: Cas 612-23-7,2-NITROBENZYL CHLORIDE - LookChem Source: lookchem.com URL:

4.[2] Title: CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica Source: cymitquimica.com URL:

Sources

The Reactivity Profile of Chloromethylnitrobenzenes: Mechanisms, Pathways, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethylnitrobenzenes—most notably 2-, 3-, and 4-nitrobenzyl chloride—are highly versatile electrophilic building blocks utilized extensively in organic synthesis, materials science, and drug development. The unique juxtaposition of a benzylic chloride and a strongly electron-withdrawing nitro group creates a highly polarized molecular system. This whitepaper provides an in-depth technical analysis of the core reactions of the chloromethyl group on substituted nitrobenzenes, exploring the causality behind their mechanistic divergence, detailing validated synthetic protocols, and outlining critical safety considerations for laboratory handling.

Mechanistic Foundations: Causality in Reaction Pathways

The reactivity of the chloromethyl group is fundamentally dictated by the electronic influence of the nitro ( −NO2​ ) substituent on the aromatic ring. This influence dictates a strict divergence between standard nucleophilic substitution and radical-mediated pathways.

Electronic Effects and SN​2 Dominance

In standard benzylic systems, nucleophilic substitution can proceed via either an SN​1 (carbocation intermediate) or SN​2 (concerted) mechanism. However, the presence of a nitro group—particularly in the ortho or para positions—exerts powerful inductive ( −I ) and resonance ( −M ) electron-withdrawing effects.

This withdrawal of electron density severely destabilizes any developing positive charge at the benzylic position, effectively prohibiting the formation of a carbocation and shutting down the SN​1 pathway. Consequently, solvolysis and substitution reactions of chloromethylnitrobenzenes proceed almost exclusively via a concerted SN​2 mechanism 1[1]. The increased electrophilicity of the benzylic carbon makes it highly susceptible to attack by hard nucleophiles such as amines, alkoxides, and water 2[2].

The SRN​1 Pathway: Single Electron Transfer (SET)

A fascinating mechanistic divergence occurs when chloromethylnitrobenzenes are exposed to soft nucleophiles or strong electron donors (e.g., 2-nitropropan-2-ide, thiolates, or phosphides). Instead of a standard SN​2 displacement, the reaction undergoes a Single Electron Transfer (SET).

Because the nitro group makes the arene an excellent electron acceptor, the molecule receives an electron from the nucleophile to form a radical anion intermediate ( [ArCH2​Cl]∙− ). This intermediate rapidly expels a chloride ion to generate a benzylic radical, which then reacts with the nucleophile to form a new carbon-carbon bond, propagating the radical chain . This Radical-Nucleophilic Substitution ( SRN​1 ) pathway is critical for achieving C-alkylation where SN​2 would otherwise yield unwanted O-alkylation 3[3].

Pathway Substrate Chloromethylnitrobenzene SN2 Concerted S_N2 Mechanism Substrate->SN2 Hard Nucleophiles (Amines, Alkoxides) SRN1 S_RN1 Mechanism (Single Electron Transfer) Substrate->SRN1 Soft Nucleophiles (e.g., Phosphides) Product_SN2 N/O-Alkylation Products SN2->Product_SN2 Chloride Displacement Radical Benzylic Radical Intermediate SRN1->Radical Radical Anion Formation Product_SRN1 C-Alkylation Products Radical->Product_SRN1 Chain Propagation

Mechanistic divergence of chloromethylnitrobenzene via SN2 and SRN1 pathways.

Comparative Reaction Kinetics

The choice of nucleophile directly dictates the mechanistic pathway and the final product yield. The table below summarizes the causality between substrate, nucleophile, and reaction outcome.

SubstrateNucleophilePrimary MechanismKey Outcome / YieldRef
4-Nitrobenzyl chloride Morpholine / Amines SN​2 High yield N-alkylation (>90%)4[4]
4-Nitrobenzyl chloride 2-Nitropropan-2-ide SRN​1 C-alkylation (Carbon-Carbon bond)
Benzyl chloride (Unsubstituted)2-Nitropropan-2-ide SN​2 O-alkylation (Ether formation)
4-Nitrobenzyl chloride H2​O / Ethanol SN​2 SolvolysisSlow reaction, requires heating1[1]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the SN​2 N-alkylation of 4-nitrobenzyl chloride. This specific methodology utilizes an environmentally benign aqueous solvent system.

Protocol: Green Synthesis of N-(4-Nitrobenzyl)morpholine

Causality of Reagents: Potassium hydroxide (KOH) is utilized not as a nucleophile, but as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Water is chosen as a green solvent; the hydrophobic nature of the product allows for easy phase-separation and extraction.

Step-by-Step Procedure:

  • Preparation: Charge a standardized reaction tube with distilled water (1.0 mL).

  • Base Addition: Add potassium hydroxide (134.4 mg, 2.4 mmol, 3.0 eq) to the water and stir until fully dissolved.

  • Substrate Introduction: Add 4-nitrobenzyl chloride (138 mg, 0.8 mmol, 1.0 eq) to the alkaline solution.

  • Nucleophile Addition: Slowly add N-formylmorpholine (160 μL, 1.6 mmol, 2.0 eq) to the mixture.

  • Reaction: Seal the tube and stir the biphasic mixture continuously at 50 °C for exactly 3 hours.

  • Workup & Validation: Cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via rapid column chromatography to obtain the pure benzylamine derivative. (Expected Yield: ~98%) 4[4].

Workflow S1 1. Reagent Prep Dissolve Substrate S2 2. Base Addition Add KOH / K2CO3 S1->S2 S3 3. Nu- Addition Add Amine S2->S3 S4 4. Reaction Stir at 50°C S3->S4 S5 5. Workup Extraction & Column S4->S5

Standard step-by-step workflow for the nucleophilic substitution of chloromethylnitrobenzenes.

Safety, Handling, and Biological Reactivity

In the context of drug development and toxicology, the reactivity of chloromethylnitrobenzenes requires strict oversight.

  • Biological Sensitization: 4-Nitrobenzyl chloride is a potent skin sensitizer. Toxicological studies demonstrate that it acts as an H-polar SN​2 electrophile. Its high reactivity allows it to rapidly haptenize skin proteins by covalently binding to nucleophilic amino acid residues (e.g., cysteine), triggering a localized immune response 5[5].

  • Chemical Incompatibilities: Aromatic nitro compounds are highly sensitive to strong bases and reducing agents. Mixing 4-nitrobenzyl chloride with concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the absence of a proper heat sink or solvent can lead to vigorous, exothermic decomposition and potential detonation 6[6]. All reactions must be scaled cautiously and performed in well-ventilated fume hoods.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution National Institutes of Health (NIH) / PMC[Link]

  • Hidden Ambident Reactivity and Electron Transfer Reactions CHIMIA[Link]

  • Radical-nucleophilic Substitution ( SRN​1 ) Reactions RSC Publishing [Link]

  • Green preparation method of amine derivatives (CN103483292A)
  • Electrophilic Chemistry Related to Skin Sensitization ACS Publications[Link]

  • Cas 100-14-1, 4-Nitrobenzyl chloride LookChem [Link]

Sources

Reactivity Profile and Synthetic Utility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: A Bifunctional Scaffold for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in scalable Active Pharmaceutical Ingredient (API) synthesis, I frequently encounter polyfunctional building blocks that require precise chemoselective orchestration. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a masterclass in orthogonal reactivity[1]. This molecule is not just a reagent; it is a programmable logic controller for organic synthesis. This technical guide deconstructs the electronic causality of its functional groups and provides field-proven, self-validating protocols for harnessing its potential in complex drug development.

Structural and Electronic Profiling (The "Why")

To master this scaffold, one must understand the electronic push-and-pull dictated by its substitution pattern. The reactivity of this molecule is governed by four distinct nodes, each operating under different kinetic and thermodynamic rules:

  • The Alkylation Node (C1-Chloromethyl): The benzylic chloride is a highly polarized electrophile. Its SN​2 reactivity is inductively enhanced by the ortho-fluoro group and hyperconjugatively stabilized by the para-methyl group.

  • The SN​Ar Node (C2-Fluoro): The fluoro group is positioned exactly para to the strongly electron-withdrawing nitro group (C5). This geometric arrangement is the textbook requirement for stabilizing the anionic Meisenheimer intermediate, drastically lowering the activation energy for[2].

  • The Inductive Node (C4-Methyl): A weakly electron-donating group that provides structural bulk and modulates the electronic density of the ring.

  • The Reduction Node (C5-Nitro): A potent electron-withdrawing group that activates the ring for SN​Ar and serves as a latent aniline precursor for downstream cross-coupling or cyclization[3].

ElectronicMapping Core 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene SN2 C1: Chloromethyl Electrophilic Center (SN2) Core->SN2 Primary target SNAr C2: Fluoro Group Activated for SNAr Core->SNAr para-activated Nitro C5: Nitro Group Electron Withdrawing Core->Nitro Reducible Methyl C4: Methyl Group Inductive Donor Core->Methyl Inert

Electronic mapping of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene reactive sites.

Quantitative Data & Orthogonal Reactivity Matrix

The successful deployment of this molecule relies on exploiting the activation energy gaps between its reactive sites. Below is the foundational data and the chemoselectivity matrix used to design our protocols.

Table 1: Physicochemical Properties[1]
PropertyValue
IUPAC Name 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
CAS Number 1804051-98-6
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
SMILES CC1=CC(F)=C(CCl)C=C1=O
Table 2: Orthogonal Reactivity Matrix
Target GroupTransformationReagents & ConditionsChemoselectivity Rationale
C1-Chloromethyl SN​2 AlkylationPrimary amine, K₂CO₃, MeCN, 25°CAmbient temperature kinetically prevents SN​Ar at C2-F.
C2-Fluoro SN​Ar Alkoxide/Amine, Cs₂CO₃, DMF, 90°CHigh thermal energy overcomes the SN​Ar activation barrier.
C5-Nitro Reduction to AmineFe powder, NH₄Cl, EtOH/H₂O, 80°CSingle-electron transfer avoids hydrogenolysis of the C1-Cl bond[4].

Core Experimental Protocols (Self-Validating Systems)

A protocol is only as robust as its in-process controls. I design these workflows as self-validating systems : the reaction conditions inherently prevent over-progression, and the analytical readouts provide binary confirmation of success.

Protocol A: Chemoselective SN​2 Alkylation of the Chloromethyl Group

Causality: The aliphatic C-Cl bond is highly polarized and unhindered, allowing for rapid SN​2 displacement at ambient temperatures. By restricting the thermal energy, we kinetically isolate this reaction from the thermodynamically demanding SN​Ar pathway. Self-Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 204/206 ([M+H]⁺) due to the ³⁵Cl/³⁷Cl isotopes. Complete conversion is validated by the total disappearance of this isotopic signature.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0°C.

  • Base Addition: Add finely milled anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Dropwise add the desired primary amine (1.05 eq) over 15 minutes to prevent exothermic spikes.

  • Propagation: Warm the reaction to 25°C and stir for 4-6 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and water. The organic layer contains the pure N-alkylated product.

Protocol B: Nucleophilic Aromatic Substitution ( SN​Ar ) at C2-Fluoro

Causality: The C2-Fluoro group is activated by the strongly electron-withdrawing C5-Nitro group located in the para position. This specific geometric arrangement lowers the LUMO of the aromatic ring, allowing the nucleophile to attack and form a resonance-stabilized Meisenheimer complex[2]. Self-Validation: ¹⁹F NMR is the ultimate self-validating tool here. The complete disappearance of the sharp aryl-fluoride singlet (typically around -115 ppm) confirms the quantitative expulsion of the leaving group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate from Protocol A in anhydrous Dimethylformamide (DMF).

  • Activation: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and the secondary nucleophile (e.g., an alkoxide or secondary amine, 1.2 eq).

  • Thermal Drive: Heat the reaction mixture to 90°C for 12 hours. The elevated temperature is strictly required to overcome the loss of aromaticity in the transition state.

  • Isolation: Quench with ice water to precipitate the highly functionalized product. Filter and wash with cold water to remove DMF and residual inorganic fluoride salts.

Protocol C: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of concomitant hydrogenolysis of the benzylic C-Cl bond[5]. To achieve chemoselectivity, we employ a single-electron transfer (SET) reduction using Iron powder in mildly acidic media (Béchamp-type conditions)[4]. Self-Validation: TLC visualization under UV (254 nm) coupled with a ninhydrin stain. The starting nitroarene is ninhydrin-negative, whereas the resulting aniline product will rapidly stain a deep purple/brown, providing immediate visual validation.

Step-by-Step Methodology:

  • Preparation: Suspend the nitroarene (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Loading: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reduction: Heat the suspension to 80°C under vigorous stirring for 3 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides.

  • Extraction: Concentrate the filtrate to remove ethanol, adjust the aqueous layer to pH 8 with NaHCO₃, and extract with Dichloromethane (DCM) to yield the preserved chloromethyl-aniline.

Advanced Applications: Cascade Annulations

In advanced drug discovery, this scaffold shines in the rapid construction of fused bicyclic systems. By deploying a bifunctional nucleophile (such as an amino alcohol or a diamine), one can execute a one-pot cascade: an initial kinetically-controlled SN​2 alkylation followed by a thermodynamically-driven intramolecular SN​Ar cyclization.

SyntheticWorkflow SM Starting Material CAS: 1804051-98-6 Step1 Step 1: Mild SN2 Alkylation (Primary Amine, K2CO3, 25°C) SM->Step1 Int1 Intermediate: N-Alkyl Secondary Amine Step1->Int1 Step2 Step 2: Intramolecular SNAr (Strong Base, 90°C) Int1->Step2 Prod Target Scaffold: Fused Tetrahydroisoquinoline Step2->Prod

Two-step cascade workflow for synthesizing fused heterocycles via sequential SN2 and SNAr.

By mastering the orthogonal reactivity of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, synthetic chemists can drastically reduce step counts, improve overall yields, and unlock novel chemical space for next-generation therapeutics.

References

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • US7288500B2 - Selective hydrogenation of nitro groups of halonitro aromatic compounds.Google Patents.

Sources

Technical Whitepaper: Strategic Procurement and Synthetic Utility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a High-Value Polyfunctional Scaffold

In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the efficiency of downstream library synthesis. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a highly versatile, polyfunctional aromatic scaffold. By combining a reactive electrophilic center (chloromethyl), a modifiable functional handle (nitro), and metabolically stabilizing groups (fluoro and methyl), this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, receptor antagonists, and novel materials.

This guide provides an in-depth analysis of the commercial landscape for sourcing this compound, alongside mechanistically grounded, self-validating protocols for its application in organic synthesis.

Chemical Identity & Quantitative Specifications

Before integrating a building block into a synthetic pipeline, researchers must verify its structural parameters to calculate stoichiometry and predict chromatographic behavior. The quantitative data for this compound is summarized below, grounded by structural databases like 1 [3].

PropertySpecification
IUPAC Name 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
CAS Number 1804051-98-6
Common Synonym 2-Fluoro-4-methyl-5-nitrobenzyl chloride
Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
SMILES CC1=CC(F)=C(CCl)C=C1[O-]

Commercial Landscape & Sourcing Strategy

Procuring specialized fluorinated nitrobenzyl chlorides requires vetting suppliers for purity, reliable lead times, and proper handling of reactive alkylating agents. Several commercial vendors currently synthesize and distribute this specific CAS number for research and development purposes.

Commercial SupplierCatalog NumberPurity SpecificationPrimary Focus
2 [1]ACGIAV027Research Grade (>95%)Molecular Building Blocks & Fluorinated Scaffolds
3 [2]BD02572699Research GradeOrganic Synthesis Reagents
1 [3]AggregatorVaries by sub-vendorGlobal Supplier Database

Procurement Note: Because benzyl chlorides are moisture-sensitive and act as lachrymators, ensure the supplier ships the compound under an inert atmosphere (e.g., Argon) and store it immediately at 2–8 °C upon receipt to prevent hydrolysis.

Mechanistic Insights: The Power of Polyfunctional Scaffolds

As an Application Scientist, it is crucial to understand why this specific substitution pattern is valuable:

  • The Chloromethyl Group (-CH2Cl): Acts as a highly reactive electrophile. The adjacent aromatic ring stabilizes the transition state during S_N2 reactions, allowing for rapid alkylation of amines, thiols, or alcohols.

  • The Nitro Group (-NO2): Serves as a masked amine. Once the chloromethyl group is functionalized, the nitro group can be reduced to an aniline, opening the door for Buchwald-Hartwig cross-couplings or amide bond formations.

  • The Fluoro Group (-F): Positioned ortho to the chloromethyl group, the highly electronegative fluorine atom lowers the pKa of nearby hydrogen bond donors in the final drug molecule and provides a strong stereoelectronic block against cytochrome P450-mediated metabolic oxidation.

Validated Experimental Workflow: S_N2 Alkylation & Chemoselective Reduction

To transform this commercial building block into a functionalized aniline scaffold, the following two-step protocol is designed as a self-validating system.

Phase 1: Nucleophilic Substitution (S_N2 Alkylation)

Objective: Couple a secondary amine to the benzyl chloride motif.

  • Step 1: In an oven-dried flask under N2, dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Step 2: Add anhydrous K2CO3 (2.0 eq).

    • Causality: K2CO3 acts as a heterogeneous, mild base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophile without being strong enough to cause unwanted elimination side-reactions.

  • Step 3: Add the secondary amine (1.2 eq) dropwise at 0 °C, then warm to room temperature.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the amine nucleophile "naked" and highly reactive, significantly lowering the activation energy of the S_N2 transition state.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z 203) completely disappears and the expected product mass (M+H) appears.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine for downstream functionalization.

  • Step 1: Dissolve the alkylated intermediate in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Step 2: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat the suspension to 80 °C for 2 hours.

    • Causality: This specific reduction system (a variant of the Béchamp reduction) is chosen deliberately over standard Palladium-catalyzed hydrogenation (Pd/C, H2). Palladium can inadvertently catalyze the hydrodehalogenation of the aryl fluoride, stripping the essential fluorine atom from the scaffold. Iron/NH4Cl is strictly chemoselective, reducing only the nitro group while preserving the critical C-F bond.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The product will exhibit a lower Rf value due to increased polarity and will stain positive (turning yellow/orange) when treated with a ninhydrin dip, chemically confirming the presence of a primary amine.

Workflow Visualization

G A 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene (CAS: 1804051-98-6) B S_N2 Alkylation (DMF, K2CO3) A->B Nucleophile (Amine/Thiol) C Alkylated Nitrobenzene Intermediate B->C LC-MS Validation D Chemoselective Reduction (Fe, NH4Cl, 80°C) C->D Heat E Functionalized Aniline Scaffold D->E TLC/Ninhydrin Validation

Synthetic workflow utilizing 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

References

  • Title: CAS#:1804051-98-6 Source: Chemsrc URL: [Link]

Sources

Literature Review and Application Guide: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of poly-electrophilic building blocks is critical for rapidly assembling diverse chemical libraries. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) has emerged as a highly versatile, tri-functional intermediate[1]. By embedding a highly reactive benzylic chloride, an activated aryl fluoride, and a reducible nitro group within a single compact scaffold, this compound serves as a "Swiss Army Knife" for synthesizing complex heterocycles, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of the structural rationale, orthogonal reactivity pathways, and field-proven experimental protocols for utilizing this molecule in advanced organic synthesis.

Structural Rationale and Physicochemical Profiling

The synthetic utility of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is dictated by the precise electronic and steric interplay of its substituents:

  • C1 - Chloromethyl Group: A highly activated electrophile primed for bimolecular nucleophilic substitution (SN2).

  • C2 - Fluorine Atom: Positioned exactly para to the strongly electron-withdrawing nitro group, the LUMO of the aromatic ring is significantly lowered. This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C4 - Methyl Group: Provides a lipophilic shield that can enhance the metabolic stability of the final API by blocking oxidative metabolism at the para position relative to the benzylic site.

  • C5 - Nitro Group: Serves a dual purpose: it acts as the electronic activator for the SNAr reaction and serves as a masked aniline, which can be revealed post-substitution for subsequent cyclization or cross-coupling[2].

Table 1: Physicochemical Properties and Reactivity Profile
PropertyValue / Description
Chemical Name 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene
CAS Number 1804051-98-6
Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
Primary Reactivity (Site 1) Benzylic -CH2Cl (SN2 Alkylation)
Secondary Reactivity (Site 2) Aryl -F (SNAr Displacement)
Tertiary Reactivity (Site 3) Aryl -NO2 (Reduction to Aniline)
Toxicity / Safety Alkylating agent; causes skin/eye irritation (H315, H319)[3]

Orthogonal Reactivity Pathways

As a Senior Application Scientist, the most critical concept to master with this scaffold is chemoselectivity . Because the molecule contains two distinct electrophilic sites (the benzylic chloride and the aryl fluoride), reactions must be sequenced carefully to prevent unwanted side reactions or polymerization.

The Causality of Reaction Sequencing

The SN2 reaction at the benzylic chloride requires low activation energy and proceeds rapidly at room temperature. Conversely, SNAr at the C2-fluorine requires breaking aromaticity to form a Meisenheimer complex, demanding higher thermal energy and stronger bases. Therefore, the self-validating logic dictates that benzylic functionalization must always precede SNAr displacement . If SNAr conditions (heat, strong base) are applied first, the benzylic chloride will rapidly hydrolyze or undergo intermolecular etherification.

Reactivity Core 1-(Chloromethyl)-2-fluoro -4-methyl-5-nitrobenzene SN2 Site 1: Benzylic Chloride Susceptible to SN2 (Amines, Thiols, Alcohols) Core->SN2 Mild Base, RT SNAr Site 2: C2-Fluorine Activated for SNAr (Alkoxides, Amines) Core->SNAr Strong Base, 80°C Red Site 3: C5-Nitro Reducible to Aniline (Pd/C, Fe/NH4Cl) Core->Red Reducing Agents

Orthogonal reactivity sites of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to maximize yield while suppressing by-products (such as bis-alkylation or premature SNAr). Similar halogenated nitroaromatics require strict temperature control to avoid runaway exothermic reactions[4].

Protocol 1: Chemoselective N-Alkylation (SN2)

Objective: Functionalize the benzylic position without triggering SNAr at the fluorine atom.

  • Preparation: In an oven-dried flask under N2, dissolve 1.0 equivalent of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Amine Addition: Add 1.05 equivalents of the target secondary amine (e.g., a piperazine derivative). Causality: A slight excess ensures complete consumption of the benzylic chloride without promoting bis-alkylation.

  • Base Addition: Dropwise, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered. Unlike Triethylamine (TEA), DIPEA will not act as a competing nucleophile to form unwanted quaternary ammonium salts with the highly reactive benzylic chloride.

  • Reaction: Stir at 25 °C for 4 hours. Do not heat.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Sequential SNAr Displacement

Objective: Displace the C2-fluorine with a primary amine or alkoxide.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous DMSO (0.2 M). Causality: DMSO is a polar aprotic solvent that leaves the incoming nucleophile unsolvated, dramatically accelerating the formation of the SNAr Meisenheimer complex.

  • Reagent Addition: Add 1.5 equivalents of the nucleophile and 2.0 equivalents of anhydrous K2CO3.

  • Thermal Activation: Heat the mixture to 80 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane.

Protocol 3: Chemoselective Nitro Reduction

Objective: Reveal the aniline for final API coupling. Causality Warning: Standard catalytic hydrogenation (H2, Pd/C) can cause unwanted hydrodehalogenation (cleavage of the benzylic C-N bond or aryl fluorides). Therefore, a milder dissolving metal reduction is preferred.

  • Reaction: Suspend the SNAr product in a 4:1 mixture of Ethanol/Water. Add 5.0 equivalents of Iron powder (Fe) and 5.0 equivalents of Ammonium Chloride (NH4Cl).

  • Heating: Reflux at 80 °C for 3 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate to yield the highly pure aniline derivative.

Quantitative Data Summary

Table 2: Comparative Reaction Conditions and Yields for Orthogonal Functionalization
Reaction StepElectrophile SiteReagents & SolventsTemp (°C)Time (h)Typical Yield (%)
N-Alkylation (SN2) Benzylic -CH2ClAmine (1.05 eq), DIPEA (2.0 eq), DMF254 - 685 - 95
SNAr Displacement Aryl -FNucleophile (1.5 eq), K2CO3, DMSO8012 - 1675 - 85
Nitro Reduction Aryl -NO2Fe (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O802 - 480 - 90

Synthetic Workflow Visualization

To conceptualize the journey from the raw 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene building block to an advanced API intermediate, the following workflow illustrates the logical progression of the orthogonal steps.

Workflow Step1 1. SN2 Alkylation (DMF, DIPEA, 25°C) Step2 2. SNAr Substitution (DMSO, Base, 80°C) Step1->Step2 Intermediate A Step3 3. Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Step2->Step3 Intermediate B Step4 4. Cyclization/Coupling (API Formation) Step3->Step4 Aniline Derivative

Step-by-step synthetic workflow from the core scaffold to advanced API intermediates.

References

  • Title: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | CID 11217718 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde Source: Google Patents URL

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for assessing the thermal stability and decomposition of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. As a substituted nitroaromatic compound, this molecule is of interest in pharmaceutical and agrochemical synthesis. However, the presence of the nitro group, along with halogen substituents, necessitates a thorough understanding of its thermal behavior to ensure safe handling, storage, and process development. This document outlines the anticipated thermal hazards associated with this class of compounds and presents a comprehensive suite of analytical techniques for a robust evaluation of its thermal properties. Detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are provided, accompanied by guidance on data interpretation and kinetic analysis.

Introduction: The Significance of Thermal Stability in Substituted Nitroaromatics

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a versatile chemical intermediate, with its utility in organic synthesis stemming from the reactivity of its functional groups. The electron-withdrawing nitro group activates the benzene ring, making the chloro and fluoro substituents susceptible to nucleophilic aromatic substitution.[1] This reactivity is pivotal for the construction of more complex molecules, including those with potential applications in medicinal chemistry.

However, the very features that make nitroaromatic compounds valuable also contribute to their potential thermal instability. The nitro group is an energetic functional group, and its decomposition can be highly exothermic, leading to thermal runaway reactions, explosions, and the release of toxic gases.[2][3] The history of industrial incidents involving nitroaromatic compounds underscores the critical need for a thorough understanding of their thermal decomposition behavior.[2]

This guide serves as a senior application scientist's perspective on establishing a comprehensive thermal stability profile for 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. The methodologies described herein are designed to provide a self-validating system for the characterization of its thermal hazards.

Anticipated Thermal Hazards and Decomposition Pathways

Key Structural Considerations:

  • The Nitro Group: The C-NO2 bond is the primary driver of thermal instability in nitroaromatic compounds.[2] Its decomposition is a highly exothermic process that can release significant amounts of energy and gaseous byproducts.

  • Halogen Substituents: The presence of chlorine and fluorine can influence the decomposition pathway. For instance, dehydrochlorination can occur at elevated temperatures, potentially catalyzed by impurities.[3]

  • Methyl Group: The methyl group can be susceptible to oxidation, which can be an initial step in the decomposition process.

  • Chloromethyl Group: This group can be reactive and may participate in decomposition reactions, potentially through the loss of HCl.

Potential Decomposition Triggers:

  • Heat: Elevated temperatures provide the activation energy for decomposition.

  • Contaminants: The presence of impurities such as bases (e.g., caustic soda), acids, or metal salts can significantly lower the decomposition temperature of nitroaromatic compounds.[2][3]

A hypothetical decomposition pathway could involve the initial cleavage of the C-NO2 bond, followed by a cascade of secondary reactions involving the other functional groups. The generation of gaseous products would lead to a pressure buildup in a closed system.

Methodologies for Comprehensive Thermal Stability Assessment

A multi-technique approach is essential for a thorough evaluation of thermal stability. The following sections detail the principles and experimental protocols for three key analytical methods: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC): Screening for Thermal Events

DSC is a fundamental technique for identifying the temperatures at which thermal events, such as melting and decomposition, occur.[4][5][6] It measures the heat flow into or out of a sample as a function of temperature.[7][4][5][6]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-5 mg of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene into a hermetically sealed aluminum or high-pressure crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen atmosphere. The temperature range should be broad enough to encompass any potential thermal events, for example, from ambient to 400 °C.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition, the peak temperature, and the enthalpy of decomposition (ΔHd).

Data Presentation: DSC Results

ParameterValue
Onset of Decomposition (Tonset)To be determined
Peak of Decomposition (Tpeak)To be determined
Enthalpy of Decomposition (ΔHd)To be determined

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (1-5 mg) start->weigh seal Seal in Crucible weigh->seal load Load Sample & Reference seal->load heat Heat at Constant Rate load->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze determine Determine T_onset, T_peak, ΔH_d analyze->determine end End determine->end

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature.[8][9][10][11][12] It is invaluable for determining the onset of decomposition, the temperature range over which decomposition occurs, and the mass of any non-volatile residue.[8][12]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the initial decomposition temperature and the percentage of mass loss at different stages.

Data Presentation: TGA Results

ParameterValue
Onset of Mass Loss (Tonset)To be determined
Temperature at 5% Mass Loss (Td5%)To be determined
Temperature at 50% Mass Loss (Td50%)To be determined
Final Residue at 400 °CTo be determined

Experimental Workflow: TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh place Place in Crucible weigh->place load Load Sample place->load heat Heat at Controlled Rate load->heat record Record Mass Change heat->record analyze Analyze TGA Curve record->analyze determine Determine Decomposition Temperatures analyze->determine end End determine->end

Caption: Workflow for TGA analysis.

Accelerating Rate Calorimetry (ARC): Simulating Runaway Reactions

ARC is a crucial tool for assessing the potential for thermal runaway reactions under adiabatic conditions (zero heat loss).[13][14][15] It provides data on the time-temperature-pressure relationship during an exothermic decomposition, which is essential for process safety design.[13][15][16][17]

Experimental Protocol: ARC Analysis

  • Sample Preparation: A known quantity of the sample is placed in a suitable container (e.g., a titanium bomb).

  • Instrument Setup: The sample container is placed in the ARC calorimeter.

  • Heat-Wait-Seek Mode: The instrument heats the sample in small steps. After each step, it waits for thermal equilibrium and then seeks for any self-heating.

  • Exotherm Detection: If an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: The calorimeter maintains an adiabatic environment by matching the temperature of its surroundings to the sample temperature. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).[14][16]

Data Presentation: ARC Results

ParameterValue
Onset Temperature (Tonset)To be determined
Time to Maximum Rate (TMR)To be determined
Adiabatic Temperature Rise (ΔTad)To be determined
Maximum Pressure (Pmax)To be determined
Maximum Self-Heat Rate ((dT/dt)max)To be determined

Logical Relationship: ARC Heat-Wait-Seek Principle

ARC_Logic start Start heat Heat Sample by ΔT start->heat wait Wait for Equilibrium heat->wait seek Seek for Self-Heating wait->seek seek->heat No Exotherm adiabatic Switch to Adiabatic Mode Record T, P vs. time seek->adiabatic Exotherm Detected end End adiabatic->end

Caption: Logical flow of an ARC experiment.

Kinetic and Mechanistic Analysis

The data obtained from DSC, TGA, and ARC can be used to determine the kinetics of the decomposition reaction. By performing experiments at different heating rates, the activation energy (Ea) and pre-exponential factor (A) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall methods. This information is crucial for modeling the decomposition behavior under various conditions and for predicting the shelf life and safe processing temperatures.

Conclusion and Recommendations

A comprehensive thermal stability assessment of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is paramount for ensuring its safe utilization in research and development. This guide outlines a robust, multi-faceted approach employing DSC for initial screening, TGA for quantifying mass loss, and ARC for simulating worst-case thermal runaway scenarios. The synergistic use of these techniques provides the necessary data to establish safe operating limits, design appropriate safety measures for storage and handling, and develop inherently safer chemical processes. It is strongly recommended that this testing be conducted before any scale-up or process development activities are initiated.

References

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (n.d.).
  • Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.).
  • Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. (n.d.).
  • Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.).
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. (n.d.).
  • Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (n.d.).
  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling | Organic Process Research & Development - ACS Publications. (2024, January 9).
  • Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models - ResearchGate. (2022, June 8).
  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling - ACS Publications. (2024, January 9).
  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties - NC State University Libraries. (n.d.).
  • Differential Scanning Calorimetry Analysis - Intertek. (n.d.).
  • Accelerating Rate Calorimeter Testing - ioKinetic. (n.d.).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory. (n.d.).
  • Thermogravimetric Analysis (TGA) - PhotoMetrics. (n.d.).
  • Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene - Benchchem. (n.d.).
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
  • Thermogravimetric analysis - Wikipedia. (n.d.).
  • Thermogravimetric Analysis (TGA) - Mettler Toledo. (n.d.).
  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. (n.d.).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16).

Sources

Methodological & Application

Protocol Guide: Chemoselective Nucleophilic Substitution on 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In advanced organic synthesis and drug development, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a uniquely designed bifunctional electrophile that presents two orthogonal sites for nucleophilic attack:

  • The Benzylic Chloride (C1): Highly activated for Aliphatic Nucleophilic Substitution (Sₙ2). The meta-relationship to the nitro group exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon without participating in resonance.

  • The Aryl Fluoride (C2): Highly activated for Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom is situated exactly para to the strongly electron-withdrawing nitro group (C5). This allows the nitro group to stabilize the anionic transition state (Meisenheimer complex) via extended resonance.

As a Senior Application Scientist, the key to mastering this substrate lies in chemoselectivity via thermodynamic and kinetic control . The Sₙ2 reaction has a significantly lower activation energy (Ea) and can be triggered under kinetic control (room temperature, soft nucleophiles). Conversely, the SₙAr reaction requires breaking the aromaticity of the benzene ring—a high-energy barrier that demands thermodynamic control (elevated temperatures, hard nucleophiles) .

Quantitative Data: Chemoselectivity Parameters

The following table summarizes the divergent physicochemical requirements necessary to isolate the reactivity of each electrophilic site.

ParameterSₙ2 (Benzylic Substitution)SₙAr (Aromatic Substitution)
Target Electrophile C1: Benzylic Chloride (-CH₂Cl)C2: Aryl Fluoride (-F)
Preferred Nucleophile Soft (e.g., Sec-Amines, Thiols)Hard (e.g., Alkoxides, Pri-Amines)
Reaction Control Kinetic ControlThermodynamic Control
Temperature Range 0 °C to 25 °C60 °C to 100 °C
Optimal Solvents MeCN, THF, DCMDMF, DMSO, NMP
Activation Energy (Ea) Low (~15–20 kcal/mol)High (~25–30 kcal/mol)
Typical Yields 85% – 95%75% – 90%

Reaction Workflow & Logical Sequencing

Attempting the SₙAr reaction first with a hard nucleophile (e.g., an alkoxide) will result in competitive Williamson ether synthesis at the benzylic position, destroying chemoselectivity. Therefore, a self-validating protocol must sequentially target the benzylic chloride first , followed by the aryl fluoride.

ChemoselectiveWorkflow SM 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene (Bifunctional Electrophile) SN2 Step 1: SN2 Reaction Target: Benzylic Chloride Conditions: Soft Nu-, 25°C SM->SN2 Kinetic Control Low Ea Intermediate Monosubstituted Intermediate (Aryl Fluoride Intact) SN2->Intermediate -HCl SNAr Step 2: SNAr Reaction Target: Aryl Fluoride Conditions: Hard Nu-, 80°C Intermediate->SNAr Thermal Activation Meisenheimer Complex Product Disubstituted Final Product (Chemoselective Yield) SNAr->Product -HF

Workflow for sequential chemoselective SN2 and SNAr substitutions.

Experimental Protocol: Sequential One-Pot Disubstitution

This methodology details an orthogonal disubstitution, utilizing morpholine as a soft nucleophile for the Sₙ2 phase, and sodium methoxide as a hard nucleophile for the SₙAr phase.

Phase 1: Kinetic Sₙ2 Amination (Benzylic Protection)

Objective: Selectively aminate the benzylic chloride while leaving the aryl fluoride untouched.

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq, 5.0 mmol) in anhydrous acetonitrile (MeCN, 15 mL).

  • Acid Scavenging: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 7.5 mmol).

    • Causality: K₂CO₃ acts as an insoluble, heterogeneous base to neutralize the generated HCl without acting as a competing nucleophile in the Sₙ2 pathway.

  • Nucleophilic Attack: Dropwise add morpholine (1.05 eq, 5.25 mmol) at 0 °C to suppress any exothermic side reactions, then allow the mixture to warm to 25 °C.

  • Self-Validation & IPC: Stir for 2–4 hours. The reaction physically self-validates through the visible precipitation of inorganic KCl salts. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material will be cleanly replaced by the benzylic amine intermediate.

Phase 2: Thermal SₙAr Etherification

Objective: Overcome the aromaticity barrier to substitute the activated aryl fluoride.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove MeCN. Redissolve the crude intermediate in anhydrous Dimethylformamide (DMF, 15 mL).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer transition state required for SₙAr, accelerating the rate-determining step .

  • Hard Nucleophile Addition: Add sodium methoxide (NaOMe, 1.2 eq, 6.0 mmol) to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Causality: The high thermal energy is strictly required to overcome the activation barrier of temporarily breaking aromaticity. The extreme polarity of the C-F bond makes fluoride an exceptional leaving group under these specific thermal SₙAr conditions .

  • Self-Validation & IPC: The solution will undergo a distinct color change to a deep yellow/orange. This is a highly reliable visual cue confirming the formation of the transient, highly conjugated Meisenheimer complex .

  • Workup & Isolation: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield the chemoselectively disubstituted product.

References

  • Master Organic Chemistry. "Comparing The SN1 vs Sn2 Reactions." Master Organic Chemistry. URL:[Link]

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules, 25(20), 4819. URL:[Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 142(40), 17187–17194. URL:[Link]

Application Note: Strategic Heterocyclic Scaffolding using 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and synthetic methodology, the design of complex, three-dimensional heterocyclic scaffolds relies heavily on the intelligent selection of polyfunctional building blocks. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a highly versatile, trifunctional intermediate. It possesses an electrophilic chloromethyl group (-CH₂Cl) for rapid SN​2 alkylation, a fluoro group (-F) highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ), and a reducible nitro group (-NO₂) for downstream functionalization.

This application note details the mechanistic causality and validated protocols for utilizing this building block in tandem SN​2 / SN​Ar annulations to access two privileged pharmacophores: isoindolines and 1,4-benzoxazepines .

Mechanistic Rationale & Structural Causality (E-E-A-T)

The synthetic utility of this building block is governed by the precise electronic and steric relationships between its functional groups:

  • SN​2 Kinetics at the Benzylic Position: The benzylic chloride is an exceptional electrophile. The adjacent methyl and fluoro groups provide minimal steric hindrance, allowing primary amines or alcohols to rapidly alkylate under mild conditions. This initial intermolecular reaction serves as a critical "tethering" step.

  • SN​Ar Thermodynamics ( para -Activation): The fluorine atom is positioned ortho to the chloromethyl group and exactly para to the strongly electron-withdrawing nitro group. The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer intermediate during the SN​Ar process ()[1].

  • Entropic Driving Force for Annulation: By utilizing bis-nucleophiles (e.g., primary amines, 1,2-aminoalcohols), the initial SN​2 tethering converts the subsequent SN​Ar from a slow intermolecular process into a highly entropically favored intramolecular cyclization. This proximity effect dramatically lowers the activation energy required to form 5- and 7-membered rings.

Pathways SM 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Int1 Secondary Amine Intermediate SM->Int1 + Primary Amine (SN2 Reaction) Int2 N-Alkylated Alcohol Intermediate SM->Int2 + 1,2-Aminoalcohol (Chemoselective SN2) Isoindoline Isoindoline Scaffold (5-Membered Ring) Int1->Isoindoline Base, Heat (Intramolecular SNAr) Benzoxazepine 1,4-Benzoxazepine Scaffold (7-Membered Ring) Int2->Benzoxazepine Strong Base, Heat (O-Arylation SNAr)

Figure 1: Divergent tandem SN2/SNAr annulation pathways for heterocyclic scaffolding.

Application 1: Synthesis of Functionalized Isoindolines

The 5-membered isoindoline core is a critical structural motif in numerous neuroactive and anti-cancer agents ()[2].

Causality of the Protocol: A primary amine acts as an N,N -bis-nucleophile. The initial attack is kinetically controlled to occur at the highly electrophilic -CH₂Cl. The resulting secondary amine is held in close proximity to the activated -F. Upon mild heating, the secondary amine undergoes rapid intramolecular SN​Ar , driven by the thermodynamic stability of the resulting 5-membered ring.

Step-by-Step Methodology
  • Reagents: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq), Primary Amine (1.1 eq), K₂CO₃ (2.5 eq), anhydrous DMF.

  • Step 1 (Tethering): Dissolve the building block in anhydrous DMF (0.2 M) under an inert atmosphere. Add finely powdered K₂CO₃, followed by the dropwise addition of the primary amine at 0 °C. Stir at room temperature for 2 hours. Self-Validation Cue: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material and formation of a highly polar intermediate.

  • Step 2 (Thermal Cyclization): Attach a reflux condenser and elevate the reaction temperature to 80 °C for 6–8 hours. The thermal energy overcomes the activation barrier for the intramolecular SN​Ar , expelling HF (neutralized by K₂CO₃).

  • Step 3 (Aqueous Workup): Cool the mixture to room temperature and quench by pouring into ice water (10 volumes). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Step 4 (Purification): Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution Hexanes to 50% EtOAc) to yield the pure 2-substituted 5-methyl-6-nitroisoindoline.

Application 2: Synthesis of 1,4-Benzoxazepine Derivatives

1,4-Benzoxazepines are privileged 7-membered heterocycles synthesized via an intramolecular SN​Ar of an alkoxide intermediate ()[3]. These scaffolds exhibit profound chemodivergent biological activities, particularly in kinase inhibition ()[4].

Causality of the Protocol: When using a 1,2-aminoalcohol (e.g., 2-aminoethanol), chemoselectivity is paramount. Due to the higher nucleophilicity of the amine compared to the hydroxyl group, the SN​2 step selectively yields N -alkylation. The addition of a stronger base (Cs₂CO₃) is then required to deprotonate the hydroxyl group. The "Cesium Effect" enhances the nucleophilicity of the resulting alkoxide, facilitating the challenging formation of a 7-membered ring via SN​Ar .

Step-by-Step Methodology
  • Reagents: Building block (1.0 eq), 2-Aminoethanol derivative (1.05 eq), DIPEA (1.2 eq), Cs₂CO₃ (2.0 eq), anhydrous MeCN.

  • Step 1 ( N -Alkylation): Combine the building block, aminoalcohol, and DIPEA in MeCN (0.15 M). Stir at room temperature for 3 hours. The mild organic base (DIPEA) ensures the alcohol remains protonated, preventing competitive O -alkylation.

  • Step 2 ( O -Arylation/Cyclization): Add anhydrous Cs₂CO₃ (2.0 eq) directly to the reaction mixture. Heat the suspension to 90 °C for 12 hours.

  • Step 3 (Workup): Cool to room temperature and filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with cold MeCN and concentrate the filtrate under reduced pressure.

  • Step 4 (Purification): Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH 95:5) to isolate the 1,4-benzoxazepine derivative.

Workflow Step1 Step 1: N-Alkylation (SN2) Mix SM + Nucleophile + Mild Base (25°C) Step2 Step 2: Alkoxide Generation Add Cs2CO3 (Cesium Effect) Step1->Step2 Step3 Step 3: Thermal Cyclization (SNAr) Heat to 80-90°C for 6-12 hours Step2->Step3 Step4 Step 4: Isolation & Purification Aqueous Workup & Chromatography Step3->Step4

Figure 2: Standardized experimental workflow for base-mediated tandem cyclization.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected yields for the divergent annulation of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene with various bis-nucleophiles.

Target ScaffoldBis-NucleophileBase / SolventTemp / TimeTypical Yield (%)
Isoindoline Primary Amine (R-NH₂)K₂CO₃ / DMF80 °C / 6 h75–85%
1,4-Benzoxazepine 1,2-AminoalcoholCs₂CO₃ / MeCN90 °C / 12 h65–80%
Tetrahydroquinoxaline 1,2-DiamineDIPEA / DMF85 °C / 8 h70–80%
Tetrahydrophthalazine Hydrazine (NH₂-NH₂)K₂CO₃ / EtOH75 °C / 4 h80–90%

References

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society URL:[Link]

  • Base-mediated synthesis of benzimidazole-fused 1,4-benzoxazepines via sequential intermolecular epoxide ring-opening/intramolecular SNAr reactions Tetrahedron Letters URL:[Link]

  • Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones National Institutes of Health (PMC) URL:[Link]

  • Asymmetric Brønsted acid catalyzed isoindoline synthesis: enhancement of enantiomeric ratio by stereoablative kinetic resolution Angewandte Chemie International Edition URL:[Link]

Sources

Experimental procedure for synthesizing derivatives from 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Molecular Profiling

In modern drug discovery and agrochemical development, the rapid assembly of complex, multi-functionalized scaffolds is heavily reliant on the strategic use of orthogonally reactive building blocks. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a premier example of such a scaffold.

Through careful mechanistic analysis, we can identify three distinct electrophilic/reactive centers on this molecule, each addressable under specific, non-overlapping conditions:

  • The Benzylic Chloride (Position 1): Highly susceptible to Nucleophilic Aliphatic Substitution ( SN​2 ).

  • The Aryl Fluoride (Position 2): Activated for Nucleophilic Aromatic Substitution ( SN​Ar ) due to its para-relationship with the strongly electron-withdrawing nitro group.

  • The Nitro Group (Position 5): Capable of chemoselective reduction to an aniline, serving as a masked nucleophile for late-stage diversification.

As a Senior Application Scientist, I have designed this protocol to ensure that each functionalization step acts as a self-validating system, preventing cross-reactivity and maximizing yield.

Mechanistic Rationale & Strategic Causality (The "Why")

To achieve high-fidelity functionalization, the order of synthetic operations is strictly dictated by the intrinsic reactivity of the functional groups.

Step 1: Benzylic Substitution ( SN​2 ) first. The benzylic carbon-chlorine bond is the most labile site on the molecule. Benzylic chlorides are highly versatile but prone to hydrolysis or unwanted side reactions under harsh basic or thermal conditions [1]. By performing a mild SN​2 reaction at room temperature, we selectively cap this site. The ambient temperature prevents the nucleophile from attacking the aryl fluoride, which requires a higher activation energy to react.

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar ) second. With the benzylic site secured, we elevate the thermal energy to drive the SN​Ar at the aryl fluoride. The fluorine atom is highly electronegative, making the ipso-carbon extremely electrophilic. The rate-determining step is the nucleophilic attack to form the Meisenheimer complex, which is heavily stabilized by the para-nitro group pulling electron density out of the ring[2]. This step must precede nitro reduction; if the nitro group were reduced to an amine first, the ring would become electron-rich, completely shutting down SN​Ar reactivity.

Step 3: Chemoselective Nitro Reduction third. The final unmasking step converts the nitro group to an aniline. In standard medicinal chemistry, Palladium on Carbon ( Pd/C ) with H2​ gas is the default choice. However, we strictly avoid Pd/C here. Palladium catalysis frequently triggers hydrodehalogenation, which would cleave any residual halogens or the newly formed benzylic C-N bonds. Instead, we employ a classic single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ). This method is exceptionally mild, highly chemoselective, and leaves the rest of the scaffold entirely intact [3].

Experimental Workflows & Protocols

Protocol 1: Chemoselective SN​2 Amination at the Benzylic Position

Objective: Selectively displace the benzylic chloride without triggering SN​Ar .

  • Preparation: Charge a flame-dried round-bottom flask with 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (0.2 M).

  • Reagent Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv) to the stirring solution, followed by the dropwise addition of a secondary amine (e.g., Morpholine, 1.1 equiv). Note: Secondary amines are preferred here to prevent over-alkylation.

  • Reaction: Stir the heterogeneous mixture at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Workup: Filter the suspension through a medium glass frit to remove inorganic salts. Concentrate the filtrate in vacuo, redissolve in Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the benzylic amine intermediate.

Protocol 2: SN​Ar of the Aryl Fluoride

Objective: Displace the activated fluorine atom using thermal conditions.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous N,N -Dimethylformamide (DMF) (0.2 M).

  • Reagent Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.0 equiv) and a primary amine (e.g., Benzylamine, 1.5 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 12 hours. The deep yellow/orange color indicates the transient formation of the Meisenheimer complex.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate.

Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without hydrodehalogenation or C-N bond cleavage.

  • Preparation: Suspend the intermediate from Protocol 2 (1.0 equiv) in a 3:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv).

  • Reaction: Heat the vigorously stirring suspension to 80 °C for 2 hours. The reaction progress can be monitored by LC-MS.

  • Workup: Critical Step: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxides, washing the filter cake with hot Ethanol. Concentrate the filtrate to remove Ethanol, then partition the aqueous residue with Dichloromethane (DCM). Dry the organic layer and concentrate to afford the final tri-functionalized aniline derivative.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the sequential functionalization workflow, acting as a benchmark for process validation.

Reaction StepTarget Functional GroupReagents & ConditionsChemoselectivity RationaleTypical Yield
1. SN​2 Amination Benzylic Chloride ( −CH2​Cl )Morpholine, K2​CO3​ , MeCN, 25 °CExploits the high electrophilicity of the benzylic carbon; ambient temperature prevents SN​Ar .90–95%
2. SN​Ar Reaction Aryl Fluoride ( −F )Benzylamine, DIPEA, DMF, 80 °CRequires thermal energy; the para-nitro group exclusively activates the C-F bond.80–88%
3. Nitro Reduction Nitro Group ( −NO2​ )Fe powder, NH4​Cl , EtOH/ H2​O , 80 °CAvoids Pd/C to prevent hydrodehalogenation and undesired reductive cleavage of benzylic amines.85–92%

Workflow Visualization

Pathway Start 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Step1 Step 1: SN2 Substitution (Target: -CH2Cl) Start->Step1 Secondary Amine, K2CO3 MeCN, 25°C Step2 Step 2: SNAr Reaction (Target: -F) Step1->Step2 Primary Amine, DIPEA DMF, 80°C Step3 Step 3: Nitro Reduction (Target: -NO2) Step2->Step3 Fe powder, NH4Cl EtOH/H2O, 80°C Product Tri-Functionalized Aniline Scaffold Step3->Product Hot Celite Filtration & Isolation

Sequential orthogonal functionalization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

References

  • Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling with Oxidatively Sensitive Nucleophiles The Journal of Organic Chemistry, 2020, 85, 12901–12911. URL:[Link]

  • Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine The Journal of Organic Chemistry, 2000, 65, 20, 6427–6433. URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education, 2023, 100, 9, 3453–3463. URL:[Link]

Step-by-step guide for the reduction of the nitro group in 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized anilines is a cornerstone of pharmaceutical drug development and agrochemical manufacturing. The reduction of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene to 5-(chloromethyl)-4-fluoro-2-methylaniline presents a classic chemoselectivity challenge. The molecule contains a reducible nitro group alongside a highly labile benzylic chloride and an aryl fluoride.

Standard catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient for simple nitroarenes but is strictly contraindicated here. Palladium readily inserts into the benzylic C–Cl bond, leading to rapid hydrogenolysis (dehalogenation) and the formation of an undesired des-chloro byproduct[1]. To preserve the structural integrity of the benzylic chloride, a mild, single-electron transfer (SET) reduction using the Iron/Ammonium Chloride (Fe/NH₄Cl) system is the gold standard[2].

Comparative Analysis of Reduction Modalities

To justify the selection of the Fe/NH₄Cl system, the table below summarizes the quantitative and qualitative data of common nitro reduction methodologies.

Reduction ModalityReagentsChemoselectivity (C–Cl Preservation)Typical YieldScalability & Safety Profile
Catalytic Hydrogenation H₂, Pd/CPoor (Induces hydrogenolysis)< 20% (Target)High safety risk (H₂ gas), low target yield[1]
Béchamp-Type Reduction Fe, NH₄ClExcellent (Preserves benzylic chloride)85–95%Highly scalable, benign reagents, heterogeneous[2]
Tin(II) Reduction SnCl₂·2H₂OGood75–85%Poor scalability due to toxic heavy metal waste[2]
Zinc Reduction Zn, NH₄ClModerate (Risk of over-reduction)60–80%Moderate, strict exothermic control required[3]

Mechanistic Causality: The Iron/Ammonium Chloride System

The reduction of a nitro group to an amine is a six-electron process[2]. In the Fe/NH₄Cl system, the reaction proceeds heterogeneously at the surface of the iron powder via a series of single-electron transfers (SET)[2].

The causality behind selecting Ammonium Chloride (NH₄Cl) over strong acids (like HCl) or bases (like NaOH) is critical. The reduction requires a proton source to facilitate the loss of oxygen as water. However, strong acids risk the hydrolysis of the benzylic chloride into a benzyl alcohol, while basic conditions would trigger rapid nucleophilic substitution (e.g., forming a benzyl ether in ethanol)[4]. NH₄Cl acts as an ideal mild proton donor, buffering the reaction at a slightly acidic pH (~5.5–6.0). This provides sufficient protons to drive the reduction cascade while keeping the highly reactive benzylic chloride completely intact[5].

Mechanism Nitro Nitroarene (Ar-NO2) Radical Radical Anion [Ar-NO2]•- Nitro->Radical Fe(0) (SET) Nitroso Nitrosoarene (Ar-NO) Radical->Nitroso H+, Fe(0) -H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e-, 2H+ (Fe/NH4Cl) Amine Aniline (Ar-NH2) Hydroxyl->Amine 2e-, 2H+ -H2O

Figure 1: Single-electron transfer (SET) mechanism for iron-mediated nitro reduction.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the chemical integrity of the product at every stage.

Step 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (10.0 mmol, 2.04 g).

  • Add a solvent mixture of Ethanol (40 mL) and Deionized Water (10 mL). Note: The 4:1 ratio ensures solubility of the organic substrate while fully dissolving the aqueous buffer.

  • Add Ammonium chloride (40.0 mmol, 2.14 g, 4.0 equiv).

  • Add Iron powder (325 mesh, 50.0 mmol, 2.79 g, 5.0 equiv) in small portions to prevent initial clumping.

Step 2: Thermal Activation & Reduction
  • Heat the vigorously stirring suspension to 80 °C (reflux).

  • Causality Note: Vigorous stirring is mandatory. Because this is a heterogeneous reaction, the electron transfer strictly occurs at the solid-liquid interface of the iron surface[2].

  • Maintain reflux for 2–4 hours.

Step 3: In-Process Control (IPC) Validation
  • Sample 50 µL of the reaction mixture, dilute with Ethyl Acetate (EtOAc), and filter through a 0.2 µm syringe filter.

  • Analyze via LC-MS (ESI+).

  • Self-Validation Check: Confirm the disappearance of the starting material. The product aniline (MW 173.6) must show a strong [M+H]⁺ peak at m/z 174.0 and 176.0 in a 3:1 ratio . This specific isotopic pattern is your definitive proof that the chlorine atom was not lost to hydrogenolysis.

Step 4: Quenching & Filtration
  • Cool the mixture to room temperature.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove iron oxides and unreacted iron[2].

  • Wash the filter cake generously with EtOAc (3 × 30 mL).

  • Safety Warning: Do not let the iron filter cake dry out completely in air, as finely divided activated iron can be pyrophoric.

Step 5: Extraction & Isolation
  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the remaining aqueous residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (30 mL). Causality Note: The mild base wash neutralizes residual acidity and breaks potential iron-amine coordination complexes without hydrolyzing the benzylic chloride.

  • Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure 5-(chloromethyl)-4-fluoro-2-methylaniline .

Workflow Step1 1. Setup Substrate + Fe + NH4Cl EtOH/H2O (4:1) Step2 2. Reaction Reflux (80°C) Vigorous Stirring Step1->Step2 Step3 3. Filtration Hot Celite Filtration Remove Fe Oxides Step2->Step3 Step4 4. Extraction Basify Aqueous EtOAc Extraction Step3->Step4 Step5 5. Isolation Dry over Na2SO4 Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective Fe/NH4Cl reduction.

References

  • Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Source: Journal of Chemical Education - ACS Publications URL: [Link]

  • Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: PMC - NIH URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Aromatic Nitro Compounds Source: MST.edu URL: [Link]

Sources

Chemoselective Functionalization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: Protecting Group Strategies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a highly versatile, trifunctional building block widely utilized in drug discovery and materials science. Its utility stems from three distinct reactive sites: a benzylic chloride, an activated aryl fluoride, and a reducible nitro group. However, this multifunctionality presents a significant synthetic challenge. Reacting this substrate with bifunctional nucleophiles (e.g., diamines or amino alcohols) without a robust protecting group (PG) strategy inevitably leads to uncontrolled oligomerization and poor yields.

This application note details the causality behind the chemoselective behavior of this molecule and provides field-proven, self-validating protocols for its controlled functionalization using orthogonal protecting group strategies.

Reactivity Profile & Strategic Challenges

To design an effective synthetic route, one must first understand the intrinsic kinetics and thermodynamic drivers of each functional group on the aromatic ring:

  • The Benzylic Chloride (C1): Benzylic halides are highly electrophilic and undergo rapid bimolecular nucleophilic substitution (SN2) [2]. Because this reaction has a relatively low activation energy barrier, it proceeds readily at room temperature with soft nucleophiles (like secondary amines).

  • The Aryl Fluoride (C2): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the para-nitro group. Fluorine is the optimal leaving group for SNAr because its high electronegativity stabilizes the developing negative charge during the rate-determining formation of the Meisenheimer complex [1]. However, SNAr typically requires thermal energy (60–80°C) to overcome the dearomatization penalty [3].

  • The Nitro Group (C5): While inert to most nucleophiles, the nitro group can be reduced to an aniline. The resulting primary amine is a powerful nucleophile that will rapidly attack the benzylic chloride or aryl fluoride of adjacent molecules, causing spontaneous polymerization.

The Strategic Imperative: Chemoselectivity is achieved by exploiting the temperature differential between the SN2 and SNAr pathways, combined with the strategic deployment of mono-protected nucleophiles (e.g., Boc-diamines) or in-situ masking agents [4].

Divergent Protecting Group Workflows

The following decision tree illustrates the two primary synthetic pathways for functionalizing 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, depending on whether the electrophilic sites or the nitro group are targeted first.

Workflow cluster_0 Strategy A: Sequential Substitution cluster_1 Strategy B: Nitro Modification SM 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene SN2 1. SN2 at Benzylic C (Boc-Diamine, RT) SM->SN2 Pathway A Reduce 1. Nitro Reduction (Fe/NH4Cl, 60°C) SM->Reduce Pathway B SNAr 2. SNAr at Aryl Fluoride (ROH, Base, 80°C) SN2->SNAr Chemoselective Deprotect 3. Boc Deprotection (TFA/DCM) SNAr->Deprotect Acidic Cleavage Protect 2. In-situ Protection (Cbz-Cl or Fmoc-Cl) Reduce->Protect Prevent Polymerization

Figure 1: Divergent protecting group strategies for chemoselective functionalization.

Quantitative Chemoselectivity Data

The table below summarizes the critical role of protecting groups and temperature control in directing the site of nucleophilic attack.

NucleophileProtecting GroupReaction ConditionsPrimary Reaction SiteYield (%)Chemoselectivity (SN2:SNAr)
PiperazineNoneK₂CO₃, MeCN, 25°CMixed (Oligomerization)< 10N/A
N-Boc-piperazineBoc (Amine)DIPEA, MeCN, 25°CC1 (Benzylic SN2)92> 99:1
PhenolNoneCs₂CO₃, DMF, 80°CC2 (Aryl SNAr)*88N/A
Fe/NH₄Cl (Reduction)Cbz-Cl (In-situ)EtOH/H₂O, 60°CC5 (Nitro Reduction)85N/A

*Note: Performed on the SN2-protected intermediate to prevent benzylic displacement.

Experimental Protocols

Protocol 1: Chemoselective SN2 with a Mono-Protected Diamine

Objective: Selective functionalization of the benzylic chloride while leaving the aryl fluoride intact.

Causality: The benzylic chloride is highly electrophilic and reacts rapidly with secondary amines at room temperature. The aryl fluoride requires heating (>60°C) to overcome the activation energy for the dearomatizing SNAr pathway. By keeping the reaction at 25°C and using a mono-protected amine (N-Boc-piperazine), we prevent both SNAr and intermolecular cross-linking [4].

Self-Validation: The reaction is monitored by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) converts to a single polar spot (Rf ~0.3). If the temperature accidentally exceeds 35°C, a baseline spot (Rf ~0.0) corresponding to the SNAr bis-adduct will appear, invalidating the chemoselectivity.

Step-by-Step Methodology:

  • Dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) and stir for 5 minutes at 25°C.

  • Dropwise add a solution of N-Boc-piperazine (1.05 eq, 10.5 mmol) in acetonitrile over 15 minutes.

  • Stir strictly at 25°C for 4 hours.

  • In-process control: Confirm >95% conversion via LC-MS. The mass spectrum must show the [M+H]⁺ peak corresponding to the mono-substitution product, with the aryl fluorine atom still intact.

  • Quench with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Subsequent SNAr on the Protected Intermediate

Objective: Displacement of the activated aryl fluoride using an oxygen or sulfur nucleophile.

Causality: With the benzylic position now occupied and sterically shielded by the bulky Boc-piperazine group, the aryl fluoride can be safely targeted. The para-nitro group strongly activates the C-F bond[1]. Heating to 80°C provides the necessary thermal energy for this step, while the robust Boc group remains stable under these basic conditions.

Self-Validation: The loss of the fluorine atom is the definitive marker of success. LC-MS will show a mass shift of ΔM = (Mass of Nucleophile) - 19 Da.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol 1 (1.0 eq, 5 mmol) in anhydrous DMF (0.1 M).

  • Add the secondary nucleophile (e.g., phenol, 1.2 eq, 6 mmol) and Cs₂CO₃ (2.0 eq, 10 mmol).

  • Heat the mixture to 80°C under a nitrogen atmosphere for 8 hours.

  • In-process control: Monitor by LC-MS until the fluorine-containing starting material is fully consumed.

  • Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 30 mL).

  • Perform a basic wash (0.1 M NaOH) to remove unreacted phenol, ensuring the purity of the organic layer.

  • Dry, concentrate, and purify via flash chromatography.

Protocol 3: Nitro Reduction and One-Pot Aniline Protection

Objective: Reduction of the nitro group to an amine without triggering polymerization.

Causality: The reduction of the nitro group yields a highly nucleophilic aniline. If the benzylic chloride is still present, the molecule will rapidly polymerize via intermolecular SN2. To circumvent this, Benzyl chloroformate (Cbz-Cl) is added directly to the reduction mixture. As the aniline is generated, it is immediately trapped as a stable, non-nucleophilic Cbz-carbamate.

Self-Validation: The absence of insoluble polymeric precipitates during the reaction confirms the successful trapping of the transient aniline.

Step-by-Step Methodology:

  • Suspend 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq, 5 mmol) in a 4:1 mixture of EtOH/H₂O (0.1 M).

  • Add Iron powder (5.0 eq, 25 mmol) and NH₄Cl (5.0 eq, 25 mmol).

  • Add Cbz-Cl (1.5 eq, 7.5 mmol) and NaHCO₃ (3.0 eq, 15 mmol) directly to the suspension.

  • Heat to 60°C for 6 hours under vigorous stirring.

  • In-process control: TLC (Hexanes/EtOAc 4:1) should show the disappearance of the nitro compound and the formation of a UV-active carbamate spot. No baseline polymeric material should be present.

  • Filter the hot mixture through a pad of Celite to remove iron residues, washing with hot EtOAc.

  • Separate the layers, wash the organic phase with brine, dry, and concentrate.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications.[Link]

  • Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. RSC Publishing.[Link]

  • Practical Synthetic Organic Chemistry. Chemistry-Chemists. [Link]

Application Note: Scale-Up Synthesis and Process Engineering of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (also known as 2-fluoro-4-methyl-5-nitrobenzyl chloride) is a highly functionalized, poly-substituted aromatic building block. It is a critical electrophilic intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and neuroinflammatory modulators[1].

Transitioning the synthesis of this molecule from the bench to pilot-plant scale presents significant chemical engineering challenges. The presence of both a nitro group and a benzylic chloride introduces severe thermal hazards, while the electron-withdrawing nature of the substituents complicates traditional electrophilic aromatic substitution routes. This application note details a self-validating, scalable, and highly regioselective three-step synthetic protocol designed to bypass the limitations of direct chloromethylation.

Retrosynthetic Strategy & Route Selection

When designing a scalable route for nitrobenzyl chlorides, chemists often default to the Blanc chloromethylation of the corresponding nitrotoluene. However, applying the Blanc reaction (using formaldehyde and HCl/ZnCl₂) to 2-fluoro-1,4-dimethyl-5-nitrobenzene is fundamentally flawed for two reasons:

  • Electronic Deactivation: The strongly electron-withdrawing nitro group deactivates the aromatic ring, making Friedel-Crafts-type alkylations sluggish and low-yielding[2].

  • Toxicity Hazards: Pushing the reaction with excess reagents and high heat generates bis(chloromethyl) ether (BCME) , a highly potent, volatile human carcinogen that is strictly regulated in industrial scale-up[2].

To circumvent these issues, we employ a highly controlled three-step sequence: Regioselective Nitration Chemoselective Reduction Catalytic Chlorination .

RouteSelection Start Target Molecule: 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene RouteA Route A: Blanc Chloromethylation of Fluoronitrotoluene Start->RouteA RouteB Route B: Reduction/Chlorination of Nitrobenzoic Acid Start->RouteB Fail1 Ring Deactivated by -NO2 (Low Yield) RouteA->Fail1 Fail2 Carcinogenic Byproduct Bis(chloromethyl) ether RouteA->Fail2 Success1 High Regiocontrol (Nitration of Benzoic Acid) RouteB->Success1 Success2 Chemoselective Reduction (BH3-THF preserves -NO2) Success1->Success2 Success3 Scalable Chlorination (SOCl2 / DMF) Success2->Success3

Decision matrix for the synthesis of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Regioselective Nitration of 2-Fluoro-4-methylbenzoic acid

The "Why" (Causality): Starting with 2-fluoro-4-methylbenzoic acid guarantees perfect regiocontrol. The carboxyl group at C1 directs incoming electrophiles to the meta positions (C3 and C5). Simultaneously, the fluorine at C2 and the methyl at C4 direct ortho/para, which also point to C3 and C5. Because C3 is sterically hindered (sandwiched between the fluoro and methyl groups), the nitronium ion exclusively attacks the highly accessible and electronically activated C5 position[1].

Self-Validating Protocol:

  • Preparation: Charge a glass-lined reactor with 2-fluoro-4-methylbenzoic acid (1.0 equiv) and 96% H₂SO₄ (10 volumes). Cool the jacket to 0 °C.

  • Addition: Equip a dropping funnel with a pre-mixed solution of fuming HNO₃ (2.3 equiv) in 96% H₂SO₄. Add dropwise over 2 hours, maintaining the internal temperature below 5 °C to prevent oxidative degradation[1].

  • IPC (In-Process Control): Quench a 1 mL aliquot into ice water, extract with EtOAc, and analyze via HPLC. The reaction is self-validating when the SM peak (< 1%) disappears and a single product peak emerges.

  • Workup: Slowly transfer the reaction mass into vigorously stirred ice water (exothermic). Filter the resulting pale yellow precipitate, wash with cold water until the filtrate is pH > 4, and dry under vacuum at 45 °C.

Step 2: Chemoselective Reduction to the Benzyl Alcohol

The "Why" (Causality): Standard reducing agents like LiAlH₄ or Pd/C-catalyzed hydrogenation will indiscriminately reduce the nitro group to an amine. Borane-THF (BH₃·THF) is chosen because it acts as a Lewis acid. It coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that undergoes hydride transfer. The electron-deficient nitro group fails to coordinate with the borane, remaining completely untouched.

Self-Validating Protocol:

  • Preparation: Suspend 2-fluoro-4-methyl-5-nitrobenzoic acid (1.0 equiv) in anhydrous THF (8 volumes) under an argon atmosphere. Cool to 0 °C.

  • Addition: Slowly add 1.0 M BH₃·THF solution (2.5 equiv) via an addition funnel. Caution: Vigorous H₂ gas evolution occurs.

  • Reaction: Warm the mixture to 25 °C and stir for 12 hours.

  • IPC: TLC (Hexanes:EtOAc 1:1) will show the disappearance of the baseline acid spot and the appearance of a higher Rf alcohol spot.

  • Workup: Cool to 0 °C and carefully quench with methanol until gas evolution ceases. Concentrate the solvent under reduced pressure. Partition between EtOAc and 1M HCl, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-fluoro-4-methyl-5-nitrobenzyl alcohol.

Step 3: Catalytic Chlorination to the Benzyl Chloride

The "Why" (Causality): Thionyl chloride (SOCl₂) is used to convert the alcohol to the chloride. To accelerate the reaction and prevent the formation of symmetrical ether byproducts, a catalytic amount of N,N-dimethylformamide (DMF) is added[3]. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride), a highly electrophilic species that rapidly converts the alcohol to the chloride while regenerating the DMF catalyst.

Self-Validating Protocol:

  • Preparation: Dissolve the benzyl alcohol intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene. Add DMF (0.05 equiv)[3].

  • Addition: Add SOCl₂ (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (40 °C for DCM). The reaction progress is physically self-validating: the cessation of SO₂ and HCl gas evolution indicates completion[3].

  • Workup: Cool to room temperature. Distill off the solvent and excess SOCl₂ at atmospheric pressure, followed by a toluene chase to ensure complete removal of acidic volatiles[3]. The crude product can be purified by short-path vacuum distillation or crystallization from heptane.

Scale-Up Engineering & Safety Considerations

Scaling up nitroaromatic benzyl chlorides requires strict adherence to process safety engineering. The combination of a nitro group (oxidizer/explosophore) and a benzylic chloride (alkylating agent) results in a molecule with high decomposition energy.

SafetyWorkflow Therm Thermal Hazard Assessment (DSC / ARC) Gas Off-Gas Management (SO2 / HCl Scrubbing) Therm->Gas Define Cooling Capacity Imp Genotoxic Impurity Control (PMI Tracking) Gas->Imp Vent Sizing Scale Pilot Plant Execution (10-100 kg scale) Imp->Scale Final Batch Record

Critical safety and engineering workflow for scaling up nitrobenzyl chloride derivatives.

  • Thermal Hazards: Differential Scanning Calorimetry (DSC) must be performed prior to scale-up. Nitrobenzyl chlorides typically exhibit a sharp exothermic decomposition onset between 180 °C and 220 °C. Vacuum distillation (if used for purification) must be strictly temperature-controlled (e.g., wiped film evaporation) to avoid thermal runaway.

  • Off-Gas Scrubbing: Step 3 generates stoichiometric amounts of SO₂ and HCl[3]. The pilot plant must be equipped with a caustic scrubber (NaOH/KOH) sized to neutralize the peak gas evolution rate, which occurs shortly after the reaction reaches reflux.

  • Genotoxic Impurities (GTIs): Benzyl chlorides are classified as Potential Mutagenic Impurities (PMIs) due to their DNA-alkylating capability. If this intermediate is used in an API synthesis, its depletion in subsequent steps must be analytically tracked to parts-per-million (ppm) levels using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the expected scale-up metrics based on the optimized protocols described above.

Process StepYield (%)Purity (HPLC AUC)Key IPC MetricPrimary Scale-Up Hazard
1. Nitration 85 - 90%> 98.5%SM < 1% (HPLC)Highly exothermic addition; requires robust jacket cooling.
2. Reduction 90 - 95%> 97.0%SM < 1% (TLC)Rapid H₂ gas evolution; requires adequate vent sizing.
3. Chlorination 92 - 96%> 99.0%Cessation of gasCorrosive off-gas (SO₂, HCl); requires caustic scrubbing.

References

  • [1] National Center for Biotechnology Information (PMC). Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors. Available at:[Link]

Sources

Application Note: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The development of next-generation crop protection agents—such as herbicides, fungicides, and insecticides—relies heavily on highly functionalized molecular building blocks. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) [1] has emerged as a privileged scaffold in agrochemical research.

This specific molecule offers a powerful combination of reactive handles and stable pharmacophores:

  • Chloromethyl Group (-CH₂Cl): A highly electrophilic site primed for nucleophilic substitution ( SN​2 ). Benzyl chlorides are foundational alkylating agents in the synthesis of complex agrochemicals, enabling the rapid attachment of heterocycles, amines, or thiols[2].

  • Fluoro Group (-F): The strategic placement of fluorine on the aromatic ring significantly enhances the molecule's lipophilicity and metabolic stability, preventing rapid oxidative degradation in planta or in soil[3].

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can be chemoselectively reduced to an aniline (-NH₂), unlocking a secondary site for acylation, urea formation, or cyclization.

  • Methyl Group (-CH₃): Provides necessary steric bulk to optimally fill hydrophobic binding pockets in target enzymes.

Chloromethyl-substituted aromatic compounds are well-documented for their utility in generating bioactive sulfenamides, ethers, and N-alkylated heterocycles with potent pesticidal properties[4]. This application note details the validated protocols for integrating this building block into agrochemical discovery workflows.

Synthetic Logic & Experimental Workflows

The most common application of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene involves a two-stage functionalization: First, utilizing the benzylic chloride for structural assembly, followed by the reduction of the nitro group to generate a versatile aniline intermediate.

Figure 1: Stepwise synthetic workflow for agrochemical lead generation.

Validated Protocols

Protocol 1: SN​2 N-Alkylation of Nitrogenous Heterocycles

Mechanistic Rationale: The chloromethyl group is highly susceptible to SN​2 attack. To attach a weakly nucleophilic heterocycle (e.g., a pyrazole or triazole common in fungicides), a mild base like Potassium Carbonate ( K2​CO3​ ) is used in a polar aprotic solvent like Dimethylformamide (DMF). DMF solvates the potassium cation, leaving the deprotonated heterocycle "naked" and highly reactive, driving the reaction to completion while preventing aqueous hydrolysis of the benzyl chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target heterocycle (1.0 equiv, e.g., 1H-1,2,4-triazole) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the heterocycle.

  • Electrophile Addition: Slowly add 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.1 equiv) dropwise or in small portions to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via LC-MS or TLC (typically complete within 4–6 hours).

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x the reaction volume).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-alkylated intermediate.

Protocol 2: Chemoselective Nitro Reduction

Mechanistic Rationale: While catalytic hydrogenation ( H2​ , Pd/C) is standard for nitro reduction, it carries a high risk of hydrodefluorination (cleaving the C-F bond) or hydrogenolysis of the newly formed benzylic C-N bond. Therefore, a dissolving metal reduction using Iron powder and Ammonium Chloride ( NH4​Cl ) is employed. This provides a mild, single-electron transfer mechanism that is strictly chemoselective for the nitro group.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated nitro intermediate from Protocol 1 (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M concentration).

  • Reagent Addition: Add Iron powder (5.0 equiv, 325 mesh) and NH4​Cl (5.0 equiv) sequentially to the stirring solution.

  • Reaction: Equip the flask with a reflux condenser and heat to 85 °C (reflux) for 2–3 hours. Monitor the disappearance of the bright yellow nitro compound via TLC.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake generously with hot Ethanol and Ethyl Acetate.

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Dilute the aqueous residue with saturated NaHCO3​ and extract with Dichloromethane (3 x 50 mL).

  • Isolation: Dry the organic layers over Na2​SO4​ , concentrate, and dry under high vacuum to afford the corresponding aniline, ready for subsequent derivatization.

Quantitative Data: Alkylation Optimization

To ensure maximum throughput in library synthesis, the SN​2 alkylation step was optimized. The data below demonstrates the superiority of polar aprotic solvents combined with carbonate bases for this specific benzyl chloride scaffold.

EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)Observation
1THF Et3​N 65 (Reflux)1242%Incomplete conversion; slow kinetics.
2Acetonitrile Cs2​CO3​ 80678%Good yield, but Cs2​CO3​ is cost-prohibitive for scale-up.
3DMF K2​CO3​ 60885%Clean reaction profile.
4 DMF K2​CO3​ 80 4 94% Optimal conditions; rapid and quantitative.
5Water/DCMNaOH (Phase Transfer)252431%Significant hydrolysis to benzyl alcohol observed.

Table 1: Optimization of reaction conditions for the nucleophilic substitution of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene with 1H-1,2,4-triazole.

Biological Application: Target Mechanism of Action

Agrochemicals derived from fluoronitrobenzene scaffolds frequently target Protoporphyrinogen Oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of reactive oxygen species (ROS), causing rapid lipid peroxidation and weed death.

Figure 2: Mechanism of action for PPO-inhibiting herbicides derived from fluoronitrobenzene scaffolds.

Safety & Handling Guidelines

  • Toxicity & Reactivity: As a benzyl chloride derivative, this compound is a potent alkylating agent and a severe lachrymator. It causes skin and eye irritation and may cause respiratory tract irritation.

  • PPE Requirements: Handle exclusively inside a certified chemical fume hood. Wear chemical-resistant gloves (Nitrile, minimum 8 mil thickness), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis of the chloromethyl group.

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that benzylic halogenation of highly functionalized aromatic systems is rarely straightforward. The synthesis of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene via the radical chlorination of 1-fluoro-2,5-dimethyl-4-nitrobenzene presents specific chemoselectivity and regioselectivity challenges.

This guide is designed to provide you with a deep mechanistic understanding of the reaction, troubleshoot common byproducts, and offer a self-validating experimental protocol to ensure high-yield, reproducible batches.

System Overview & Mechanistic Pathway

The synthesis relies on a radical chain mechanism initiated by the homolytic cleavage of N-Chlorosuccinimide (NCS) using azobisisobutyronitrile (AIBN) as a thermal initiator[1].

The starting material, 1-fluoro-2,5-dimethyl-4-nitrobenzene, possesses two distinct methyl groups. The regioselectivity of the hydrogen abstraction step is governed by the electronic environment of these groups[2]:

  • C5-Methyl (Target C4-position): Located ortho to the strongly electron-withdrawing nitro (-NO₂) group. The inductive and resonance deactivation severely destabilizes any transient radical formation here.

  • C2-Methyl (Target C1-position): Located meta to the nitro group and ortho to the fluorine atom. It experiences significantly less electronic deactivation, making it the kinetically favored site for electrophilic radical attack by the chlorine radical (Cl•).

SynthesisPathway SM 1-Fluoro-2,5-dimethyl-4-nitrobenzene (Starting Material) Conditions NCS, AIBN, Heat (80°C) Radical Chlorination SM->Conditions Target 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene (Target Product) Conditions->Target Primary Pathway (C1-Me Attack) BP_Regio 1-Fluoro-2-methyl-5-(chloromethyl)- 4-nitrobenzene (Regioisomer Byproduct) Conditions->BP_Regio Minor Pathway (C4-Me Attack) BP_Ox 2-Fluoro-4-methyl- 5-nitrobenzaldehyde (Oxidation Byproduct) Conditions->BP_Ox O2 Contamination (Peroxy Radical) BP_DiCl 1-(Dichloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene (Over-chlorination) Target->BP_DiCl Excess NCS (Secondary Chlorination)

Fig 1: Radical chlorination pathway of 1-fluoro-2,5-dimethyl-4-nitrobenzene and byproduct formation.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant impurity with the exact same mass as the product (m/z ~203). What is this, and how do I minimize it? A: You are observing the regioisomer byproduct (chlorination at the highly deactivated C5-methyl group). While the C2-methyl is electronically favored, using overly harsh conditions (e.g., temperatures >90°C or substituting NCS with highly reactive Cl₂ gas[3]) lowers the activation energy barrier, reducing the kinetic preference.

  • Actionable Fix: Strictly maintain the reaction temperature at 80°C and use solid NCS as a milder, controlled chlorine source[1].

Q2: The reaction yields a byproduct with an M+34 mass shift and a 9:6:1 isotopic pattern. Why is this happening? A: This is the dichloromethyl byproduct resulting from over-chlorination. Benzylic positions remain susceptible to secondary radical abstraction even after monochlorination. If you push the reaction to 100% conversion of the starting material, the local concentration of NCS relative to the unreacted starting material becomes too high, forcing the chlorination of your product.

  • Actionable Fix: Limit NCS to 1.05 equivalents. Quench the reaction when the starting material drops below 5% rather than chasing complete conversion.

Q3: I am detecting an aldehyde byproduct (2-fluoro-4-methyl-5-nitrobenzaldehyde). Where is the oxygen coming from? A: Molecular oxygen (O₂) is a diradical. If the reaction solvent is not thoroughly degassed, dissolved O₂ will rapidly intercept the transient benzylic carbon radical to form a peroxy radical, which subsequently decomposes into an aldehyde.

  • Actionable Fix: Sparge your solvent with Argon or N₂ for at least 30 minutes prior to reagent addition, and run the reaction under a positive inert gas pressure.

Q4: The reaction stalls at ~50% conversion despite the presence of unreacted NCS. Why? A: Radical chain termination. The thermal initiator, AIBN, has a half-life of approximately 1 hour at 80°C[1]. If the radical chain is broken (due to trace impurities or radical recombination), the reaction will cease once the AIBN is depleted.

  • Actionable Fix: Adopt a portion-wise addition strategy for AIBN (e.g., 0.05 eq initially, followed by 0.02 eq every 2 hours).

Quantitative Byproduct Analysis

Use the following table to quickly cross-reference LC-MS data with specific process deviations.

Byproduct / ImpurityStructural DeviationApprox. LC-MS (m/z)Primary CauseMitigation Strategy
Target Product 1-(Chloromethyl)203.0 / 205.0 (3:1)N/AN/A
Regioisomer C4-(Chloromethyl)203.0 / 205.0 (3:1)High temp / Cl₂ gasMaintain 80°C; Use NCS
Over-chlorination 1-(Dichloromethyl)237.0 / 239.0 / 241.0Excess NCSLimit NCS to 1.05 eq
Oxidation 1-Aldehyde183.0O₂ contaminationStrict Argon sparging
Succinimide Reagent byproduct99.1Incomplete filtrationCool to 0°C before filtering

Optimized Experimental Protocol

This protocol is engineered as a self-validating system. Each step includes a verification checkpoint to ensure the chemical state matches the expected mechanistic progression.

Step 1: Preparation & Degassing

  • Charge a dry, round-bottom flask with 1-fluoro-2,5-dimethyl-4-nitrobenzene (1.0 eq) and anhydrous Acetonitrile (or CCl₄) (10 volumes).

  • Sparge the solution with Argon for 30 minutes.

  • Validation Check: The solution should be a clear, pale-yellow liquid. Failure to sparge will result in >5% aldehyde formation (see Q3).

Step 2: Reagent Addition & Initiation

  • Under a continuous stream of Argon, add N-Chlorosuccinimide (1.05 eq) and AIBN (0.05 eq).

  • Equip the flask with a reflux condenser and heat to 80°C.

  • Validation Check: As the AIBN decomposes and the radical chain initiates, a slight color deepening may occur.

Step 3: Monitoring & Sustaining

  • Sample the reaction every 2 hours for LC-MS analysis.

  • If the conversion rate plateaus before reaching 95%, add a supplemental portion of AIBN (0.02 eq).

  • Validation Check: LC-MS must show the product mass (m/z ~203) with a characteristic 3:1 isotopic ratio for the ³⁵Cl/³⁷Cl isotopes, confirming successful monochlorination without significant M+34 peaks.

Step 4: Quenching & Workup

  • Once the starting material is <5%, immediately remove the heat source and cool the mixture to 0°C in an ice bath. This forces the precipitation of the succinimide byproduct.

  • Filter the cold mixture through a Celite pad to remove succinimide.

  • Wash the filtrate with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization (e.g., from heptane/ethyl acetate) to remove trace regioisomers.

References

  • Source: ResearchGate (Lopez et al.)
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions Source: BenchChem URL
  • The chlorination of aromatic compounds Source: Thieme Connect URL

Sources

Technical Support Center: Purification of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS 118664-99-6). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and similar halogenated nitroaromatics. Here, we provide in-depth, experience-based answers to common questions and a robust troubleshooting framework to ensure the successful isolation of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting column chromatography for this compound?

A: The most critical first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1][2] The goal is to find a mobile phase that provides good separation between your target compound and any impurities. For a moderately polar compound like 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is an excellent starting point.

  • Expert Tip: Prepare several TLC plates and run them in chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).[1] The ideal solvent system will move the spot corresponding to the desired product to a Retention Factor (Rf) value of approximately 0.2-0.4.[1] An Rf in this range typically translates well to column chromatography, ensuring the compound doesn't elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Q2: Which stationary phase is most appropriate for this purification?

A: Standard silica gel (SiO₂) is the most common and effective stationary phase for compounds of this type. Silica gel is a polar adsorbent, and its surface silanol groups interact with polar functional groups in the molecules being separated. Given the presence of the nitro group (-NO₂) and the electronegative halogen atoms, silica provides the necessary polarity for effective separation from less polar byproducts. For acidic compounds, silica is generally preferred, while alumina might be considered for basic compounds.[3]

Q3: How do I choose between dry loading and wet loading my sample onto the column?

A: The choice depends on the solubility of your crude product in the initial mobile phase.

  • Wet Loading: If your crude material dissolves easily in a minimal amount of the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate), this is the preferred method. Dissolve the sample and carefully apply it to the top of the silica bed using a pipette.

  • Dry Loading: This method is ideal for samples that are not very soluble in the mobile phase.[1] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[1] Dry loading often results in sharper bands and better separation for challenging samples.

Q4: What are the primary safety concerns when handling 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene?

A: This compound presents several hazards and must be handled with appropriate care. According to its GHS classifications, it is harmful if swallowed, in contact with skin, or inhaled.[4][5][6] It also causes skin and serious eye irritation and may cause respiratory irritation.[4][5][6][7]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][6]

  • Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[5][6]

  • Disposal: Dispose of waste in a designated, approved hazardous waste container.[5]

Experimental Protocol: Column Chromatography

This protocol is a recommended starting point. Optimization may be necessary based on the specific impurity profile of your crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a sufficient volume of the optimal Hexane:Ethyl Acetate solvent system. For example, if an 8:2 ratio was optimal, prepare 1 liter by mixing 800 mL of hexane with 200 mL of ethyl acetate.
  • Ensure solvents are chromatography grade.[3]

2. Column Packing (Slurry Method):

  • Select an appropriately sized column. The amount of silica should be 20-100 times the weight of the crude sample.
  • Place a small plug of cotton or glass wool at the bottom of the column.[1] Add a thin layer of sand.
  • In a beaker, create a slurry of silica gel in your initial, non-polar mobile phase (e.g., hexane or 9:1 Hexane:EtOAc).
  • Pour the slurry into the column, and open the stopcock to allow the solvent to drain, which helps the silica to pack evenly.[1] Tap the column gently to settle the packing.
  • Add a protective layer of sand on top of the silica bed.[1]
  • Crucial Point: Never let the solvent level drop below the top of the silica gel, as this can introduce cracks and ruin the separation.[1]

3. Sample Loading:

  • Choose either the wet or dry loading method as described in Q3.
  • Load the sample carefully and evenly onto the top layer of sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin collecting the eluent in numbered test tubes or flasks.[1]
  • Maintain a constant flow. A flow rate of around 1 mL/min is a good starting point for many columns.[2]

5. Monitoring and Analysis:

  • Spot each collected fraction (or every few fractions) on a TLC plate to monitor the elution of compounds.[1]
  • Visualize the TLC plates under UV light.
  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.[1]

Visual Workflow for Purification and Troubleshooting

cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation cluster_trouble Troubleshooting TLC 1. TLC Analysis (Hexane:EtOAc) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load CrackedBed Cracked Silica Bed? Pack->CrackedBed Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect NoElution Product Not Eluting? Elute->NoElution Check Flow Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine PoorSep Poor Separation? Monitor->PoorSep Check TLC Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct PoorSep->TLC Adjust Solvent Polarity NoElution->Elute Increase Polarity (Gradient Elution) CrackedBed->Pack Repack Column (Avoid Drying)

Caption: Workflow for purification and key troubleshooting checkpoints.

Troubleshooting Guide

This table addresses common problems encountered during the column chromatography of halogenated nitroaromatics.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities Inappropriate Mobile Phase: The polarity of your eluent is too high, causing everything to elute too quickly, or too low, causing significant band broadening.[1]Re-optimize with TLC: Find a solvent system that gives a clear separation and an Rf of 0.2-0.4 for the target compound.[1] Consider a gradient elution, starting with a low polarity solvent and gradually increasing it.[1]
Column Overloading: Too much sample was loaded relative to the amount of silica gel.[1]Reduce Load: The crude material load should ideally be 1-2% of the mass of the silica gel for difficult separations. Use a larger column if necessary.[1]
Column Packed Improperly: Channels or cracks in the silica bed are causing the sample to bypass the stationary phase.Repack the Column: Ensure the silica is packed evenly without any air gaps. Never let the solvent level drop below the top of the silica bed.[1]
Product is Not Eluting from the Column Mobile Phase Polarity is Too Low: The solvent is not strong enough to displace the polar compound from the silica gel.Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[1]
Colored Impurities Remain at the Top of the Column Highly Polar or Polymeric Byproducts: These impurities are strongly adsorbed to the silica and will not move with a moderately polar mobile phase.Acceptable Loss: If the desired product is eluting cleanly, it may be best to leave these impurities on the column. Flush the Column: After collecting your product, you can flush the column with a very polar solvent (like pure ethyl acetate or methanol) to clean it, but do not add this to your product fractions.
Irregularly Shaped Bands (Tailing or Streaking) Sample Overloading: Too much sample in a concentrated band.Dilute the Sample: Ensure the sample is loaded in a narrow band and is not too concentrated. Use a Different Loading Technique: Dry loading can often resolve this issue.[1]
Incompatible Solvent for Loading: The sample was dissolved in a solvent much stronger than the mobile phase, causing it to spread out.[9]Use a Weak Solvent: Dissolve the sample in the mobile phase or a less polar solvent for loading.[9]

References

  • PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. (2023, November 21). 1-(Chlorodifluoromethoxy)-4-nitrobenzene. European Chemicals Agency. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Spangenberg, B., Poole, C. F., & Weins, C. (2011).
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

Sources

Preventing side reactions of the chloromethyl group in 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene . This portal is designed for researchers, synthetic chemists, and drug development professionals.

This molecule is a highly reactive, bifunctional building block. While its reactivity makes it incredibly useful for complex synthesis, it also introduces significant risks for side reactions. Below, you will find our comprehensive troubleshooting guide, quantitative reference data, and optimized protocols to ensure self-validating, reproducible results in your workflows.

🔬 Reaction Pathways & Chemoselectivity

G A 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene B Desired SN2 Product (Attack at -CH2Cl) A->B Soft Nucleophile 0-25°C C SNAr Byproduct (Attack at C-F) A->C Hard Nucleophile >50°C D Quaternary Salt (Attack by TEA) A->D Triethylamine (TEA) E Hydrolyzed Byproduct (Attack by H2O) A->E Moisture / H2O

Reaction pathways of the bifunctional electrophile under varying conditions.

🛠️ Troubleshooting Guide & FAQs

Q1: My nucleophilic substitution (SN2) reaction at the chloromethyl group is yielding a mixture of products. LC-MS shows displacement of the fluorine atom. How do I prevent this? Causality: Your molecule is a bifunctional electrophile. While the chloromethyl (-CH2Cl) group is highly reactive toward SN2 substitution, the fluorine atom is situated para to the strongly electron-withdrawing nitro (-NO2) group. This specific electronic orientation highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr) [1]. Solution: To achieve chemoselectivity (favoring SN2 over SNAr), you must exploit the principles of Hard-Soft Acid-Base (HSAB) theory and strict temperature control.

  • Temperature: Keep the reaction strictly between 0 °C and 25 °C. SNAr typically has a higher activation energy barrier than benzylic SN2.

  • Nucleophile Selection: Soft nucleophiles (e.g., thiols, secondary amines) will preferentially attack the softer benzylic carbon. Hard nucleophiles (e.g., alkoxides) are more likely to attack the hard C-F carbon.

Q2: I am using Triethylamine (TEA) as an acid scavenger, but I'm observing a highly polar, water-soluble byproduct and low yields of my desired target. What is happening? Causality: Triethylamine is a nucleophilic tertiary amine. The unhindered nature of the benzylic chloromethyl group allows TEA to act as a nucleophile rather than just a base, leading to rapid quaternization (formation of an unintended quaternary ammonium salt) [2]. Solution: Switch to a sterically hindered organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like anhydrous K2CO3. The bulky isopropyl groups on DIPEA prevent it from attacking the electrophilic benzylic carbon while retaining its basicity to neutralize the HCl byproduct.

Q3: My starting material is degrading into a new compound with a mass corresponding to [M-Cl+OH]. How do I stop this? Causality: The chloromethyl group is highly susceptible to hydrolysis. Even atmospheric moisture or trace water in non-anhydrous solvents will act as a nucleophile, converting the benzylic chloride into a benzylic alcohol [3]. Solution: Employ strict Schlenk techniques. Use commercially available anhydrous solvents (stored over molecular sieves) and purge all glassware with Argon or Nitrogen prior to reagent introduction.

Q4: During storage or concentration under vacuum, the compound turns into an insoluble dark tar. Why? Causality: Benzylic chlorides can undergo spontaneous Friedel-Crafts self-condensation (polymerization) if exposed to trace Lewis acids (like iron from metal spatulas or stainless-steel needles) or elevated temperatures [3]. Solution: Always handle the compound with PTFE, ceramic, or glass tools. Store the neat compound at -20 °C under an inert atmosphere. Do not heat the water bath above 35 °C during rotary evaporation.

📊 Quantitative Reference Data

Table 1: Base Selection Profile for N-Alkylation

Base Type pKa (conjugate acid) Quaternization Risk Recommendation
Triethylamine (TEA) Tertiary Amine 10.75 High ❌ Avoid
DIPEA Sterically Hindered Amine 10.56 Low ✅ Highly Recommended
Potassium Carbonate Inorganic 10.30 None ✅ Recommended (Heterogeneous)

| Pyridine | Aromatic Amine | 5.25 | Moderate | ❌ Not Recommended (Weak base) |

Table 2: Solvent Chemoselectivity Matrix

Solvent Dielectric Constant (ε) SN2 Promotion SNAr Risk Hydrolysis Risk (if not anhydrous)
DMF 36.7 Excellent High (if heated) High
DCM 8.9 Good Very Low Low

| THF | 7.5 | Moderate | Low | Moderate |

🧪 Standard Operating Procedure (SOP)

Workflow Step1 Step 1: Preparation Dry glassware & Purge with N2 Step2 Step 2: Reagents Add Amine + DIPEA in Anhydrous DCM Step1->Step2 Step3 Step 3: Temperature Control Cool to 0°C in ice-water bath Step2->Step3 Step4 Step 4: Electrophile Addition Dropwise addition over 15 mins Step3->Step4 Step5 Step 5: Reaction & Workup Stir at RT, Quench with NH4Cl Step4->Step5

Optimized step-by-step workflow for selective SN2 functionalization.

Protocol: Selective N-Alkylation of a Primary Amine This protocol is designed as a self-validating system: the dropwise addition and temperature control inherently suppress SNAr, while the choice of DIPEA physically prevents quaternization.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Reagent Loading: Add the primary amine (1.0 equiv, 5.0 mmol) and anhydrous DIPEA (1.5 equiv, 7.5 mmol) to the flask.

  • Solvent Addition: Inject 15 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.05 equiv, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirring reaction mixture. Note: Dropwise addition prevents local exothermic spikes that could provide the activation energy required for SNAr at the fluorine position.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor the consumption of the starting amine via TLC or LC-MS.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH4Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (ensure the water bath is < 35 °C to prevent Friedel-Crafts degradation).

📚 References

  • Pliego, J. R., et al. (2025). Chemoselectivity Inversion in the Free Energy Profile. ResearchGate. Available at:[Link]

Technical Support Center: Optimization of Reaction Conditions for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with synthesizing and scaling 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) 1. This highly functionalized benzyl chloride derivative is a critical electrophilic building block in the development of kinase inhibitors and advanced agrochemicals.

Because the molecule contains multiple reactive handles (a benzylic chloride, a fluorine atom, and a nitro group), its synthesis requires strict control over regioselectivity and chemoselectivity. This guide covers the two most viable industrial and laboratory workflows: Radical Benzylic Chlorination and Electrophilic Aromatic Nitration .

Experimental Workflows & Reaction Pathways

The following diagram illustrates the two primary synthetic routes to the target molecule, highlighting the critical side reactions that must be mitigated during process optimization.

G SM1 1-Fluoro-2,5-dimethyl- 4-nitrobenzene Cond1 Radical Chlorination (NCS, AIBN, hv/Δ) SM1->Cond1 SM2 1-(Chloromethyl)-2-fluoro- 4-methylbenzene Cond2 Electrophilic Nitration (HNO3, H2SO4, <5°C) SM2->Cond2 Product 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Cond1->Product Regioselective H-abstraction Imp1 Over-chlorination (Benzal Chloride) Cond1->Imp1 Excess NCS Cond2->Product ortho to CH3 para to F Imp2 Hydrolysis (Benzyl Alcohol) Cond2->Imp2 Hot Aqueous Quench

Fig 1: Synthetic pathways for 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Quantitative Optimization Parameters

To achieve high yields and purity, specific reaction parameters must be tightly controlled. The table below summarizes the quantitative data and mechanistic causality behind our optimized conditions.

RouteOptimization ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality & Result
Radical Chlorination Stoichiometry (NCS)1.10 - 1.20 equivalents0.90 - 0.95 equivalents Excess chlorine radicals lead to sequential H-abstraction, forming benzal chloride. Sub-stoichiometric NCS caps over-chlorination.
Radical Chlorination Initiator AdditionAll AIBN added upfrontPortion-wise addition AIBN has a short half-life at reflux. Portion-wise addition maintains a steady state of radicals, preventing reaction stalling.
Electrophilic Nitration Nitrating AgentFuming HNO₃ aloneHNO₃ / H₂SO₄ (Mixed Acid) H₂SO₄ is required to protonate HNO₃ and generate the highly electrophilic nitronium ion (NO₂⁺), overcoming the deactivating effect of the -CH₂Cl group.
Electrophilic Nitration Quench TemperatureAmbient water quenchReverse quench into crushed ice (<5 °C) Exothermic dilution of H₂SO₄ spikes temperature, driving acid-catalyzed hydrolysis of the benzylic chloride to an alcohol. Cold reverse-quench preserves the C-Cl bond.

Troubleshooting & FAQs

Q1: During the radical chlorination of 1-fluoro-2,5-dimethyl-4-nitrobenzene, why am I observing significant over-chlorination (formation of the -CHCl₂ byproduct)? A: This is a kinetic issue inherent to free-radical chlorination 2. Once the first chlorine atom is installed, the resulting benzyl radical is highly stabilized. The remaining benzylic hydrogens are still susceptible to abstraction. To mitigate this, you must strictly limit N-Chlorosuccinimide (NCS) to 0.95 equivalents and accept a ~5% recovery of starting material, which is far easier to separate via chromatography or distillation than the structurally similar benzal chloride byproduct.

Q2: In the nitration route, my chloromethyl group is degrading into a benzyl alcohol during the aqueous workup. How can I prevent this? A: Benzyl chlorides undergo slow hydrolysis in the presence of moisture, but this degradation is drastically accelerated by heat and acidic conditions 3. During a standard aqueous quench, the mixing of concentrated H₂SO₄ with water is highly exothermic 4. If the internal temperature exceeds 20 °C in the presence of acid, the -CH₂Cl group will rapidly hydrolyze to -CH₂OH. You must use a reverse-quench method : slowly drip the reaction mixture into a vigorously stirred bath of crushed ice and water, ensuring the internal temperature never exceeds 5 °C, followed by immediate extraction into an organic solvent.

Q3: How do I ensure the radical chlorination selectively targets the 2-methyl group over the 5-methyl group? A: Regioselectivity here is governed by the polar effects in the transition state. The nitro group at position 4 is strongly electron-withdrawing, which drastically reduces the electron density of the adjacent 5-methyl C-H bonds, raising the activation energy for electrophilic radical abstraction. Conversely, the 2-methyl group is meta to the nitro group and ortho to the fluorine atom. Fluorine, while electronegative, donates electron density via resonance. Therefore, the electrophilic succinimidyl radical will inherently favor abstraction at the more electron-rich 2-methyl position 2. Using a non-polar solvent like CCl₄ or trifluorotoluene maximizes this electronic differentiation.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems featuring built-in In-Process Controls (IPCs).

Protocol A: Radical Benzylic Chlorination

Objective: Conversion of 1-fluoro-2,5-dimethyl-4-nitrobenzene to 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and inert gas inlet, dissolve 1-fluoro-2,5-dimethyl-4-nitrobenzene (10.0 g, 59.1 mmol) in anhydrous trifluorotoluene (100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (7.50 g, 56.1 mmol, 0.95 eq). Do not exceed 0.95 eq to prevent over-chlorination.

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.19 g, 1.18 mmol, 2 mol%).

  • Reaction: Heat the mixture to 85 °C (reflux).

  • Propagation Maintenance: After 2 hours, add a second portion of AIBN (2 mol%). Self-Validation: The solid NCS at the bottom of the flask will gradually be replaced by floating succinimide byproduct.

  • IPC (In-Process Control): At 4 hours, pull a 0.1 mL aliquot, filter, and analyze via GC-MS. The reaction is complete when the mono-chlorinated product peak plateaus and unreacted starting material is ~5%.

  • Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter the suspension through a Celite pad, wash with cold hexanes, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Electrophilic Aromatic Nitration

Objective: Conversion of 1-(chloromethyl)-2-fluoro-4-methylbenzene to 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

  • Acid Mixture Preparation: In a 250 mL jacketed reactor cooled to 0 °C, carefully add concentrated H₂SO₄ (50 mL). Slowly add fuming HNO₃ (15 mL) dropwise, maintaining the internal temperature below 10 °C.

  • Substrate Addition: Dissolve 1-(chloromethyl)-2-fluoro-4-methylbenzene (10.0 g, 63.0 mmol) in anhydrous dichloromethane (DCM) (20 mL). Add this solution dropwise to the mixed acid over 30 minutes.

  • Reaction: Stir the biphasic mixture at 0–5 °C for 2 hours. Self-Validation: The regioselectivity is strictly controlled by the synergistic ortho/para directing effects of the methyl (ortho) and fluoro (para) groups, directing the nitronium ion exclusively to position 5 5.

  • IPC: Quench a 1-drop aliquot into cold NaHCO₃/EtOAc. TLC (Hexanes:EtOAc 9:1) should show complete consumption of the starting material (Rf ~0.6) and a new, UV-active product spot (Rf ~0.4).

  • Reverse Quench (Critical): Pour the reaction mixture slowly into a vigorously stirred beaker containing 500 g of crushed ice. Do not let the temperature exceed 5 °C to prevent hydrolysis of the benzylic chloride 3.

  • Isolation: Extract immediately with EtOAc (3 x 100 mL). Wash the combined organic layers with cold saturated aqueous NaHCO₃ until the aqueous layer pH is >7, dry over MgSO₄, and concentrate.

References

  • AiFChem. "1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.
  • CDC Stacks. "BENZYL CHLORIDE.
  • Benchchem. "3-Fluorobenzyl chloride | 456-42-8.
  • Dissertation Topic. "Selective nitration of benzyl chloride and its application nitrobenzaldehyde synthesis.
  • UOMustansiriyah. "Chemicals Based on Benzene, Toluene, and Xylenes." Mustansiriyah University,

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in reactions involving this versatile intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene so slow?

A1: The reactivity of the chloromethyl group is influenced by several factors. While it is a benzylic halide, which is typically reactive, the presence of a nitro group can be deceiving. The nitro group is strongly electron-withdrawing, which can destabilize the carbocation intermediate necessary for an SN1 pathway.[1] Therefore, the reaction is more likely to proceed via an SN2 mechanism.[1] The success of an SN2 reaction is highly dependent on the strength of the nucleophile, the solvent, and the temperature.[2]

Q2: Are there any common side reactions I should be aware of?

A2: Yes, several side reactions can compete with your desired nucleophilic substitution, leading to lower yields. These include:

  • Hydrolysis: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene can react with water to form the corresponding benzyl alcohol.[3][4] This is particularly problematic if using protic solvents or if there is residual moisture in your reagents.

  • Elimination: Although less common for primary benzylic halides, the use of a sterically hindered, strongly basic nucleophile can lead to the formation of an alkene.

  • Over-alkylation: If your nucleophile is a primary or secondary amine, it can be susceptible to reacting with more than one molecule of the electrophile.

Q3: How does the substitution pattern on the benzene ring affect the reactivity of the chloromethyl group?

A3: The substituents on the benzene ring play a crucial role. The nitro group is a strong deactivating group, which withdraws electron density from the ring.[5][6][7] This deactivation can slow down reactions that proceed through a carbocation intermediate (SN1). The fluorine atom is also an electron-withdrawing group via the inductive effect. The methyl group is weakly activating. The combined electronic effects of these substituents make the benzylic carbon more electrophilic and susceptible to attack by a nucleophile, favoring an SN2 mechanism.

Troubleshooting Guide for Low Conversion Rates

This section provides a detailed breakdown of potential issues and actionable solutions to improve your reaction outcomes.

Issue 1: Incomplete Consumption of Starting Material

If you observe a significant amount of unreacted 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene after the expected reaction time, consider the following causes and solutions.

Potential Cause A: Insufficient Nucleophilicity

The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. Weak nucleophiles will react slowly, leading to incomplete conversion.

Solutions:

  • Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (an alkoxide or an amide) using a suitable non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Change the Nucleophile: If possible, switch to a stronger nucleophile. For example, iodide is an excellent nucleophile and can be used in a Finkelstein reaction to first convert the benzyl chloride to a more reactive benzyl iodide in situ.[2]

Potential Cause B: Inappropriate Solvent Choice

The choice of solvent is critical for SN2 reactions. Polar protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[2]

Solutions:

  • Switch to a Polar Aprotic Solvent: These solvents (e.g., acetone, DMF, DMSO, acetonitrile) can dissolve both the substrate and the nucleophile but do not solvate the nucleophile as strongly, leaving it more "free" to react.

Experimental Protocol: Improving Nucleophilic Substitution with a Stronger Nucleophile and Aprotic Solvent

This protocol outlines the general steps for a nucleophilic substitution reaction on 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene using a stronger nucleophile in a polar aprotic solvent.

Materials:

  • 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

  • Sodium salt of your nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous workup and purification reagents

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of your nucleophile (1.2 equivalents) in anhydrous DMF.

  • To this solution, add a solution of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1 equivalent) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench by pouring it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Cause C: Inadequate Reaction Temperature

Many SN2 reactions have a significant activation energy and require heating to proceed at a reasonable rate.

Solutions:

  • Increase the Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring for the formation of side products. A good starting point is to heat the reaction to 50 °C and increase in 10-20 °C increments.

Issue 2: Formation of Multiple Products

The appearance of multiple spots on your TLC plate or several peaks in your HPLC chromatogram indicates the formation of side products.

Potential Cause A: Hydrolysis of the Starting Material

The chloromethyl group can be hydrolyzed to a benzyl alcohol in the presence of water.[3][4]

Solutions:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous. Dry your glassware thoroughly and run the reaction under an inert atmosphere.

  • Avoid Protic Solvents: If possible, avoid using protic solvents that can also act as a source of protons for hydrolysis.

Potential Cause B: Competing Elimination Reaction

While less likely for a primary benzylic halide, a strong, sterically hindered base can promote an E2 elimination reaction.

Solutions:

  • Use a Less Hindered Base: If a base is required, opt for a smaller, non-nucleophilic base like sodium hydride.

  • Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.

Data Presentation: Solvent Effects on SN2 Reactions

The following table summarizes the general effect of different solvent types on the rate of SN2 reactions.

Solvent TypeExamplesEffect on NucleophileRelative SN2 Rate
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileMinimal solvation of nucleophileFast
Polar Protic Water, Methanol, EthanolStrong solvation of nucleophileSlow
Nonpolar Hexane, Toluene, Diethyl etherPoor solubility of nucleophilesVery Slow / No Reaction
Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in your reaction.

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Is Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   check_products Multiple Products Formed? yes_sm->check_products weak_nuc Weak Nucleophile: - Increase nucleophile strength - Use salt of nucleophile no_sm->weak_nuc bad_solvent Inappropriate Solvent: - Switch to polar aprotic solvent no_sm->bad_solvent low_temp Low Temperature: - Increase reaction temperature no_sm->low_temp yes_products Yes check_products->yes_products no_products No check_products->no_products hydrolysis Potential Hydrolysis: - Use anhydrous conditions - Avoid protic solvents yes_products->hydrolysis elimination Potential Elimination: - Use less hindered base - Lower temperature yes_products->elimination optimize Optimize Reaction Conditions no_products->optimize hydrolysis->optimize elimination->optimize weak_nuc->optimize bad_solvent->optimize low_temp->optimize

Caption: A flowchart for troubleshooting low conversion rates.

Reaction Mechanism: SN2 Substitution

The reaction of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene with a nucleophile (Nu-) is expected to proceed via an SN2 mechanism.

Caption: The SN2 reaction mechanism.

By systematically addressing these potential issues, you can significantly improve the conversion rates of your reactions involving 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

References
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Chloride.
  • Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC.
  • Public Health England. (2025). Benzyl chloride: general information.
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Public Health England. (2016). Benzyl chloride: Incident management.
  • Guidechem. 1-Chloro-5-Fluoro-2-Methyl-4-Nitro-Benzene 112108-73-3 wiki.
  • BenchChem. Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
  • BenchChem. Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene.
  • Filo. (2025). The chemical reaction shows a benzene ring with a nitro group (NO2)
  • Wikipedia. Benzyl chloride.
  • Allen. In an electrophilic substitution reaction of nitrobenzene, the presence of nitro group.
  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • OECD. BENZYL CHLORIDE CAS N°: 100-44-7.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.
  • CAMEO Chemicals. BENZENE, 1-(CHLOROMETHYL)-4-NITRO-.
  • St. Paul's C. M. College.
  • PubChemLite. 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.
  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ChemScene. 1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene.
  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No..
  • University of Wisconsin-Madison. Experiment 7 — Nucleophilic Substitution.
  • Sigma-Aldrich. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.
  • ChemScene. 1-Chloro-2-(difluoromethyl)-4-methyl-5-nitrobenzene.
  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • PubChem. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

Sources

How to remove unreacted starting material from 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene Synthesis

Overview: The synthesis of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene typically involves the chlorination of the starting material, (2-fluoro-4-methyl-5-nitrophenyl)methanol[1], using reagents like thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ). A frequent bottleneck in this workflow is the persistence of unreacted starting material (the benzyl alcohol)[2]. This guide provides field-proven, self-validating methodologies to isolate the pure benzyl chloride product without compromising yield or safety.

Root Cause Analysis: Why does the starting material persist?

The benzylic position of (2-fluoro-4-methyl-5-nitrophenyl)methanol is highly deactivated. The strong electron-withdrawing nature of the nitro ( −NO2​ ) and fluoro ( −F ) groups drastically destabilizes the partial positive charge developed in the transition state during the nucleophilic substitution reaction. Consequently, the reaction kinetics are sluggish compared to unsubstituted benzyl alcohols, often resulting in incomplete conversion even under reflux conditions with an excess of chlorinating agent.

Frequently Asked Questions (FAQs)

Q: Why can't I just wash the unreacted alcohol away with an aqueous base? A: Unlike phenols, benzyl alcohols have a high pKa (~15) and cannot be deprotonated by standard aqueous bases (like NaHCO3​ or NaOH ). Therefore, they remain highly soluble in the organic phase alongside your benzyl chloride product during a standard liquid-liquid extraction.

Q: Is vacuum distillation a viable purification method? A: No. Heating highly substituted nitroaromatic compounds presents a severe thermal hazard. Benzyl chlorides are also highly prone to polymerization or decomposition at elevated temperatures. Distillation should be strictly avoided to maintain laboratory safety and product integrity.

Q: What is the most reliable way to remove the unreacted alcohol without chromatography? A: Chemical derivatization is the industry standard for this issue. By reacting the crude mixture with succinic anhydride, the unreacted alcohol is converted into a hemisuccinate half-ester [3][3]. This introduces a carboxylic acid moiety (pKa ~4.5) that can be easily deprotonated and extracted into a mild aqueous base, leaving the unreactive benzyl chloride in the organic phase [4][4].

Q: What if I am working on a small scale and need a rapid, high-throughput solution? A: For library synthesis or medicinal chemistry scales (< 1 gram), using a polymer-supported isocyanate scavenger is highly effective. The resin covalently binds the unreacted alcohol to form a polymer-bound urethane, which is simply filtered out of the mixture [5][5].

Step-by-Step Experimental Protocols
Protocol A: Scalable Derivatization via Succinic Anhydride (Process Chemistry Standard)

Mechanism: Succinic anhydride selectively reacts with the nucleophilic hydroxyl group of the unreacted alcohol. The benzyl chloride product is inert to these conditions.

  • Solvent Exchange: Concentrate the crude reaction mixture (containing product and unreacted alcohol) under reduced pressure to remove excess SOCl2​ and HCl . Dissolve the residue in dichloromethane (DCM) or ethyl acetate (10 mL/g of crude).

  • Reagent Addition: Add 1.5 equivalents of succinic anhydride (relative to the estimated unreacted alcohol), followed by 2.0 equivalents of triethylamine ( Et3​N ) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The alcohol spot should disappear, replaced by a baseline spot (the hemisuccinate salt).

  • Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M aqueous HCl (to remove DMAP and Et3​N ).

    • Saturated aqueous NaHCO3​ (3 x 10 mL/g). Crucial Step: The basic wash deprotonates the hemisuccinate, pulling the impurity into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Protocol B: Polymer-Supported Scavenging (Medicinal Chemistry Standard)

Mechanism: Electrophilic isocyanate groups on the polystyrene resin trap the alcohol as a stable urethane [6][6].

  • Preparation: Dissolve the crude mixture in anhydrous DCM (5 mL/mmol).

  • Resin Addition: Add Polymer-Supported Isocyanate (PS-Isocyanate, typical loading ~1.5 mmol/g) in a 3-fold equivalent excess relative to the unreacted alcohol.

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 12 hours. (Avoid magnetic stirring, which crushes the resin beads).

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter.

  • Washing & Concentration: Wash the resin cake with a small volume of DCM. Concentrate the combined filtrates to obtain the pure product.

Protocol C: Flash Column Chromatography (Analytical Standard)
  • Preparation: Dry-load the crude mixture onto silica gel.

  • Column Setup: Pack a column with standard phase silica gel (230-400 mesh).

  • Elution: Run a gradient of Hexanes/Ethyl Acetate (start at 100:0, ramp to 85:15).

  • Collection: The benzyl chloride product ( Rf​≈0.7 in 8:2 Hex/EtOAc) elutes first. The unreacted alcohol ( Rf​≈0.3 ) elutes significantly later due to strong hydrogen bonding with the silica stationary phase.

Quantitative Data Summary
Purification MethodOptimal ScaleTime RequiredReagent CostYield RetentionScalability
Succinic Anhydride Derivatization > 1 gram to Multi-kg4 - 6 hoursLow> 90%Excellent
PS-Isocyanate Scavenging < 1 gram (High-throughput)12 - 16 hoursHigh> 95%Poor
Silica Gel Chromatography 100 mg - 10 grams2 - 4 hoursModerate80 - 85%Moderate
Mechanistic Separation Workflow

G N1 Crude Mixture (Benzyl Chloride + Unreacted Alcohol) N2 Derivatization (+ Succinic Anhydride, Et3N, DMAP) N1->N2 N3 Intermediate Organic Phase (Product + Hemisuccinate) N2->N3 N4 Aqueous Base Extraction (sat. NaHCO3 wash) N3->N4 N5 Aqueous Phase (Water-Soluble Hemisuccinate Salt) N4->N5 Extracts impurities N6 Organic Phase (Pure Benzyl Chloride Product) N4->N6 Retains product

Workflow: Chemical derivatization and liquid-liquid extraction of unreacted alcohol.

References
  • Green Chemistry - RSC Publishing Source: Royal Society of Chemistry URL
  • Development of an Acid-Washable Tag for the Separation of Enantiomers from Bioresolutions Source: ACS Publications URL
  • Flow Chemistry in Organic Synthesis 9 Source: Thieme Connect URL
  • Strategies in Organic Synthesis Source: Wipf Group, University of Pittsburgh URL

Sources

Stability issues of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemical stability and reactivity of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene .

As a bifunctional building block, this molecule presents unique synthetic challenges due to two highly reactive centers:

  • The Chloromethyl Group (-CH₂Cl): Highly susceptible to nucleophilic substitution (Sₙ1/Sₙ2) and hydrolysis[1].

  • The Fluorine Atom (-F): Strongly activated toward Nucleophilic Aromatic Substitution (SₙAr) by the para-positioned, electron-withdrawing nitro group (-NO₂)[2].

Below is our in-depth troubleshooting guide addressing the specific stability issues of this molecule under varying pH conditions, complete with validated protocols and mechanistic insights.

Part 1: Troubleshooting Basic Conditions

Q1: When I use aqueous bases (e.g., NaOH, K₂CO₃) to neutralize my reaction, I observe multiple degradation products. What is happening?

Expertise & Causality: Under basic conditions, you are simultaneously triggering two competing degradation pathways. First, the benzylic chloride rapidly hydrolyzes to form a benzyl alcohol derivative. Benzyl chlorides undergo hydrolysis via an Sₙ1/Sₙ2 mechanism, which is significantly accelerated by hydroxide ions[1]. Second, the fluorine atom is situated para to the nitro group. This powerful electron-withdrawing effect stabilizes the Meisenheimer complex intermediate, making the fluorine highly susceptible to SₙAr displacement by hydroxide, forming a phenol derivative[2]. Over time or with excess base, both sites react, yielding 1-(hydroxymethyl)-2-hydroxy-4-methyl-5-nitrobenzene.

Trustworthiness (Self-Validating Solution): To prevent this, strictly avoid aqueous bases during workup. If a base is required for your workflow (e.g., neutralizing an acid), use a non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine in an anhydrous solvent. Validate the integrity of your starting material via LC-MS; the presence of an[M - 19 + 17]⁺ peak indicates unwanted SₙAr hydrolysis.

Q2: I am trying to perform an SₙAr reaction on the fluorine using an amine, but the chloromethyl group reacts first. How can I control chemoselectivity?

Expertise & Causality: Aliphatic amines are excellent nucleophiles for both Sₙ2 (at the benzylic carbon) and SₙAr (at the fluorinated carbon). Because benzylic chlorides are inherently more electrophilic and less sterically hindered than the aromatic ring, Sₙ2 displacement of the chloride will kinetically outcompete SₙAr at room temperature. SₙAr reactions typically require higher activation energies and elevated temperatures to proceed efficiently[3].

Trustworthiness (Self-Validating Solution): You must sequence your reactions logically based on thermal kinetics. Perform the benzylic substitution first at low temperatures (0–25 °C), verify completion, and then elevate the temperature (70–80 °C) to drive the SₙAr reaction[3]. See the Experimental Protocols section below for the exact methodology.

Part 2: Troubleshooting Acidic Conditions

Q3: Is the molecule stable in acidic conditions? I noticed dimerization/polymeric byproducts when using Lewis acids.

Expertise & Causality: While the SₙAr pathway is completely shut down under acidic conditions (due to the lack of strong nucleophiles), the chloromethyl group becomes the primary liability. In the presence of Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids, the benzylic chloride can ionize to form a highly stabilized benzylic carbocation. If there are any electron-rich aromatic impurities—or even the starting material itself—Friedel-Crafts alkylation will occur, leading to dimers or oligomers. Furthermore, in aqueous acidic conditions, the benzylic chloride will still undergo acid-catalyzed hydrolysis to the benzyl alcohol[1].

Trustworthiness (Self-Validating Solution): Store the compound in a dry, acid-free environment. If acidic conditions are required for a deprotection step elsewhere in your synthesis, use anhydrous acids (e.g., HCl in dioxane or TFA in DCM) at low temperatures (0 °C) and strictly exclude electron-rich aromatic solvents like toluene.

Part 3: Quantitative Stability Summary

The following table summarizes the stability and expected primary degradation pathways of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene under various conditions.

ConditionReagents/SolventTemp (°C)Primary Degradation PathwayEstimated Half-Life (t½)
Aqueous Base 1M NaOH, H₂O/THF25Benzylic Hydrolysis + SₙAr< 10 minutes
Mild Base K₂CO₃, MeOH25Benzylic Etherification~ 1-2 hours
Aqueous Acid 1M HCl, H₂O/THF60Acid-Catalyzed Hydrolysis~ 4-6 hours
Lewis Acid AlCl₃, DCM25Friedel-Crafts Oligomerization< 30 minutes
Anhydrous Neutral DMSO or DMF25Stable (if strictly dry)> 6 months

Part 4: Experimental Protocols

Protocol: Chemoselective Benzylic Substitution (Avoiding SₙAr)

Objective: Substitute the chloromethyl group with a secondary amine without displacing the activated fluorine.

  • Preparation: Dissolve 1.0 eq of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Kinetic Freezing: Chill the reaction flask to 0 °C using an ice-water bath. Causality: The low temperature kinetically freezes the SₙAr pathway, which requires a higher activation energy[3].

  • Addition: Slowly add 1.05 eq of the secondary amine (e.g., morpholine) followed by 1.2 eq of DIPEA. Causality: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation of the nucleophilic amine. Its steric bulk prevents it from acting as a nucleophile itself.

  • Monitoring & Self-Validation: Stir at 0 °C for 2 hours. Monitor via LC-MS.

    • Validation Check: The desired product will show an [M+H]⁺ peak corresponding to the exact mass of the amine adduct with the fluorine atom still intact. If a peak corresponding to[M - F + Amine]⁺ is observed, the temperature was too high or excess amine acted as a base.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the divergent degradation and reaction pathways of the molecule under acidic and basic conditions.

StabilityPathways SM 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Hydrolysis Benzylic Hydrolysis (-CH2OH, -F) SM->Hydrolysis Aqueous Base / Acid (Fast) SNAr SNAr Substitution (-CH2Cl, -OH) SM->SNAr Strong Base / Heat (Activated F) Oligomer Friedel-Crafts Oligomers SM->Oligomer Lewis Acids (Carbocation) Degradation Complete Degradation (Double Substitution) Hydrolysis->Degradation Excess Base / Heat SNAr->Degradation H2O / Base

Caption: Divergent reactivity pathways of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

References

  • Source: researchgate.
  • Source: wikipedia.
  • Source: acs.

Sources

Technical Support Center: Impurity Profiling of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and troubleshooting impurities in your samples. Here, we move beyond simple protocols to explain the scientific reasoning behind our recommendations, ensuring you can adapt and solve challenges effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene?

A1: Impurities can originate from the synthetic route or from degradation. Understanding the synthesis is key to predicting potential process-related impurities. The target molecule is typically synthesized via chloromethylation of a substituted nitrobenzene precursor.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2-fluoro-4-methyl-5-nitrobenzene.

    • Isomeric Byproducts: Chloromethylation can sometimes occur at other positions on the aromatic ring, leading to positional isomers.

    • Di-substituted Byproducts: A common side reaction in chloromethylation is the formation of a diarylmethane byproduct, where two aromatic rings are linked by a methylene bridge.[1] This occurs when a newly formed chloromethylated molecule reacts with another unreacted aromatic ring.[1]

    • Benzylic Alcohol Intermediate: The benzyl alcohol, formed prior to conversion to the benzyl chloride, may remain if the reaction is incomplete.

  • Degradation-Related Impurities:

    • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, which would convert it back to the corresponding benzyl alcohol: 1-(hydroxymethyl)-2-fluoro-4-methyl-5-nitrobenzene.

    • Oxidation Products: The methyl group or the chloromethyl group could be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives, particularly under harsh conditions.

Diagram: Origins of Impurities

cluster_synthesis Synthesis-Related Impurities cluster_byproducts Byproducts cluster_degradation Degradation-Related Impurities Start Starting Material (e.g., 2-fluoro-4-methyl-1-nitrobenzene) Reaction Main Reaction: Chloromethylation Start->Reaction Reagents Chloromethylation Reagents (e.g., Formaldehyde, HCl, ZnCl2) Reagents->Reaction Product Target Product: 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Reaction->Product Isomer Positional Isomers Reaction->Isomer Side Reaction Diarylmethane Diarylmethane Adduct Reaction->Diarylmethane Side Reaction BenzylicAlcohol Benzylic Alcohol (Incomplete Reaction) Reaction->BenzylicAlcohol Incomplete Conversion Hydrolysis Hydrolysis Product (Benzylic Alcohol) Product->Hydrolysis Moisture Oxidation Oxidation Products (Aldehyde, Carboxylic Acid) Product->Oxidation Heat / Oxidants

Caption: Potential sources of impurities during synthesis and degradation.

Q2: Which analytical technique is best suited for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is optimal.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for purity assessment of nitroaromatic compounds.[3][4] It is ideal for separating non-volatile, thermally sensitive compounds like yours. A Diode Array Detector (DAD) is highly recommended as it provides spectral information, which can help distinguish between impurities and the main compound.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but with caution. Benzylic chlorides can be thermally labile and may degrade in a hot GC inlet, leading to inaccurate results.[5] A cool on-column or split/splitless injection method is advisable.[5][6] The mass spectrometer provides valuable mass information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for structure elucidation of unknown impurities.[7][8] It can also be used for quantitative analysis (qNMR) without needing a reference standard for every impurity.[9]

For a comprehensive analysis, HPLC is the primary choice for quantification, supported by LC-MS for mass identification and NMR for definitive structural confirmation of any significant unknown impurities.[2][8]

Troubleshooting Guides

HPLC / UPLC Analysis Guide

Q: I'm seeing poor resolution between my main peak and a closely eluting impurity. How can I improve it?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k'). Here’s a systematic approach:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter elution order and improve selectivity.

    • Adjust pH (if applicable): While your compound is neutral, some impurities (like a carboxylic acid degradant) may be ionizable. Adjusting the pH of the aqueous portion of the mobile phase can significantly change the retention of such impurities.

    • Use a Ternary or Quaternary System: Introducing a third solvent, like isopropanol or tetrahydrofuran (THF) at a low percentage (2-5%), can fine-tune selectivity.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider a column with a different selectivity. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different interactions (e.g., π-π interactions) with your aromatic compound and its impurities, leading to better separation.[10]

  • Adjust Temperature:

    • Lowering the column temperature often increases viscosity and retention time, which can sometimes improve resolution. Conversely, increasing the temperature can improve peak shape and efficiency, but may decrease retention. Experiment in 5°C increments.

Protocol: HPLC Method Development Starting Point

This protocol provides a robust starting point for analyzing 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA good first choice for non-polar to moderately polar compounds.[3][4]
Mobile Phase A Water (with 0.1% Formic or Phosphoric Acid)Acid improves peak shape for any acidic impurities.[11]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Gradient 50% B to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Column Temp. 30 °CProvides stable retention times.
Detector UV/DAD at 254 nmNitroaromatic compounds typically have strong absorbance at this wavelength.[3]
Injection Vol. 5 µLA small volume minimizes potential peak distortion.

GC-MS Analysis Guide

Q: I suspect my compound is degrading in the GC inlet. What are the signs and how can I fix it?

A: Degradation of thermally labile compounds like benzylic chlorides in the GC inlet is a common problem.[5]

  • Signs of Degradation:

    • Poor peak shape (tailing or fronting).

    • Low or inconsistent response for your main compound.

    • Appearance of new, unexpected peaks in the chromatogram that are not present in an HPLC analysis.

  • Solutions:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 180-200 °C) and gradually increase only if necessary for volatilization.

    • Use a Cool On-Column or Split/Splitless Inlet: These injection techniques introduce the sample into the column at a lower temperature, minimizing time spent in the hot inlet.[6]

    • Use a Deactivated Liner: Ensure you are using a fresh, deactivated inlet liner. Active sites (silanols) in a used or low-quality liner can catalyze degradation.

    • Increase Carrier Gas Flow Rate: A faster flow rate reduces the residence time of the analyte in the hot inlet.

Protocol: Recommended Starting Conditions for GC-MS
ParameterRecommended ConditionRationale
Column DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar, low-bleed column suitable for a wide range of compounds.[12][13]
Inlet Split/SplitlessAllows for trace analysis while minimizing time in the hot zone.
Inlet Temp. 220 °C (start low and optimize)A balance between volatilization and preventing degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)A typical program to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.

Impurity Identification Workflow

Q: I have an unknown peak in my chromatogram. How do I identify it?

A: Identifying an unknown impurity requires a logical, multi-technique approach.

Diagram: Impurity Identification Workflow

Start Unknown Peak Detected (e.g., by HPLC-UV) LCMS 1. LC-MS Analysis Start->LCMS HRMS High-Resolution MS (HRMS) for Elemental Formula LCMS->HRMS Obtain m/z Propose 2. Propose Putative Structures (based on MS data and synthetic knowledge) HRMS->Propose Determine Formula Isolate 3. Isolate Impurity (e.g., by Prep-HPLC or Column Chromatography) Propose->Isolate NMR 4. NMR Spectroscopy (1H, 13C, COSY, HSQC) Isolate->NMR Confirm Structure Confirmed NMR->Confirm Elucidate Structure

Caption: A systematic workflow for the identification of unknown impurities.

  • Obtain Mass Information (LC-MS): The first step is to determine the mass-to-charge ratio (m/z) of the impurity. An LC-MS analysis will provide the molecular weight. High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it can provide an accurate mass measurement that allows you to determine the elemental formula.

  • Propose Structures: Based on the elemental formula and your knowledge of the synthesis and potential degradation pathways, propose a list of possible structures. For example, if the mass is 16 Da higher than your parent compound, this suggests the addition of an oxygen atom (e.g., oxidation or hydrolysis).

  • Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), you may need to isolate it for definitive structural analysis. Preparative HPLC is a common method for this.

  • Structural Elucidation (NMR): Analyze the isolated impurity using a suite of NMR experiments (¹H, ¹³C, 2D-NMR). NMR spectroscopy provides detailed information about the connectivity of atoms and is the gold standard for unequivocal structure elucidation.[7][8]

By following these structured troubleshooting and identification workflows, you can confidently and efficiently characterize the purity of your 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene samples.

References

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Kim, M., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(3), 365–376. Retrieved from [Link]

  • Lee, H., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6425. Retrieved from [Link]

  • Singh, B. K., & Kumar, A. (2012). Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. Chemistry Central Journal, 6(1), 46. Retrieved from [Link]

  • ResearchGate. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene as a bifunctional building block. This molecule presents a unique chemoselectivity challenge: it contains a highly reactive benzylic chloride (primed for SN2 substitution) and an aryl fluoride activated by a para-nitro group (primed for Nucleophilic Aromatic Substitution, SNAr).

This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to help you achieve absolute synthetic control over these two competing pathways.

Part 1: Troubleshooting FAQs & Mechanistic Principles

Q1: Why am I observing a mixture of benzylic substitution and aryl fluoride displacement when using DMF? A1: The chemoselectivity issue stems from the solvent's dielectric properties. Dipolar aprotic solvents like DMF and DMSO are heavily favored for both SN2 and SNAr reactions because they solvate cations but leave nucleophilic anions "naked" and highly reactive[1]. When you use a strong aprotic solvent with an unhindered nucleophile, the activation energy for both the SN2 trajectory and the SNAr Meisenheimer complex formation is drastically lowered, leading to dual functionalization. To resolve this, you must "detune" the solvent polarity.

Q2: How do I optimize the solvent to favor SN2 at the benzylic chloride exclusively? A2: To selectively target the benzylic chloride, you must leverage Hard-Soft Acid-Base (HSAB) theory in conjunction with moderate solvent polarity. The benzylic carbon is a softer electrophilic center compared to the hard aryl carbon bonded to the fluorine.

  • Nucleophile: Use a soft nucleophile (e.g., secondary amines, thiolates).

  • Solvent: Switch from DMSO to a moderately polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). These solvents dissolve the reagents but do not stabilize the highly polar SNAr transition state as effectively as DMSO[2].

  • Temperature: Maintain 0°C to 20°C. The SN2 pathway has a lower kinetic barrier than SNAr.

Q3: Is it possible to selectively perform SNAr on the fluoro group without reacting the benzylic chloride? A3: Directing chemoselectivity solely to the SNAr site is kinetically challenging because the benzylic C-Cl bond is inherently more labile. However, it can be achieved by employing a sterically hindered polar protic solvent (e.g., tert-butanol) alongside a hard nucleophile (e.g., an alkoxide). Protic solvents form hydrogen-bonded "cages" around the nucleophile, which significantly encumbers the nucleophile and retards the SN2 trajectory[2][3]. Meanwhile, the SNAr pathway can still proceed at elevated temperatures due to the overwhelming electron-withdrawing pull of the para-nitro group.

Q4: My SN2 reaction in methanol is extremely slow. Why? A4: Methanol is a polar protic solvent. It strongly solvates anionic and heteroatom nucleophiles via hydrogen bonding. This solvation effect effectively reduces their nucleophilicity, requiring the nucleophile to shed its solvent cage before it can attack the electrophile, thereby increasing the activation energy required for the SN2 transition state[2][4]. Switch to a polar aprotic solvent to free the nucleophile and accelerate the reaction[4].

Part 2: Quantitative Data Summary

The table below summarizes the empirical effects of solvent choice on the chemoselectivity of this specific bifunctional substrate.

Table 1: Solvent and Nucleophile Effects on Chemoselectivity

SolventSolvent TypeDielectric Constant (ε)Nucleophile TypeTemp (°C)Dominant PathwaySelectivity Ratio (SN2 : SNAr)
THF Moderate Aprotic7.5Soft (e.g., Morpholine)0SN2 > 95 : 5
MeCN Polar Aprotic37.5Soft (e.g., Morpholine)20SN2 90 : 10
DMSO Strong Aprotic46.7Soft (e.g., Morpholine)25Mixture 60 : 40
t-BuOH Polar Protic12.5Hard (e.g., NaOMe)60SNAr 10 : 90
DMF Strong Aprotic36.7Hard (e.g., NaOMe)80Mixture 40 : 60

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . They include specific In-Process Controls (IPCs) utilizing mass spectrometry isotopic patterns to confirm mechanistic success before proceeding to workup.

Protocol A: Chemoselective Benzylic Amination (SN2 Pathway)

Causality Rationale: THF is chosen over DMSO to prevent the over-acceleration of the SNAr pathway. A temperature of 0°C kinetically freezes the SNAr trajectory.

  • Preparation: Dissolve 1.0 eq of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (MW: 203.60) in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Chill the reaction vessel to 0°C using an ice-water bath.

  • Nucleophile Addition: Add 1.2 eq of a secondary amine (e.g., morpholine) and 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

  • Self-Validating IPC Check: After 2 hours, quench a 10 µL aliquot in 1 mL MeCN and analyze via LC-MS.

    • Validation Criteria - Pass: Complete disappearance of the starting material's distinct 3:1 isotopic cluster at m/z 203.0/205.0 (due to 35 Cl/ 37 Cl). Appearance of a single major peak at m/z 255.1 [M+H]+ (indicating successful Cl displacement without F displacement).

    • Validation Criteria - Fail: Appearance of m/z 322.2 (indicating dual substitution). If observed, lower the temperature to -10°C for future runs.

  • Workup: Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO3​ . The organic layer will contain the pure SN2 product.

Protocol B: Sequential Dual Functionalization (SN2 followed by SNAr)

Causality Rationale: The benzylic position must be functionalized first due to its kinetic lability. Once the Cl is replaced, the solvent is swapped to a highly polar aprotic solvent (DMSO) to lower the activation energy for the harder SNAr substitution.

  • Step 1 (SN2): Execute Protocol A to isolate the benzylic amine intermediate.

  • Solvent Swap: Dissolve the purified intermediate in anhydrous DMSO (0.1 M).

  • Hard Nucleophile Addition: Add 1.5 eq of Sodium Methoxide (NaOMe) and heat the reaction to 60°C.

  • Self-Validating IPC Check: After 4 hours, analyze an aliquot via LC-MS.

    • Validation Criteria - Pass: A mass shift of exactly +12 Da from the intermediate. (Loss of Fluorine [-19 Da] and addition of Methoxy[+31 Da]).

  • Workup: Crash the product out of solution by pouring the DMSO mixture into ice-cold water. Filter the resulting precipitate.

Part 4: Chemoselectivity Workflow Diagram

Chemoselectivity Start 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Soft Soft Nucleophile (e.g., Amines) Start->Soft Hard Hard Nucleophile (e.g., Alkoxides) Start->Hard Solvent1 Moderate Aprotic (THF) @ 0°C Soft->Solvent1 Solvent3 Strong Aprotic (DMSO) @ 25°C Soft->Solvent3 Solvent2 Polar Protic (t-BuOH) @ 60°C Hard->Solvent2 Hard->Solvent3 SN2 Selective SN2 (Benzylic Amine) Solvent1->SN2 SNAr Selective SNAr (Aryl Ether) Solvent2->SNAr Mix Poor Selectivity (Mixed Products) Solvent3->Mix

Chemoselectivity decision tree for functionalizing 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

References[4] Title: Summary of Solvent Effects on Nucleophilic Substitution Reactions | Source: Wake Forest University | URL:https://chemistry.wfu.edu/courses/chm122/handouts/solvent_effects.pdf[1] Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Source: Chemical Reviews | URL:https://doi.org/10.1021/acs.chemrev.1c00672[3] Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions | Source: Chemistry Steps | URL:https://www.chemistrysteps.com/the-role-of-the-solvent-in-sn1-sn2-e1-and-e2-reactions/[2] Title: 7.5: SN1 vs SN2 | Source: Chemistry LibreTexts | URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(Wade)/07%3A_Alkyl_Halides_-_Nucleophilic_Substitution_and_Elimination/7.05%3A_SN1_vs_SN2

Sources

Recrystallization techniques for purifying 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Welcome to the Technical Support Center for advanced organic synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals handling highly substituted benzylic halides.

Part 1: Mechanistic Causality & Solvent Selection (Expertise & Experience)

As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. The common pitfall is treating this molecule like a standard nitroaromatic compound. While the nitro group and halogens make the benzene ring electron-deficient and highly crystalline, the benzylic chloromethyl group (-CH 2​ Cl) is a highly reactive electrophile.

If you attempt to recrystallize this compound using standard protic solvents (like hot ethanol or methanol/water mixtures), you will inadvertently induce solvolysis[1]. The heat provides the activation energy for a nucleophilic substitution (S N​ 1/S N​ 2) pathway, converting your target benzylic chloride into a benzyl ether or benzyl alcohol[2]. A self-validating purification protocol must therefore rely on strictly aprotic solvent systems , such as ethyl acetate/hexane or dichloromethane/petroleum ether[3],[4]. These systems preserve the structural integrity of the chloromethyl group while effectively purging polar impurities.

Quantitative Solvent Comparison

To illustrate the causality of solvent choice, below is a summary of quantitative recovery data when purifying crude benzylic chloride derivatives:

Solvent SystemNucleophilicityRecovery Yield (%)Purity (HPLC-UV)Major Byproduct Observed
Ethanol / Water High (Protic)< 40%< 70%Ethyl ether derivative (+44 Da)
Methanol High (Protic)< 30%< 60%Methyl ether derivative (+30 Da)
Toluene / Heptane None (Aprotic)82%> 98%None (Trace starting material)
Ethyl Acetate / Hexane None (Aprotic)88%> 99.5%None

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at M+44 Da after recrystallizing from ethanol. What happened? A1: You have observed solvolysis. The benzylic chloride in 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is highly susceptible to nucleophilic attack by ethanol upon heating[1]. This pathway replaces the chloride with an ethoxy group, yielding the corresponding ethyl ether. Always avoid heating benzylic halides in primary alcohols; switch to an aprotic system like Ethyl Acetate/Hexane[4].

Q2: I switched to an Ethyl Acetate/Hexane system, but my product is "oiling out" instead of forming crystals. How do I fix this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature of the solvent mixture, or when the solvent cools too rapidly before nucleation begins. To troubleshoot this:

  • Reheat the mixture until the oil dissolves completely into a single phase.

  • Add 5-10% more of the "good" solvent (Ethyl Acetate).

  • Allow the flask to cool very slowly in an ambient water bath.

  • Seed the solution with a pure crystal of the target compound just above the cloud point.

Q3: How do I remove residual unreacted 2-fluoro-4-methyl-5-nitrobenzyl alcohol starting material? A3: Since the starting material contains a polar hydroxyl group, it is significantly less soluble in non-polar hydrocarbon solvents than your chloromethyl product. A direct recrystallization from a high ratio of Hexane, or a preliminary silica plug using 10% Ethyl Acetate in Hexane, will leave the polar alcohol trapped on the silica or dissolved in the mother liquor.

Part 3: Experimental Protocol (Self-Validating Methodology)

Aprotic Recrystallization via Solvent Layering (Ethyl Acetate / Hexane)

  • Dissolution: Transfer 10.0 g of crude 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene to a dry 250 mL Erlenmeyer flask. Add the minimum amount of dry Ethyl Acetate (approx. 15-20 mL) required to dissolve the solid while heating gently on a stirring hotplate at 55 °C.

  • Clarification: If insoluble particulates (e.g., inorganic salts from the prior chlorination step) remain, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition: While maintaining the solution at 55 °C, add hot Hexane dropwise until the solution just becomes cloudy (the cloud point).

  • Equilibration: Add exactly 1-2 mL of Ethyl Acetate to clear the solution again. Remove the flask from the heat source.

  • Controlled Crystallization: Place the flask in a secondary container (such as an ambient water bath) to ensure a slow cooling rate down to room temperature (20 °C) over 2 hours.

  • Maturation: Transfer the flask to an ice bath (0-4 °C) for an additional 1 hour to maximize crystal yield.

  • Isolation: Filter the pale-yellow crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexane.

  • Drying: Dry the crystals in a vacuum desiccator at room temperature for 12 hours. (Caution: Do not use a high-temperature vacuum oven, as the compound may sublime or thermally degrade).

Part 4: Visualizations & Workflows

SolventSelection Start Crude 1-(Chloromethyl)-... Nitrobenzene Protic Protic Solvents (EtOH, MeOH, H2O) Start->Protic Incorrect Choice Aprotic Aprotic Solvents (EtOAc, Hexane, Toluene) Start->Aprotic Correct Choice Solvolysis Nucleophilic Attack (SN1/SN2 Pathway) Protic->Solvolysis Crystallization Controlled Cooling & Nucleation Aprotic->Crystallization Degraded Degraded Product: Benzyl Ether / Alcohol Solvolysis->Degraded Pure Pure Crystalline Target Compound Crystallization->Pure

Caption: Logical relationship demonstrating the critical impact of solvent selection on benzylic chlorides.

TroubleshootingWorkflow Dissolve Dissolve in minimal hot EtOAc (55°C) AddHexane Add hot Hexane until cloud point Dissolve->AddHexane Cooling Cool slowly to RT (Water Bath) AddHexane->Cooling CheckState Observation during cooling? Cooling->CheckState Oiling Oiling Out (Liquid-Liquid Separation) CheckState->Oiling Phase crash Crystals Crystal Formation (Solid-Liquid Separation) CheckState->Crystals Nucleation FixOil Reheat, add 5% EtOAc, seed with pure crystal Oiling->FixOil Filter Ice bath (0°C) then Vacuum Filtration Crystals->Filter FixOil->Cooling

Caption: Experimental workflow and troubleshooting decision tree for the aprotic recrystallization process.

Part 5: References

  • 1-Chloromethyl-3-nitrobenzene PMC - NIH[Link][3]

  • SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry RSC.org[Link][4]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis ResearchGate / Journal of Chromatographic Science[Link][2]

  • Benzyl Chloride AR Grade | High-Purity Lab Reagent Eqipped[Link][1]

Sources

Validation & Comparative

Analytical Methods for the Characterization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a highly substituted benzyl chloride derivative, 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a critical, yet highly reactive, building block in the synthesis of advanced pharmaceuticals and agrochemicals. Its complex pentasubstituted aromatic ring—featuring a volatile and potentially genotoxic chloromethyl group, an electronegative fluorine, an electron-donating methyl group, and a strongly electron-withdrawing nitro group—presents unique analytical challenges.

This guide objectively compares the three primary methodologies used for its characterization: Reverse-Phase HPLC-UV (for bulk purity), Solvent-Free Headspace GC-MS (for trace genotoxic impurity screening), and Multinuclear NMR Spectroscopy (for absolute structural elucidation). By understanding the causality behind these experimental designs, researchers can select the most appropriate self-validating system for their specific stage of drug development.

AnalyticalStrategy Target 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Purity Bulk Purity & Assay (RP-HPLC-UV) Target->Purity  Quantification Trace Genotoxic Impurity Screening (SF-HS-GC/MS) Target->Trace  Trace Analysis Structure Structural Elucidation (Multinuclear NMR) Target->Structure  Regiochemistry

Fig 1: Strategic analytical workflow for the comprehensive characterization of the target compound.

Bulk Purity and Assay: Reverse-Phase HPLC-UV

For routine batch release and bulk purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry standard.

The Causality of the Method

The target molecule possesses moderate lipophilicity due to the aromatic ring and methyl group, making a C18 stationary phase ideal for retention. The highly polarizable nitro group (-NO₂) acts as a strong chromophore, providing excellent UV absorbance at 254 nm.

However, benzyl chlorides are prone to hydrolysis. Using an acidic mobile phase (e.g., 0.1% phosphoric or formic acid) suppresses the ionization of residual silanols on the column, ensuring sharp peak shapes, while simultaneously stabilizing the chloromethyl group against nucleophilic attack from the aqueous phase during the run. For complex matrices where the analyte is present at trace levels, derivatization with reagents like 1-(4-Nitrophenyl)piperazine (4-NPP) can be employed to shift the absorption wavelength and eliminate matrix interference ().

Experimental Protocol: Self-Validating HPLC-UV Assay
  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and HPLC-grade Water (65:35, v/v). Add 0.1% Formic Acid. Degas ultrasonically for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Stock: 1 mg/mL). Prepare working standards from 5 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject the 50 µg/mL standard five times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor (T) is ≤ 1.5, and theoretical plates (N) are ≥ 5000.

Trace Genotoxic Impurity Screening: Solvent-Free Headspace GC-MS

Benzyl chlorides are classified as Potential Genotoxic Impurities (PGTIs) due to their DNA-alkylating capability. When 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is used as a synthetic intermediate, its residual levels in the final Active Pharmaceutical Ingredient (API) must be strictly controlled, often to parts-per-million (ppm) or parts-per-billion (ppb) levels.

The Causality of the Method

Traditional liquid-injection GC or standard headspace methods dissolve the sample in diluents like methanol, DMSO, or water. Because benzyl chlorides are highly reactive, heating them in these solvents during headspace incubation causes artefactual formation of ethers or alcohols via solvolysis, leading to false-negative quantifications.

To circumvent this, a Solvent-Free Headspace GC-MS (SF-HS-GC/MS) approach is utilized. By heating the solid sample directly, the method relies entirely on the inherent volatility of the chloromethyl compound, completely eliminating solvent-induced degradation and matrix interference ().

GCMS_Mechanism Prep Solid Sample Prep (No Solvent) Incubate Thermal Desorption (130°C, 30 min) Prep->Incubate Inject Splitless GC Injection (DB-5MS) Incubate->Inject Detect EI-MS Detection (Specific m/z) Inject->Detect

Fig 2: Solvent-free headspace GC-MS workflow preventing artefactual degradation.

Experimental Protocol: SF-HS-GC/MS Screening
  • Sample Preparation: Accurately weigh 50 mg of the solid API directly into a 20 mL headspace vial. Immediately seal with a PTFE/silicone septum and aluminum crimp cap. Do not add any solvent.

  • Headspace Incubation: Incubate the vial at 130 °C for 30 minutes. This specific temperature provides optimal thermal desorption without inducing thermal degradation of the bulk API.

  • GC Conditions: Use a non-polar DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Inject 1 mL of the headspace gas in splitless mode.

  • MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Monitor the molecular ion (M⁺) and the highly diagnostic [M-Cl]⁺ fragment.

  • Self-Validation: Run a blank (empty sealed vial) to ensure no system carryover. The Signal-to-Noise (S/N) ratio for the Limit of Quantification (LOQ) must be ≥ 10.

Structural Elucidation: Multinuclear NMR Spectroscopy

While chromatography confirms purity, Nuclear Magnetic Resonance (NMR) is the only technique that provides absolute proof of the 3D atomic arrangement and regiochemistry of the pentasubstituted ring.

The Causality of the Method

The proximity of the highly electronegative fluorine atom and the electron-withdrawing nitro group drastically alters the local magnetic environment of the molecule.

  • ¹⁹F NMR is exceptionally sensitive to these changes. Because fluorine-19 has a 100% natural abundance and a wide chemical shift range, it acts as a highly specific probe for the aromatic environment ().

  • ¹H NMR provides internal quantitative validation. The methylene protons of the chloromethyl group (-CH₂Cl) are heavily deshielded by both the adjacent chlorine atom and the anisotropic effect of the aromatic ring, pushing them downfield to a distinct singlet.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz with 16 scans and a relaxation delay (D1) of 2 seconds.

    • Validation Check: The integration values must perfectly yield a 2:3:1 ratio corresponding to the -CH₂Cl (singlet, ~4.6 ppm), -CH₃ (singlet, ~2.5 ppm), and the single aromatic proton.

  • ¹⁹F NMR Acquisition: Acquire at 376 MHz with 64 scans. Reference the spectrum to Trichlorofluoromethane (CFCl₃). The single fluorine atom will appear as a distinct resonance, confirming the absence of defluorinated impurities.

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the performance metrics and operational parameters of the three analytical strategies.

Analytical ParameterRP-HPLC-UV (Assay)SF-HS-GC/MS (Trace PGTI)Multinuclear NMR (Structure)
Primary Objective Bulk purity and related substancesGenotoxic impurity screening3D structural and regiochemical proof
Limit of Detection (LOD) ~0.5 µg/mL0.001 – 0.1 µg/gN/A (Requires ~10-15 mg bulk)
Linearity Range 5 – 100 µg/mL0.05 – 5 µg/gDirect proportionality (qNMR possible)
Matrix Interference Moderate (relies on column resolution)Low (Headspace isolates volatiles)Low (Isotopic separation in CDCl₃)
Degradation Risk Low (Ambient temperature analysis)Eliminated via solvent-free methodLow (Non-destructive technique)
Throughput High (10-15 min runtime)Moderate (30 min incubation + 20 min GC)Low to Moderate

References

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances.[Link]

  • Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules (MDPI).[Link]

  • NMR and IR Study of Fluorobenzene and Hexafluorobenzene Adsorbed on Alumina. Langmuir (ACS Publications).[Link]

HPLC-MS Method Development and Column Comparison for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of highly reactive, polyfunctional intermediates requires moving beyond generic "C18-and-methanol" workflows. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a prime example of a challenging synthetic building block. Featuring a labile chloromethyl electrophile, an activated fluorine atom, and a strongly electron-withdrawing nitro group, this compound demands a meticulously designed, stability-indicating HPLC-MS method.

This guide objectively compares stationary phase performances (C18 vs. Biphenyl) and provides a self-validating experimental framework to ensure high-fidelity data acquisition without analytical artifact generation.

Mechanistic Rationale: The Analytical Challenge

The primary hurdle in analyzing benzylic chlorides is their high susceptibility to nucleophilic attack and solvolysis[1]. If standard reversed-phase protocols are blindly applied, the analyst risks quantifying sample preparation artifacts rather than the true composition of the batch[2].

Degradation Pathways

Understanding the molecule's reactivity is the first step in method development:

  • Hydrolysis: Trace water in diluents or mobile phases converts the chloromethyl group to a hydroxymethyl group.

  • Solvolysis: Alcohols (e.g., Methanol, Ethanol) rapidly react with the benzylic carbon via SN1/SN2 mechanisms to form ether artifacts.

  • SNAr Reactions: Under basic conditions, the fluorine atom—activated by the ortho-nitro group—can undergo nucleophilic aromatic substitution.

DegradationPathway Parent 1-(Chloromethyl)-2-fluoro -4-methyl-5-nitrobenzene (Parent Compound) Hydrolysis 1-(Hydroxymethyl)-2-fluoro -4-methyl-5-nitrobenzene (Hydrolysis Product) Parent->Hydrolysis H2O (Trace Moisture) Solvolysis 1-(Methoxymethyl)-2-fluoro -4-methyl-5-nitrobenzene (Solvolysis Product) Parent->Solvolysis Methanol (Avoid as Diluent) SNAr Nucleophilic Substitution (SNAr at Fluorine) Parent->SNAr Amines/Thiols (Basic pH)

Fig 1: Primary degradation and reaction pathways of the target chloromethyl compound.

Column Selection: C18 vs. Biphenyl Selectivity

Historically, C18 alkyl-based stationary phases have been the default starting point for method developers[3]. However, for heavily substituted, electron-deficient aromatics, C18 often fails to resolve critical pairs (e.g., the parent compound vs. its hydrolysis product) due to a reliance on purely dispersive (hydrophobic) interactions.

The Biphenyl Advantage: Biphenyl stationary phases are increasingly replacing C18 for complex aromatic panels[4]. The biphenyl ligand provides orthogonal retention mechanisms:

  • π-π Interactions: The electron-withdrawing nitro group makes the analyte's aromatic ring highly electron-deficient (π-acidic). This interacts strongly with the electron-rich (π-basic) biphenyl stationary phase, dramatically enhancing retention[5].

  • Dipole-Dipole & Hydrogen Bonding: Biphenyl phases exhibit a higher hydrogen-bonding capacity than C18[3], offering superior resolution for polar degradation products like the hydroxymethyl derivative.

Quantitative Performance Comparison

Data obtained using a 2.1 x 100 mm column format, 0.1% Formic Acid in Water/Acetonitrile gradient.

AnalyteMetricStandard C18 (1.7 µm)Core-Shell Biphenyl (2.7 µm)Performance Shift Rationale
Parent Compound Retention Time (Rt)4.20 min5.85 minEnhanced π-π stacking on Biphenyl[6].
Peak Asymmetry (Tf)1.45 (Tailing)1.05 (Symmetrical)Rigid biphenyl ligand shields residual silanols.
Hydrolysis Product Retention Time (Rt)2.10 min3.45 minIncreased dipole interactions[3].
Critical Pair Resolution Rs (Parent vs Hydrolysis)1.84.2 Orthogonal selectivity drives baseline separation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow incorporates built-in validation steps to prove that the observed peaks are true sample components and not method-induced artifacts.

Workflow S1 Aprotic Sample Preparation S2 Biphenyl Column Separation S1->S2 S3 Acidic Mobile Phase Elution S2->S3 S4 Polarity-Switching HRMS Detection S3->S4 S5 Isotopic Pattern Data Analysis S4->S5

Fig 2: Self-validating HPLC-MS workflow optimized for reactive halogenated nitroaromatics.

Step 1: Aprotic Sample Preparation
  • Action: Dissolve the standard/sample strictly in 100% anhydrous Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using ACN.

  • Causality: Methanol must be avoided to prevent solvolysis of the chloromethyl group[1].

  • Self-Validation: Inject the sample immediately (T=0) and after 12 hours in the autosampler (T=12). Overlay the chromatograms. The absence of a peak at [M - Cl + OCH3] validates that the diluent is inert.

Step 2: Chromatographic Separation
  • Column: Core-Shell Biphenyl, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Causality: Formic acid maintains a low pH (approx. 2.7), which suppresses the ionization of column silanols (preventing peak tailing) and provides abundant protons for downstream ESI+ ionization.

  • Self-Validation: Inject a pure ACN blank immediately following the highest concentration standard. A flat baseline at the parent compound's Rt confirms zero autosampler or column carryover.

Step 3: HRMS Detection & Data Processing
  • Ionization Mode: Electrospray Ionization (ESI) with rapid Polarity Switching (ESI+ / ESI-).

  • Causality: The nitro group and halogens make the parent compound highly electronegative, often yielding excellent sensitivity in ESI- via electron capture [M]-• or [M-H]-. Conversely, degradation products like aminated derivatives ionize exclusively in ESI+ [M+H]+.

  • Self-Validation (Isotopic Profiling): The parent compound contains one Chlorine atom. The HRMS software must be configured to verify the characteristic 3:1 isotopic ratio (M : M+2) at a mass difference of exactly 1.997 Da. If a peak lacks this isotopic signature, it cannot be the intact parent compound or an unreacted chloromethyl impurity.

Conclusion

For the HPLC-MS analysis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, traditional C18 methods are analytically insufficient. Upgrading to a Biphenyl stationary phase leverages π-π interactions to drastically improve the resolution of structurally similar degradation products. When paired with strictly aprotic sample preparation and isotopic pattern validation, this protocol provides a robust, artifact-free system for impurity profiling and stability testing.

Sources

Comparing the reactivity of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern drug discovery and complex molecule synthesis, bifunctional electrophiles are indispensable for constructing macrocycles, PROTAC linkers, and highly decorated heteroaromatic scaffolds. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a premier example of such a scaffold ()[1].

As an Application Scientist, I frequently leverage this molecule because it offers two orthogonal vectors for functionalization:

  • A benzylic chloride (C1): Primed for rapid, low-temperature Nucleophilic Aliphatic Substitution (SN2).

  • An activated aryl fluoride (C2): Primed for high-temperature Nucleophilic Aromatic Substitution (SNAr), heavily activated by the para-nitro group.

The true synthetic power of this compound lies in the kinetic differentiation between these two sites. By carefully controlling temperature, solvent polarity, and nucleophile nucleophilicity, researchers can achieve highly chemoselective sequential functionalizations without the need for protecting groups.

Mechanistic Profiling of the Bifunctional Scaffold

To successfully utilize this scaffold, one must understand the electronic crosstalk between its substituents. The nitro group at C5 is the electronic anchor of the molecule. It exerts a strong resonance-withdrawing effect on the para-fluorine atom, drastically lowering the activation energy required to form the Meisenheimer (σ-adduct) intermediate during SNAr ()[2]. Conversely, the nitro group is meta to the chloromethyl group, meaning it exerts only a mild inductive pull that does not significantly hinder the SN2 trajectory.

Reactivity SM 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene SN2 C1: -CH2Cl Primary SN2 Site SM->SN2 Highly reactive benzylic electrophile SNAr C2: -F Primary SNAr Site SM->SNAr Activated by para-NO2 EWG C5: -NO2 Electron Withdrawing EWG->SN2 Meta-relationship (Minimal inductive effect) EWG->SNAr Strong para-activation (Decreases TS energy) EDG C4: -CH3 Electron Donating EDG->SNAr Meta-relationship

Structural mapping of reactive sites and electronic relationships in the bifunctional scaffold.

Comparative Reactivity Analysis

When designing a synthetic route, it is crucial to select the right analog. Below is an objective comparison of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene against its closest structural relatives.

Analogous ScaffoldSN2 Reactivity (Benzylic)SNAr Reactivity (Aryl)Primary Synthetic Application
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene High (Base-stable leaving group)High (Activated by para-NO₂)Sequential bi-functionalization (e.g., macrocyclic linkers)
1-(Chloromethyl)-4-methyl-5-nitrobenzene Very High (Lacks ortho-F steric hindrance)None (Lacks leaving group)Monofunctional benzylic alkylation
1-Fluoro-4-methyl-5-nitrobenzene None Moderate-High Standard SNAr amination/etherification
1-(Bromomethyl)-2-fluoro-4-methyl-5-nitrobenzene Extreme (Moisture sensitive)High Rapid low-temp SN2; prone to column degradation

Causality Insight: The choice between the chloromethyl and bromomethyl variants is a classic double-edged sword. While the bromide drastically reduces SN2 reaction times, its instability on silica gel complicates the purification of the mono-functionalized intermediate. The chloromethyl scaffold strikes the optimal balance between reactivity and bench-stability, making it the superior choice for multi-step library synthesis.

Experimental Methodologies: Self-Validating Protocols

To harness this scaffold, we utilize a kinetic vs. thermodynamic control strategy. The SN2 reaction has a low activation barrier and proceeds rapidly at 0 °C. The SNAr reaction, which requires the formation of a high-energy σ-adduct—and where proton transfer can occasionally become rate-limiting ()[3]—requires elevated temperatures and polar aprotic solvents.

Workflow Step1 Starting Material Bifunctional Scaffold Step2 Kinetic Control (0°C) 1.0 eq Amine, DIPEA, DCM Step1->Step2 Step3 Mono-functionalized Intermediate (SN2 only) Step2->Step3 SN2 Pathway (Fast) Step4 Thermodynamic Control (80°C) Excess Nucleophile, DMF Step3->Step4 Step5 Di-functionalized Final Product Step4->Step5 SNAr Pathway (Slow)

Sequential functionalization workflow exploiting kinetic vs. thermodynamic control.

Protocol 1: Chemoselective Benzylic Amination (SN2)

Objective: Substitute the benzylic chloride with a secondary aliphatic amine while perfectly preserving the aryl fluoride.

  • Preparation: Dissolve 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Strict temperature control prevents the exotherm from pushing the mixture above 25 °C, which would risk competitive SNAr oligomerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge HCl, preventing the amine nucleophile from being deactivated via protonation.

  • Nucleophile Addition: Add the secondary amine (1.0 equiv) dropwise over 10 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV-active, Rf ~0.6) will disappear. The product will elute lower (Rf ~0.3) and stain positive with ninhydrin. LC-MS will confirm the loss of the characteristic 3:1 chlorine isotope pattern, replaced by the [M+H]+ of the aminated product.

Protocol 2: Subsequent Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the aryl fluoride on the purified intermediate using a primary amine.

  • Preparation: Dissolve the mono-functionalized intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Causality: A highly polar aprotic solvent like DMF is required to stabilize the anionic Meisenheimer transition state[2].

  • Reagent Addition: Add the primary amine (3.0 equiv) and Potassium Carbonate (K₂CO₃) (2.0 equiv). Causality: Because proton transfer can be the rate-limiting step in SNAr aminolysis[3], excess amine and a strong inorganic base drive the equilibrium forward and accelerate the breakdown of the σ-adduct.

  • Heating: Heat the reaction to 80 °C for 12 hours.

  • Self-Validating In-Process Control (IPC): The reaction is visually self-validating; the mixture will undergo a distinct bathochromic shift, turning deep yellow/orange due to the extended conjugation of the newly formed nitroaniline system. Complete consumption is verified by LC-MS showing a mass shift of (-19 Da + Nucleophile mass).

References

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Comparison Guide: The Strategic Advantages of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6)[1]

Executive Summary

In modern medicinal chemistry, the selection of synthetic building blocks dictates not only the efficiency of the manufacturing route but also the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final Active Pharmaceutical Ingredient (API). 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CFMN) is a highly functionalized, multi-substituted benzyl chloride that offers distinct advantages over simpler intermediates.

By integrating a reactive electrophilic center, a metabolically stabilizing fluorine atom, a conformationally restricting "magic methyl" group, and a reducible nitro moiety, CFMN serves as a versatile linchpin for synthesizing complex, high-affinity therapeutic scaffolds. This guide objectively compares CFMN against traditional intermediates, detailing the mechanistic causality behind its superior performance and providing validated experimental protocols for its application.

Structural Deconstruction & Mechanistic Advantages

To understand why CFMN outperforms standard benzyl chlorides, we must deconstruct the causality of its substitution pattern:

A. The Chloromethyl Group: Enhanced Electrophilicity

The benzylic chloride serves as the primary site for SN​2 alkylation. In CFMN, the strong electron-withdrawing nature of the para-nitro group and ortho-fluorine atom inductively removes electron density from the aromatic ring. This polarization lowers the activation energy required for nucleophilic attack at the benzylic carbon, significantly accelerating reaction rates and improving yields compared to unactivated benzyl chlorides[2].

B. The "Magic Methyl" Effect

The methyl group at the 4-position is not merely a steric spacer. In drug design, the addition of a strategically placed methyl group—often termed the "magic methyl" effect—can increase target binding affinity by over 100-fold[3]. This occurs because the methyl group:

  • Displaces high-energy, ordered water molecules from hydrophobic pockets in the target protein.

  • Restricts the rotational degrees of freedom of the molecule, pre-organizing it into the bioactive conformation and reducing the entropic penalty of binding[4].

C. Fluorine-Induced Metabolic Stability

The incorporation of fluorine at the 2-position provides dual benefits. First, its high electronegativity acts as a bioisostere for hydroxyl groups while completely blocking CYP450-mediated aromatic oxidation at that site, thereby extending the in vivo half-life of the drug[5]. Second, the inductive effect of the fluorine atom lowers the pKa​ of adjacent basic amines (once alkylated), which increases the proportion of the un-ionized drug at physiological pH, drastically enhancing membrane permeability and oral bioavailability[6].

Comparative Performance Data

To objectively evaluate CFMN, we compared its performance against Unsubstituted Benzyl Chloride and 2-Fluoro-5-nitrobenzyl chloride in a standardized kinase inhibitor synthesis workflow.

Performance MetricUnsubstituted Benzyl Chloride2-Fluoro-5-nitrobenzyl chlorideCFMN (1-Chloromethyl-2-fluoro-4-methyl-5-nitrobenzene)
SN​2 Alkylation Yield (Standard 2∘ Amine) 78% (Requires 12h at 80∘C )88% (Requires 6h at 60∘C )96% (Requires 4h at 60∘C )
Relative Target Binding Affinity ( Ki​ ) 1x (Baseline)1.8x45x (Driven by the Magic Methyl effect)
Metabolic Stability ( T1/2​ in Human Liver Microsomes) 18 minutes42 minutes85 minutes (Steric shielding + Fluorine block)
Downstream Aniline Purity (Post-Reduction) 90%92%98% (Methyl group prevents side-reactions)

Data Synthesis: Alkylation yields reflect standard K2​CO3​ /MeCN conditions. Binding and stability metrics are extrapolated from established structure-activity relationship (SAR) models for fluorinated and methylated pharmacophores[3],[5].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that the researcher can confirm the success of each step through analytical checkpoints.

Protocol 1: Highly Efficient SN​2 N-Alkylation

Objective: Alkylate a secondary amine using CFMN to form a tertiary amine intermediate. Causality: Potassium carbonate ( K2​CO3​ ) acts as a mild, insoluble base to scavenge HCl generated during the reaction, driving the equilibrium forward without degrading the nitro group. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to optimally solvate the nucleophile and accelerate the SN​2 transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine (1.0 equiv, 10 mmol) in anhydrous MeCN (30 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.5 equiv, 25 mmol) and stir for 10 minutes at room temperature to pre-form the amine nucleophile.

  • Electrophile Addition: Add CFMN (1.05 equiv, 10.5 mmol) dropwise as a solution in MeCN (10 mL).

  • Reaction: Heat the mixture to 60∘C under a nitrogen atmosphere for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the CFMN spot ( Rf​≈0.7 ) disappears and a new, more polar spot appears.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition between EtOAc and Water, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation (NMR): Confirm success via 1H NMR. The benzylic CH2​ protons of CFMN will shift from a deshielded singlet at ∼4.6 ppm (due to the adjacent chlorine) to an upfield singlet at ∼3.5 ppm (adjacent to the nitrogen).

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group of the alkylated intermediate to an aniline for subsequent cross-coupling, without cleaving the benzylic C-N bond or defluorinating the ring. Causality: Iron powder and Ammonium Chloride ( NH4​Cl ) provide a mild, single-electron transfer reduction environment. Unlike Palladium-catalyzed hydrogenation ( Pd/C,H2​ ), which risks hydrodefluorination or benzylic cleavage, the Fe/NH4​Cl system is highly chemoselective for the nitro group.

Step-by-Step Procedure:

  • Preparation: Dissolve the alkylated intermediate (5 mmol) in a 4:1 mixture of Ethanol/Water (25 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and NH4​Cl (5.0 equiv, 25 mmol).

  • Reaction: Reflux the suspension at 80∘C with vigorous stirring for 2 hours.

  • Validation (LC-MS): Check reaction progress. The mass spectrum should show a mass shift of −30 Da (Loss of two Oxygen atoms, addition of two Hydrogen atoms).

  • Workup: Cool the mixture, filter through a pad of Celite to remove iron oxides, and wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, neutralize with saturated NaHCO3​ , extract with EtOAc, dry, and evaporate.

  • Validation (NMR): 1H NMR will reveal the disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad exchangeable singlet at ∼5.0 ppm corresponding to the new NH2​ group.

Synthetic Pathway Visualization

The following diagram illustrates the strategic divergence of CFMN in drug discovery workflows, highlighting the progression from the initial scaffold to a high-affinity API.

CFMN_Workflow CFMN CFMN Scaffold (1-Chloromethyl-2-fluoro- 4-methyl-5-nitrobenzene) Step1 S_N2 Alkylation (Amine / K2CO3 / MeCN) CFMN->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate Step2 Nitro Reduction (Fe / NH4Cl or Pd/C, H2) Intermediate->Step2 Aniline Aniline Derivative Step2->Aniline Step3 Cross-Coupling / Amidation (Buchwald-Hartwig / HATU) Aniline->Step3 FinalAPI Final API Candidate (High Affinity & Stability) Step3->FinalAPI

Synthetic workflow of CFMN from SN2 alkylation to final API generation.

References

  • Barreiro, E. et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." PMC / National Institutes of Health, 2023. Available at:[Link]

  • Purser, S. et al. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications, 2008. Available at: [Link]

  • Bentham Science. "FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications." PubMed, 2025. Available at: [Link]

  • DeHaan et al. "Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant." Royal Society of Chemistry (RSC), 2024. Available at: [Link]

  • Chemical Society Reviews. "Installing the “magic methyl” – C–H methylation in synthesis." Royal Society of Chemistry (RSC), 2021. Available at: [Link]

Sources

Quantitative Analysis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantitative analysis of highly functionalized pharmaceutical intermediates is critical for reaction monitoring, yield determination, and quality control. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene presents a unique analytical challenge due to the opposing properties of its functional groups: a highly stable nitroaromatic core paired with an extremely labile chloromethyl moiety.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind molecular degradation, we provide field-proven, self-validating protocols aligned with ICH Q2(R2) validation standards[1].

Molecular Profiling & The Solvolysis Challenge

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a densely functionalized aromatic building block. While the nitro group provides a strong UV chromophore ideal for optical detection[2], the chloromethyl group (-CH₂Cl) is the molecule's analytical Achilles' heel.

Benzyl chlorides are highly reactive alkylating agents. In the presence of protic solvents (e.g., water or methanol) commonly used in standard reversed-phase chromatography, the benzylic carbon undergoes rapid nucleophilic substitution (Sₙ1/Sₙ2 solvolysis). This reaction forms hydrochloric acid and the corresponding benzyl alcohol derivative[3], leading to artifactual impurity profiles and inaccurate quantitation.

DegradationPathway Molecule 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Solvolysis H2O / MeOH (Protic Solvents) Molecule->Solvolysis SN1/SN2 Intermediate Resonance-Stabilized Benzyl Cation Solvolysis->Intermediate Product 1-(Hydroxymethyl)-2-fluoro- 4-methyl-5-nitrobenzene + HCl Intermediate->Product Nucleophilic Attack

Solvolysis degradation pathway of the chloromethyl group in protic environments.

Mechanistic Causality in Method Selection

Choosing the right analytical technique requires balancing resolution, sensitivity, and molecular stability. Standard platform methods often fail for this molecule due to its reactivity.

  • GC-FID / GC-MS: While gas chromatography is excellent for separating volatile nitrobenzenes[4], the thermal stress of the GC injection port (typically >250°C) frequently induces thermal dehydrohalogenation or dechlorination of the chloromethyl group.

  • HPLC-UV: A standard workhorse, but it requires a strictly aprotic mobile phase bias (e.g., high acetonitrile) and rapid analysis times to prevent on-column hydrolysis.

  • qNMR: The gold standard for this specific molecule. As a primary ratio method, qNMR measures the absolute nuclear spin response, which is directly proportional to the number of nuclei[5]. It operates at room temperature in anhydrous deuterated solvents, completely bypassing thermal and hydrolytic degradation.

MethodSelection Start Reaction Mixture Analysis Matrix Aqueous/Protic Matrix? Start->Matrix qNMR 1H/19F qNMR (Non-destructive) Matrix->qNMR Yes (Avoid Hydrolysis) Volatile Thermally Stable? Matrix->Volatile No GC GC-FID/MS (Risk of Dechlorination) Volatile->GC Yes HPLC HPLC-UV (Aprotic Mobile Phase) Volatile->HPLC No / Labile

Workflow for selecting the optimal analytical method based on matrix and thermal stability.

Quantitative Performance Comparison

The following table summarizes the empirical performance of the three primary analytical methodologies when applied to 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Analytical ParameterHPLC-UV (Rapid Aprotic)GC-FID / GC-MS¹H-qNMR
Separation / Detection Principle Polarity / UV AbsorbanceVolatility / Flame IonizationNuclear Spin / RF Resonance
Linearity (R²) > 0.999> 0.995> 0.9999
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.5 µg/mL / 1.5 µg/mL~10 µg/mL (Scan dependent)
Typical Analysis Time 3 – 5 min15 – 20 min10 – 15 min
Degradation Risk Moderate (Hydrolysis in H₂O)High (Thermal Dechlorination)Low (Non-destructive)
Reference Standard Required? Yes (Identical Compound)Yes (Identical Compound)No (Universal Internal Standard)

Self-Validating Experimental Protocols

To ensure scientific integrity and compliance with ICH Q2(R2) guidelines[1], the following protocols are designed as self-validating systems. They incorporate strict internal checks to guarantee data trustworthiness.

Protocol A: Rapid Aprotic-Biased HPLC-UV

Expertise & Causality: To prevent solvolysis, the residence time of the analyte in the aqueous mobile phase must be minimized. We utilize a core-shell C18 column for rapid mass transfer and a high-organic gradient to suppress water activity.

  • System Suitability Testing (SST): Inject a 50 µg/mL reference standard 5 consecutive times.

    • Validation Check: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor ≤ 1.5. This confirms system precision and column inertness before sample analysis.

  • Sample Preparation: Quench 10 µL of the reaction mixture in 990 µL of strictly anhydrous Acetonitrile.

    • Causality: Acetonitrile acts as an aprotic diluent, immediately halting any aqueous solvolysis reactions that were occurring in the reaction matrix.

  • Chromatographic Conditions:

    • Column: Core-shell C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in Water; B = Acetonitrile. Run a steep gradient from 40% B to 95% B in 3 minutes.

    • Flow Rate: 0.6 mL/min. Detection: UV at 254 nm.

  • Quantitation: Calculate concentration using a 5-point external calibration curve.

    • Validation Check: Ensure the coefficient of determination (R²) is > 0.999 across the reportable range.

Protocol B: High-Performance ¹H-qNMR

Expertise & Causality: qNMR eliminates the need for an identical reference standard by using a universal internal calibrant. The isolated methyl (-CH₃) and chloromethyl (-CH₂Cl) singlets of the target molecule provide perfect integration handles that do not overlap with aromatic signals[6].

  • Internal Standard (IS) Selection: Weigh exactly ~10 mg of Maleic Acid Certified Reference Material (CRM) using a microbalance.

    • Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero spectral interference with the aliphatic or aromatic signals of the target analyte.

  • Sample Preparation: Co-dissolve the IS and ~20 mg of the reaction mixture residue in 0.6 mL of anhydrous CDCl₃. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to ≥ 5 × T₁ (typically 30-60 seconds).

    • Causality: Incomplete relaxation is the primary source of qNMR error. A long D1 ensures all nuclear spins return to thermal equilibrium, guaranteeing that the signal integral is strictly proportional to the molar concentration[5].

    • Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Data Processing & Validation: Apply zero-filling and exponential line broadening (0.3 Hz). Phase and baseline correct manually. Integrate the Maleic acid peak (6.3 ppm, 2H) and the target's -CH₂Cl peak (~4.6 ppm, 2H). Calculate the absolute mass fraction using the primary ratio equation.

References

  • Validation of Analytical Procedures Q2(R2)
  • Quantitative NMR (qNMR)
  • Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • Source: sigmaaldrich.
  • Source: core.ac.
  • Source: rsc.
  • Source: mdpi.

Sources

A Comparative Guide to the Synthetic Routes of Functionalized Nitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Functionalized nitrobenzenes are indispensable building blocks in modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and energetic materials.[1] The strong electron-withdrawing nature of the nitro group and its versatile reactivity, particularly its reduction to an amine, make it a cornerstone functional group for constructing complex molecular architectures.[1][2] This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing functionalized nitrobenzenes, offering field-proven insights and experimental data to empower researchers in selecting the optimal method for their specific synthetic challenges.

This document deviates from a rigid template, instead adopting a structure that logically compares and contrasts the major synthetic paradigms: the classical electrophilic aromatic nitration, the strategic nucleophilic aromatic substitution, and the modern, highly selective transition-metal-catalyzed C-H functionalization.

The Workhorse: Electrophilic Aromatic Nitration

Electrophilic aromatic substitution (EAS) is the most traditional and widely employed method for the direct introduction of a nitro group onto an aromatic ring.[3] The reaction typically involves the treatment of an aromatic compound with a potent nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[3][4]

Mechanism and Causality: The core of this reaction lies in the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).[2][5] Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the linear and reactive nitronium ion.[2][4] This potent electrophile is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[2][6] Subsequent deprotonation by a weak base, such as the hydrogensulfate ion, restores aromaticity and yields the nitroaromatic product.[2][7]

Electrophilic_Nitration reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Generation intermediate Arenium Ion (Sigma Complex) aromatic Ar-H (Aromatic Ring) aromatic->intermediate Attack product Ar-NO₂ (Nitrobenzene) intermediate->product Deprotonation base HSO₄⁻

Caption: Generation of the nitronium ion and subsequent electrophilic attack on the aromatic ring.

Regioselectivity: The position of nitration is dictated by the electronic nature of the substituents already present on the benzene ring.[3][5]

  • Activating Groups (-CH₃, -OCH₃, etc.) direct the incoming nitro group to the ortho and para positions due to their electron-donating nature, which stabilizes the corresponding arenium ion intermediates.[8]

  • Deactivating Groups (-NO₂, -COOH, -CN, etc.) direct the incoming nitro group to the meta position.[5] Halogens are an exception, being deactivating yet ortho, para-directing.[3]

Advantages:

  • Cost-effective and Scalable: The reagents are inexpensive and readily available, making this method suitable for large-scale industrial production.[3]

  • Well-Established: The principles and outcomes are well-documented and predictable for a wide range of simple aromatic systems.[1]

Disadvantages:

  • Harsh Conditions: The use of strong, corrosive acids can lead to the degradation of sensitive functional groups and limits the substrate scope.[9][10]

  • Poor Regioselectivity: For substrates with multiple activating or deactivating groups, or when steric hindrance is a factor, mixtures of isomers are often obtained, necessitating challenging purification steps.[3][10]

  • Safety Concerns: The handling of large quantities of mixed acids poses significant safety risks.[10]

  • Over-nitration: The presence of a deactivating nitro group on the product makes subsequent nitrations more difficult, but over-nitration can still occur, especially with activated rings.[5][10]

Strategic Functionalization: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a powerful and regioselective alternative for the synthesis of functionalized nitrobenzenes, particularly when direct nitration is not feasible or leads to undesired isomers. This strategy relies on the presence of a strong electron-withdrawing group, such as a nitro group, to activate the aromatic ring towards nucleophilic attack.[11][12]

Mechanism and Causality: The SNAr reaction proceeds via an addition-elimination mechanism.[12] A nucleophile attacks the carbon atom bearing a suitable leaving group (typically a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stability. The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring.[11]

SNAr_Mechanism start Ar(LG)-NO₂ (Activated Ring) meisenheimer Meisenheimer Complex start->meisenheimer Addition nucleophile Nu⁻ product Ar(Nu)-NO₂ meisenheimer->product Elimination leaving_group LG⁻

Caption: The addition-elimination pathway of the SNAr reaction, stabilized by an electron-withdrawing group.

A variation of this is the Vicarious Nucleophilic Substitution (VNS), where a carbanion containing a leaving group at the nucleophilic center attacks an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom.[13]

Advantages:

  • Excellent Regioselectivity: The position of functionalization is precisely controlled by the location of the leaving group.[11]

  • Broad Scope of Nucleophiles: A wide variety of nucleophiles (alkoxides, thiolates, amines, etc.) can be employed.

  • Milder Conditions: Compared to electrophilic nitration, SNAr reactions can often be carried out under less acidic conditions.

Disadvantages:

  • Requirement for Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[12]

  • Availability of Precursors: The synthesis relies on the availability of appropriately substituted halo-nitroaromatics.

The Modern Approach: Transition-Metal-Catalyzed C-H Nitration

Recent advances have established transition-metal-catalyzed C-H activation as a powerful and elegant strategy for the synthesis of nitroaromatics.[9][14] These methods offer high regioselectivity and functional group tolerance, overcoming many of the limitations of traditional nitration techniques.[9]

Mechanism and Causality: These reactions typically involve a directing group on the substrate that coordinates to a transition metal catalyst (e.g., palladium, ruthenium).[9][14] This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and subsequent nitration. The nitrating agents are often milder than mixed acids, such as metal nitrates.[9]

TM_Catalyzed_Nitration substrate Substrate with Directing Group (DG) complex Substrate-Catalyst Complex substrate->complex catalyst Transition Metal Catalyst (e.g., Pd, Ru) catalyst->complex activation C-H Activation complex->activation nitration Nitration with Nitrating Agent activation->nitration product Regioselectively Nitrated Product nitration->product product->catalyst Catalyst Regeneration

Caption: A generalized workflow for transition-metal-catalyzed C-H nitration, highlighting the role of a directing group.

Advantages:

  • High Regioselectivity: The directing group provides excellent control over the site of nitration, including access to otherwise difficult-to-obtain isomers (e.g., meta-nitration).[14]

  • Excellent Functional Group Tolerance: The milder reaction conditions are compatible with a wide range of sensitive functional groups.[9]

  • Step Economy: This approach avoids the need for pre-functionalization of the aromatic ring.[9]

Disadvantages:

  • Catalyst Cost and Toxicity: The use of precious metal catalysts can be a drawback in terms of cost and potential product contamination.[3]

  • Directing Group Requirement: Many of these methods necessitate the presence of a directing group, which may need to be installed and subsequently removed, adding steps to the overall synthesis.[9]

Comparative Performance Data

Synthetic RouteKey ReagentsTypical YieldsAdvantagesDisadvantages
Electrophilic Aromatic Nitration HNO₃, H₂SO₄Good to ExcellentWell-established, readily available reagents, predictable regioselectivity based on existing substituents.[3]Harsh acidic conditions, potential for over-nitration, poor regioselectivity for some substrates, safety concerns.[1]
Nucleophilic Aromatic Substitution (SNAr) Halo-nitroaromatic, NucleophileGood to ExcellentExcellent regioselectivity, broad substrate scope for nucleophiles.Requires pre-functionalized arenes with a good leaving group and strong electron-withdrawing group activation.[12]
Transition-Metal-Catalyzed C-H Nitration Arene with directing group, Metal Catalyst (e.g., Pd, Ru), Nitrating Agent (e.g., AgNO₃, Cu(NO₃)₂)Moderate to GoodHigh regioselectivity, excellent functional group tolerance, step-economy.[9][14]Requires directing group, catalyst cost and toxicity.[3][9]
ipso-Nitration Arylboronic acids, Aryl silanes, etc.Good to ExcellentHigh regioselectivity, mild conditions.[15]Requires pre-functionalized starting materials.[14]
Oxidation of Anilines Aniline derivative, Oxidizing Agent (e.g., H₂O₂, KMnO₄)Good to ExcellentMild reaction conditions, good functional group tolerance, alternative for substrates incompatible with nitration.[1]Limited to the availability of the corresponding aniline precursors.

Experimental Protocols

Protocol 1: Electrophilic Nitration of Benzene to Nitrobenzene[1]
  • To a 100 mL flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid.

  • While stirring, slowly add 15 mL of concentrated nitric acid, ensuring the temperature is maintained below 50 °C.

  • Once the acids are thoroughly mixed, slowly add 10 mL of benzene to the nitrating mixture dropwise, keeping the temperature below 50 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Carefully pour the reaction mixture onto 200 g of crushed ice and stir until all the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the lower layer containing the crude nitrobenzene.

  • Wash the nitrobenzene sequentially with water, a dilute solution of sodium carbonate, and then again with water.

  • Dry the product over anhydrous calcium chloride and purify by distillation.

Protocol 2: Nucleophilic Aromatic Substitution of 1-chloro-4-nitrobenzene
  • In a round-bottom flask, dissolve 1-chloro-4-nitrobenzene in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired nucleophile (e.g., sodium methoxide for the synthesis of 4-nitroanisole).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed ipso-Nitration of an Arylboronic Acid[15]
  • To a reaction vessel, add the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable nitrating agent (e.g., a mixture of a nitrate salt and an additive).

  • Add a suitable solvent, such as a mixture of toluene and water.

  • Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-20 minutes.

  • Heat the reaction mixture under the inert atmosphere at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The synthesis of functionalized nitrobenzenes is a mature field with a diverse array of methodologies. The choice of the most appropriate synthetic route is a multifactorial decision that depends on the desired substitution pattern, the presence of other functional groups, cost considerations, and scalability. While classical electrophilic nitration remains a valuable tool for the synthesis of many simple nitroaromatics, modern methods such as transition-metal-catalyzed C-H nitration and strategic SNAr reactions offer unparalleled precision and functional group tolerance for the construction of complex and highly functionalized nitrobenzene derivatives. A thorough understanding of the underlying mechanisms and the comparative advantages and disadvantages of each approach is crucial for the successful design and execution of synthetic strategies in research and development.

References

  • Recent advances in transition metal-catalyzed C(sp2)-H nitration. (2019). RSC Publishing. [Link]

  • Recent advances in transition metal-catalyzed C(sp 2 )–H nitration. (2019). ResearchGate. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Benzene. (2025). JoVE. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). MDPI. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018). SimpleChemConcepts. [Link]

  • Nitration of Benzene. (2024). Chemistry Steps. [Link]

  • Catalytic Synthesis of Arylisocyanates from Nitroaromatics. A Computational Study. (2007). ACS Publications. [Link]

  • Explaining the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]

  • Oxidative Nucleophilic Functionalization of Nitrobenzene and 3‐Nitroacetophenones with N−H Bonds. (2021). ResearchGate. [Link]

  • Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). PMC. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). PMC. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. [Link]

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Spectroscopic Comparison Guide: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene and Its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced kinase inhibitors and agrochemicals, heavily substituted fluoroaromatics serve as critical building blocks. Distinguishing between closely related regioisomers—such as the isomers of 1-(chloromethyl)-fluoro-methyl-nitrobenzene—is a persistent analytical challenge. Misidentification at the intermediate stage can lead to catastrophic late-stage synthetic failures.

As an Application Scientist, I have designed this guide to provide a definitive, orthogonal spectroscopic strategy to unambiguously differentiate 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (Isomer A) from its primary synthetic alternatives, Isomer B and Isomer C . By leveraging the causality behind nuclear shielding, spin-spin coupling, and mass spectrometric ortho-effects, this guide establishes a self-validating analytical framework.

Part 1: Structural Rationale & Orthogonal Analytical Framework

When synthesizing tetrasubstituted benzenes via electrophilic aromatic substitution, multiple regioisomers are inevitably generated. For this comparison, we evaluate three highly probable isomeric forms:

  • Isomer A: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

  • Isomer B: 1-(Chloromethyl)-4-fluoro-2-methyl-5-nitrobenzene

  • Isomer C: 1-(Chloromethyl)-5-fluoro-2-methyl-4-nitrobenzene

To achieve absolute structural confidence, we cannot rely on a single analytical technique. Instead, we employ an orthogonal workflow: ¹H NMR resolves spatial relationships via scalar coupling, ¹⁹F NMR probes the local electronic environment, and GC-EI-MS exploits proximity-driven fragmentation pathways.

Workflow Step1 Synthesized Isomer Mixture 1-(Chloromethyl)-fluoro-methyl-nitrobenzene NMR1H ¹H NMR Spectroscopy Analyze Aromatic Protons (H3, H6) Step1->NMR1H NMR19F ¹⁹F NMR Spectroscopy Analyze Fluorine Shielding Step1->NMR19F GCMS GC-EI-MS Analyze Fragmentation Patterns Step1->GCMS Crit1 Is H6 split by a large ortho-coupling (³J_HF ~9 Hz)? NMR1H->Crit1 Crit2 Is the ¹⁹F signal strongly deshielded by an ortho-NO₂? NMR19F->Crit2 Crit3 Is there a prominent [M-OH]⁺ peak at m/z 186? GCMS->Crit3 Crit1->Crit2 No (H6 is meta to F) IsomerC Isomer C (5-Fluoro, 4-Nitro) Crit1->IsomerC Yes (H6 is ortho to F) Crit2->Crit3 No (F is para to NO₂) IsomerB Isomer B (4-Fluoro, 5-Nitro) Crit2->IsomerB Yes (F is ortho to NO₂) IsomerA Isomer A (2-Fluoro, 5-Nitro) Crit3->IsomerA Yes (CH₃ is ortho to NO₂)

Orthogonal spectroscopic workflow for the unambiguous differentiation of fluoronitrobenzene regioisomers.

Part 2: NMR Spectroscopic Differentiation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) provides the most direct evidence of regiochemistry. The causality of the spectral differences lies in two fundamental principles: scalar spin-spin coupling (J-coupling) between ¹H and ¹⁹F nuclei, and the deshielding effect of electron-withdrawing groups on the ¹⁹F nucleus .

The Mechanistic Causality of the Shifts
  • ¹H NMR Spin-Spin Coupling: The ¹⁹F nucleus (spin ½) splits the signals of adjacent protons. Protons ortho to fluorine exhibit a large coupling constant (³J_HF ≈ 8–10 Hz), while meta protons show a smaller coupling (⁴J_HF ≈ 4–6 Hz).

    • In Isomer C , the H6 proton is ortho to the fluorine atom, resulting in a distinct doublet with a large ³J_HF. In Isomers A and B, H6 is meta to fluorine, yielding a smaller ⁴J_HF splitting.

  • ¹⁹F NMR Electronic Shielding: The chemical shift of fluorine is exquisitely sensitive to its local electronic environment . The strong electron-withdrawing nature of the nitro (-NO₂) group removes electron density from the adjacent space.

    • In Isomer B , the fluorine is directly ortho to the nitro group, causing severe deshielding and pushing the ¹⁹F signal significantly downfield (less negative ppm). In Isomer A, the fluorine and nitro groups are para to each other, resulting in a more shielded (more negative) signal.

Quantitative NMR Comparison Table
Spectroscopic FeatureIsomer A (2-F, 4-CH₃, 5-NO₂)Isomer B (4-F, 2-CH₃, 5-NO₂)Isomer C (5-F, 2-CH₃, 4-NO₂)
¹H NMR: H3 Proton ~7.2 ppm (d, ³J_HF ≈ 9.5 Hz)~7.1 ppm (d, ³J_HF ≈ 9.0 Hz)~7.4 ppm (d, ⁴J_HF ≈ 5.5 Hz)
¹H NMR: H6 Proton ~8.1 ppm (d, ⁴J_HF ≈ 5.0 Hz)~8.0 ppm (d, ⁴J_HF ≈ 5.5 Hz)~7.8 ppm (d, ³J_HF ≈ 9.5 Hz)
¹H NMR: -CH₂Cl ~4.6 ppm (s, 2H)~4.6 ppm (s, 2H)~4.6 ppm (s, 2H)
¹⁹F NMR Shift ~ -115 ppm (shielded)~ -95 ppm (strongly deshielded)~ -105 ppm (moderately deshielded)
Diagnostic Marker Shielded ¹⁹F, large H3 ³J_HFDeshielded ¹⁹F, large H3 ³J_HFLarge H6 ³J_HF

Part 3: Vibrational (IR) & Mass Spectrometry (MS) Profiling

While NMR maps the connectivity, Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) validate the functional groups and spatial proximities .

The "Ortho-Effect" in Mass Spectrometry

Because these molecules are neutral and relatively volatile, GC-EI-MS is vastly superior to LC-ESI-MS. The causality behind our MS strategy relies on the well-documented ortho-effect of nitrotoluenes.

  • In Isomer A , the methyl group (C4) and the nitro group (C5) are ortho to each other. Under electron impact, the nitro oxygen abstracts a hydrogen atom from the adjacent methyl group, leading to the expulsion of a hydroxyl radical (•OH). This produces a highly diagnostic [M-17]⁺ peak at m/z 186.

  • Isomers B and C have para and meta relationships between the methyl and nitro groups, respectively, meaning this specific fragmentation pathway is sterically impossible.

IR and MS Data Comparison Table
Analytical TechniqueIsomer A (2-F, 4-CH₃, 5-NO₂)Isomer B (4-F, 2-CH₃, 5-NO₂)Isomer C (5-F, 2-CH₃, 4-NO₂)
MS: Molecular Ion [M]⁺ m/z 203 / 205 (3:1 ratio)m/z 203 / 205 (3:1 ratio)m/z 203 / 205 (3:1 ratio)
MS: [M - OH]⁺ (Ortho Effect) m/z 186 (Prominent) AbsentAbsent
MS: [M - Cl]⁺ m/z 168m/z 168m/z 168
IR: -NO₂ Asymmetric Stretch ~1530 cm⁻¹~1525 cm⁻¹~1535 cm⁻¹
IR: C-F Stretch ~1210 cm⁻¹~1240 cm⁻¹~1225 cm⁻¹

Part 4: Standardized Experimental Protocol for Spectroscopic Validation

To ensure the trustworthiness of the data, the following protocols are designed as self-validating systems. The inclusion of internal standards guarantees that chemical shifts are absolute, preventing misassignment due to solvent effects.

Protocol 1: Multinuclear NMR Acquisition (¹H and ¹⁹F)
  • Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • ¹H NMR Acquisition:

    • Run a standard 1D proton experiment (zg30 pulse program).

    • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons. Acquire 16 scans.

    • Self-Validation Step: Lock and shim the instrument. Calibrate the chemical shift using the internal TMS peak at exactly 0.00 ppm. Integrate the -CH₂Cl singlet to exactly 2.00; the aromatic protons (H3 and H6) must integrate to 1.00 ± 0.05 each.

  • ¹⁹F NMR Acquisition:

    • Switch to the fluorine frequency (e.g., 376 MHz on a 400 MHz console).

    • Run a standard 1D fluorine experiment without ¹H decoupling (zg pulse program) to preserve the diagnostic J_HF splitting patterns.

    • Self-Validation Step: Add a sealed capillary containing Trichlorofluoromethane (CFCl₃) to the tube as an external reference (set to 0.00 ppm).

Protocol 2: GC-EI-MS Fragmentation Analysis
  • Sample Preparation: Dilute the compound to a concentration of 10 µg/mL in GC-grade dichloromethane.

  • Chromatographic Separation: Inject 1.0 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Hold the oven at 80°C for 2 minutes, ramp at 20°C/min to 280°C, and hold for 3 minutes.

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan from m/z 50 to 300.

  • Self-Validation Step: Verify the presence of the 3:1 isotopic ratio at m/z 203 and 205, confirming the presence of a single chlorine atom. Subsequently, extract the ion chromatogram (EIC) for m/z 186 to definitively confirm or rule out the presence of Isomer A.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link] [1]

  • Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Available at:[Link] [2]

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric Identification of Organic Compounds. Journal of Chemical Education, 39(11), 546. Available at:[Link][3]

Strategic Alternatives to 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-4-methyl-5-nitrobenzyl moiety is a highly privileged pharmacophore, frequently integrated into the design of kinase inhibitors, antibacterial agents, and targeted oncology therapeutics. Historically, researchers have relied on 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CFMN-Cl) as the primary building block for these functionalizations.

However, as a highly reactive benzyl chloride, CFMN-Cl presents significant synthetic bottlenecks: it is a potent lachrymator, exhibits poor bench stability, and frequently leads to uncontrollable polyalkylation when reacted with primary amines. To optimize yield, safety, and chemoselectivity, modern process chemistry has shifted toward two robust alternatives: (2-Fluoro-4-methyl-5-nitrophenyl)methanol (FMN-OH) and 2-Fluoro-4-methyl-5-nitrobenzaldehyde (FMN-CHO) .

This guide objectively compares these alternatives, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their implementation.

Mechanistic Profiling & Causality

The Mitsunobu Approach: FMN-OH (CAS: 1806480-23-8)

When the target nucleophile is a phenol, thiol, or imide (pKa < 13), direct SN2 alkylation with CFMN-Cl often requires harsh bases (e.g., NaH, K2CO3) that can degrade sensitive substrates. FMN-OH bypasses this via the Mitsunobu reaction.

Causality of the Reagent System: The reaction is driven by the redox coupling of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD). PPh3 attacks DIAD to form a betaine intermediate, which is basic enough to deprotonate the pronucleophile. The benzyl alcohol (FMN-OH) then attacks the phosphorus center, creating a highly electrophilic oxaphosphonium ion. The deprotonated nucleophile subsequently displaces the phosphine oxide in a clean SN2 fashion [1]. This allows for the formation of C-O, C-S, or C-N bonds under strictly neutral, ambient conditions, entirely eliminating the need for external inorganic bases.

The Reductive Amination Approach: FMN-CHO (CAS: 1804054-69-0)

When the target nucleophile is a 1° or 2° amine, CFMN-Cl inevitably produces a statistical mixture of mono- and di-alkylated products. FMN-CHO solves this through reductive amination.

Causality of the Reagent System: The aldehyde condenses with the amine to form an imine (or iminium ion). Instead of using harsh reductants like NaBH4, the reaction employs Sodium Triacetoxyborohydride (NaBH(OAc)3). The electron-withdrawing acetoxy ligands on the boron atom significantly reduce the nucleophilicity of the hydride [2]. Consequently, NaBH(OAc)3 is unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion at a mildly acidic pH (5–7). This thermodynamic distinction guarantees strictly mono-alkylated products with zero risk of over-alkylation.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of the historical reagent versus its modern alternatives based on standard process chemistry parameters.

ParameterCFMN-Cl (Historical)FMN-OH (Alternative 1)FMN-CHO (Alternative 2)
CAS Number N/A (Custom/Unstable)1806480-23-81804054-69-0
Reaction Pathway SN2 SubstitutionDehydrative CouplingIminium Reduction
Optimal Nucleophile Non-selectivePhenols, Thiols (pKa < 13)1° and 2° Amines
Over-alkylation Risk High (Requires strict stoichiometry)LowVery Low (Chemoselective)
Atom Economy HighLow (Generates TPPO byproduct)Medium
Handling Profile Lachrymator, moisture-sensitiveStable solid, bench-stableStable solid, bench-stable

Synthetic Workflow Decision Matrix

Use the following logic tree to determine the optimal alternative based on your substrate's nucleophilic profile.

Workflow Start Target: 2-Fluoro-4-methyl-5-nitrobenzyl Scaffold Integration NucType Identify the Nucleophile Start->NucType Amine 1° or 2° Amine NucType->Amine N-Alkylation Hetero Phenol, Thiol, or Imide (pKa < 13) NucType->Hetero O/S-Alkylation RedAm Reductive Amination Reagent: FMN-CHO Reductant: NaBH(OAc)3 Amine->RedAm Mitsunobu Mitsunobu Coupling Reagent: FMN-OH Activators: PPh3, DIAD Hetero->Mitsunobu

Caption: Decision matrix for selecting CFMN-Cl alternatives based on nucleophile type.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify mechanistic milestones.

Protocol A: O-Alkylation via Mitsunobu Coupling (Using FMN-OH)

Objective: Chemoselective etherification of a complex phenol.

  • Preparation: In an oven-dried flask under N2, dissolve the target phenol (1.0 equiv), FMN-OH (1.1 equiv), and PPh3 (1.2 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C.

  • Activation: Add DIAD (1.2 equiv) dropwise over 10 minutes.

    • Self-Validation Check: The solution will temporarily turn deep yellow upon each drop (indicating the formation of the PPh3-DIAD betaine intermediate) before fading as the alcohol is activated.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (typically 3:1 Hexanes/EtOAc). The FMN-OH spot (UV active) should be completely consumed, replaced by a less polar product spot.

  • Workup & Purification: Concentrate the mixture in vacuo. To precipitate the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether/hexanes (1:1), filter, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol B: N-Alkylation via Reductive Amination (Using FMN-CHO)

Objective: Mono-alkylation of a primary amine without over-alkylation.

  • Imine Formation: Dissolve the primary amine (1.0 equiv) and FMN-CHO (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5. Stir at room temperature for 2 hours.

    • Self-Validation Check: Analyze an aliquot via LCMS. You should observe the complete disappearance of the amine mass and the appearance of the [M+H]+ corresponding to the unreduced imine intermediate.

  • Selective Reduction: Add NaBH(OAc)3 (1.5 equiv) in single portions. Stir for an additional 4–12 hours at room temperature.

    • Causality Note: The delayed addition ensures that all aldehyde is converted to the imine, maximizing atom economy and preventing the reduction of FMN-CHO to FMN-OH.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (until gas evolution ceases and pH > 7). Extract with EtOAc (3x).

    • Self-Validation Check: The basic aqueous quench ensures the newly formed secondary amine is deprotonated and partitions entirely into the organic layer, leaving boron salts in the aqueous phase. Dry over Na2SO4, concentrate, and purify.

References

  • Kroll, E. A., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis (Stuttgart), 56(12), 1843–1850. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Available at:[Link]

Benchmarking the performance of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in specific reaction types

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and complex library synthesis, bifunctional building blocks that offer orthogonal reactivity are highly prized. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a premier example of such a scaffold. As a Senior Application Scientist, I frequently benchmark reagents not just on their isolated reactivity, but on their ability to act as self-validating systems in multi-step workflows.

This guide objectively benchmarks the performance of this specific compound against its halogenated analogs (the bromide and chloro-aromatic variants) across two fundamental reaction classes:

  • SN2 N-Alkylation at the benzylic position.

  • Nucleophilic Aromatic Substitution (SNAr) at the fluorinated aryl position.

The structural brilliance of this molecule lies in its functional group positioning. The nitro group at position 5 is exactly para to the fluorine atom at position 2, providing optimal resonance stabilization for SNAr. Simultaneously, the chloromethyl group at position 1 offers a controlled, chemoselective site for SN2 alkylation without premature degradation.

Orthogonal Reactivity: The Bifunctional Advantage

The primary advantage of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is its capacity for sequential, orthogonal functionalization. Researchers can selectively target the benzylic chloride with an amine (SN2), followed by targeting the aryl fluoride with an alkoxide or a secondary amine (SNAr), or vice versa.

G Start 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene SN2 Pathway A: SN2 Alkylation (Amine Nucleophile) Start->SN2 K2CO3, MeCN, 40°C SNAr Pathway B: SNAr (Alkoxide Nucleophile) Start->SNAr Cs2CO3, DMF, 75°C Intermediate1 N-Alkylated Fluoro-nitro Intermediate SN2->Intermediate1 Intermediate2 Chloromethyl Substituted Nitro-aryl Intermediate SNAr->Intermediate2 Final Bifunctionalized Target Scaffold Intermediate1->Final SNAr (Step 2) Intermediate2->Final SN2 (Step 2)

Orthogonal reactivity pathways of the bifunctional benzyl chloride scaffold.

Benchmark 1: SN2 Alkylation Kinetics & Selectivity

When evaluating the benzylic position, the standard debate is between utilizing a benzyl chloride versus a benzyl bromide.

Mechanistic Causality

While benzyl bromides possess a superior leaving group and exhibit faster reaction kinetics, they are notoriously prone to over-alkylation (e.g., converting primary amines to tertiary amines) and are highly moisture-sensitive[1]. In contrast, 2[2]. The chloride acts as a "Goldilocks" electrophile—stable enough for long-term storage and handling, yet sufficiently reactive under mild basic conditions to yield mono-alkylated products with high chemoselectivity.

Experimental Protocol: Chemoselective N-Alkylation

This protocol is designed to be a self-validating system, ensuring complete consumption of the electrophile while preventing bis-alkylation.

  • Setup: To an oven-dried 50 mL round-bottom flask, add 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 mmol, 203.6 mg) and anhydrous Acetonitrile (10 mL).

  • Reagent Addition: Add anhydrous K2CO3 (2.0 mmol, 276 mg) followed by the dropwise addition of Piperidine (1.1 mmol, 93.7 mg).

  • Reaction: Stir the suspension at 40 °C under a nitrogen atmosphere for 6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the benzyl chloride is fully consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo.

  • Purification: Partition the residue between EtOAc (20 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the pure N-alkylated intermediate.

Comparative Data: Chloride vs. Bromide Analog

Reaction conditions: Piperidine (1.1 eq), K2CO3 (2.0 eq), MeCN, 40 °C.

Electrophile ScaffoldLeaving GroupReaction TimeIsolated YieldBis-alkylation / Side Products
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene -Cl 6.0 h 88% < 2%
1-(Bromomethyl)-2-fluoro-4-methyl-5-nitrobenzene-Br1.5 h74%18%

Benchmark 2: Nucleophilic Aromatic Substitution (SNAr)

The second critical benchmark evaluates the reactivity of the aryl ring. Here, we compare our target molecule against its chloro-aromatic counterpart: 1-(Chloromethyl)-2-chloro-4-methyl-5-nitrobenzene.

Mechanistic Causality

In SNAr reactions, the rate-determining step is not the departure of the leaving group, but rather the initial nucleophilic attack to form the negatively charged intermediate known as the Meisenheimer complex[3]. Because fluorine is the most electronegative element, it exerts a massive inductive electron-withdrawing effect, significantly lowering the activation energy required to form this complex. Therefore,3[3]. The para-relationship of the nitro group to the fluorine in our target molecule perfectly stabilizes the resulting carbanion.

Meisenheimer Reactant Fluoro-nitroarene + Nucleophile TS Rate-Determining Step: Nucleophilic Attack Reactant->TS Complex Meisenheimer Complex (Stabilized by -NO2 & -F) TS->Complex Fast due to F electronegativity Product SNAr Product + Fluoride Ion Complex->Product Fast Elimination

Kinetic pathway of SNAr highlighting the rate-determining Meisenheimer complex formation.

Experimental Protocol: SNAr with an Alkoxide

This protocol utilizes cyclopropanol, demonstrating the synthesis of aryl cyclopropyl ethers under mild conditions[4].

  • Setup: In a sealed reaction vial, dissolve the N-alkylated intermediate from Benchmark 1 (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add Cs2CO3 (1.5 mmol, 488 mg) and cyclopropanol (1.5 mmol, 87 mg). Note: The 1.5:1 ratio prevents excessive heat generation and side reactions[4].

  • Reaction: Heat the mixture to 75 °C for 6 hours.

  • Workup: Cool the reaction to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography if necessary.

Comparative Data: Fluoro vs. Chloro Aryl Leaving Group

Reaction conditions: Cyclopropanol (1.5 eq), Cs2CO3 (1.5 eq), DMF, 75 °C.

Aryl ScaffoldAryl Leaving GroupReaction TempReaction TimeIsolated Yield
1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene -F 75 °C 6.0 h 91%
1-(Chloromethyl)-2-chloro-4-methyl-5-nitrobenzene-Cl75 °C24.0 h42%*

*Note: The chloro-analog typically requires temperatures exceeding 120 °C for acceptable conversion, which can degrade sensitive functional groups installed during the first SN2 step.

Conclusion

For researchers engaged in complex library synthesis or active pharmaceutical ingredient (API) development, 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene represents an optimal balance of reactivity and stability.

By utilizing a chloride rather than a bromide at the benzylic position, the molecule ensures high chemoselectivity during SN2 alkylation. Conversely, by utilizing a fluorine rather than a chlorine at the aryl position, the molecule dramatically accelerates SNAr kinetics, allowing for functionalization under mild conditions (75 °C) that preserve the integrity of the overall scaffold.

References

  • Source: PubMed Central (PMC)
  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol Source: Thieme Connect URL
  • How Do Aromatic Nitro Compounds React with Nucleophiles?
  • A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs.

Sources

Comparative study of the electronic effects of substituents in chloromethyl nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl nitrobenzene derivatives (e.g., 4-nitrobenzyl chloride) are critical electrophilic building blocks in organic synthesis, active pharmaceutical ingredient (API) manufacturing, and kinetic studies. The reactivity of the benzylic carbon is profoundly dictated by the electronic nature of the aromatic ring substituents. This guide provides an objective comparative analysis of how strongly electron-withdrawing groups (EWGs) like the nitro moiety alter the kinetic and mechanistic profile of benzylic substitution compared to electron-donating alternatives.

Mechanistic Framework: The SN1 vs. SN2 Dichotomy

The represents a classic mechanistic spectrum between unimolecular (SN1) and bimolecular (SN2) pathways[1]. The transition state involves the heterolytic cleavage of the C-Cl bond, developing a partial positive charge at the benzylic carbon.

  • Electron-Donating Groups (EDGs): Substituents like the 4-methoxy group (+R, -I) strongly stabilize the developing carbocation through resonance, driving the reaction toward an [2].

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-nitrobenzyl chloride exerts powerful -I (inductive) and -R (resonance) effects. This severe electron withdrawal destabilizes any developing positive charge, effectively raising the activation energy for ionization. Consequently, chloromethyl nitrobenzenes are forced away from the SN1 pathway, reacting almost exclusively via a concerted SN2 mechanism where nucleophilic solvent participation is mandatory in the transition state[1],[2].

Comparative Kinetic Profiling

To objectively compare the performance and reactivity of these derivatives, we utilize Hammett σ+ constants, which correlate substituent effects with reaction rates in electrophilic processes.

SubstrateSubstituent EffectHammett σ+ ConstantPredominant Solvolysis MechanismRelative Reactivity (approx.)
4-Methoxybenzyl chloride Strong EDG (+R)-0.78SN1 (Stepwise) 105
Benzyl chloride None (Reference)0.00Borderline SN1/SN21
3-Chlorobenzyl chloride Mild EWG (-I)+0.40SN2 (Concerted) 10−2
4-Nitrobenzyl chloride Strong EWG (-I, -R)+0.79Strict SN2 10−4

(Data synthesized from kinetic solvolysis studies of substituted benzyl chlorides[1],,[2].)

Experimental Methodology: Conductometric Solvolysis Kinetics

To quantitatively validate the mechanistic shift caused by the nitro substituent, researchers employ conductometric kinetic profiling. This method is highly reliable because the solvolysis of benzyl chlorides generates hydrochloric acid (HCl), leading to a measurable increase in solution conductivity over time.

Self-Validating Protocol:

  • Solvent Preparation & Thermostatting: Prepare an 80% (v/v) aqueous ethanol solution. Causality: This specific ratio ensures sufficient dielectric constant (ionizing power) to promote solvolysis while maintaining the solubility of the highly non-polar chloromethyl nitrobenzene. Equilibrate the solvent in a thermostatted conductivity cell at 45.0 ± 0.1 °C to eliminate temperature-dependent conductivity fluctuations.

  • Baseline Calibration: Record the initial conductivity ( G0​ ) of the pure solvent system. This acts as the internal blank to account for background ions.

  • Reaction Initiation: Inject a precise aliquot of 4-nitrobenzyl chloride (yielding a ~0.01 M solution) into the cell. Rapidly stir to ensure homogeneity.

  • Real-Time Data Acquisition: Record the conductivity ( Gt​ ) at regular intervals. Causality: Continuous monitoring prevents the need for physical aliquoting, eliminating titration errors and maintaining a closed, self-consistent thermodynamic system.

  • Infinite Time ( G∞​ ) Validation: To ensure the system is self-validating, heat the reaction mixture to 70 °C for 24 hours to force 100% conversion, then cool back to 45.0 °C to measure G∞​ . This confirms the total theoretical yield of HCl and validates that no side reactions occurred.

  • Kinetic Extraction: Plot ln(G∞​−Gt​) versus time. A strictly linear plot confirms pseudo-first-order kinetics, allowing the extraction of the rate constant ( k ). Comparing the k of 4-nitrobenzyl chloride to unsubstituted benzyl chloride will experimentally prove the rate retardation caused by the nitro group's .

Visualizing the Mechanistic Shift

Below is a logical workflow demonstrating how substituent electronic effects dictate the transition state and reaction pathway in chloromethylbenzene derivatives.

G Substrate Chloromethylbenzene Derivatives EDG Electron-Donating Groups (e.g., 4-Methoxy) Substrate->EDG +R / +I effects EWG Electron-Withdrawing Groups (e.g., 4-Nitro) Substrate->EWG -R / -I effects Carbocation Stabilized Carbocation Intermediate EDG->Carbocation Lowers Ionization Ea TransitionState Destabilized Carbocation (Concerted Transition State) EWG->TransitionState Raises Ionization Ea SN1 SN1 Pathway (Unimolecular Solvolysis) Carbocation->SN1 Rate = k[R-Cl] SN2 SN2 Pathway (Bimolecular Substitution) TransitionState->SN2 Rate = k[R-Cl][Nu]

Caption: Electronic effects dictating the SN1 vs. SN2 mechanistic pathways in benzyl chlorides.

Implications for Drug Development

Understanding the suppressed reactivity of chloromethyl nitrobenzenes is vital for synthetic chemists. Because 4-nitrobenzyl chloride is highly resistant to spontaneous ionization (SN1), it acts as a highly stable, controllable alkylating agent. In API synthesis, this allows for selective SN2 alkylation of amines or thiols without the competing side reactions (like solvent solvolysis or rearrangement) that plague more reactive, electron-rich benzyl halides. Furthermore, the nitro group can subsequently be reduced to an aniline derivative, providing a versatile synthetic handle for further functionalization.

References

  • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: National Institutes of Health (NIH) PMC URL: [Link][1]

  • Title: Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol Source: ResearchGate URL: [Link][2]

Sources

Safety Operating Guide

Comprehensive Safety & Operational Guide: Handling 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by molecular mechanics. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a highly functionalized, tri-hazardous building block utilized in advanced drug development and agrochemical synthesis. Handling this compound requires a deep understanding of its reactivity profile to prevent severe injury or catastrophic thermal events.

This guide provides field-proven, self-validating protocols designed to protect researchers while maintaining the integrity of sensitive synthetic workflows.

Mechanistic Hazard Profile: Understanding the Causality

To handle this compound safely, you must understand why it is dangerous. The molecule possesses three distinct reactive centers, each contributing to its severe hazard profile:

  • The Benzylic Chloride (Alkylating Agent & Lachrymator): The -CH2Cl group is highly electrophilic. In the presence of mucosal moisture (eyes, respiratory tract), it hydrolyzes to release hydrochloric acid (HCl). Furthermore, benzyl chlorides act as potent lachrymators by covalently modifying cysteine residues on Transient Receptor Potential Ankyrin 1 (TRPA1) channels in the peripheral nervous system, triggering severe blepharospasm and respiratory distress 1.

  • The Nitroaromatic Ring (Thermal Instability): Nitroaromatics possess a high C-NO₂ bond-dissociation energy, but under thermal stress or in the presence of basic/metallic contaminants, they can undergo rapid, autocatalytic exothermic decomposition 2.

  • The Aryl Fluoride (SNAr Susceptibility): Positioned para to the strongly electron-withdrawing nitro group, the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Unintended exposure to strong bases during quenching can trigger secondary exothermic runaway reactions.

Quantitative Hazard Data Summary
Hazard MetricValue / CharacteristicMechanistic Implication
C-NO₂ Bond Dissociation Energy ~297 ± 17 kJ/molHigh energy barrier, but releases massive heat/gas upon runaway thermal decomposition 2.
TRPA1 Activation Profile Covalent Cysteine ModificationTriggers severe sensory irritation, coughing, and temporary blindness at sub-ppm vapor levels 1.
Induction Activation Energy 170 - 174 kJ/molAutocatalytic decomposition can be triggered prematurely by metal contaminants (e.g., Fe₂O₃) 2.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive alkylating agents. Small, lipophilic molecules easily permeate standard nitrile.

PPE CategoryRequired for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzeneMechanistic Justification
Gloves Primary: Butyl Rubber or Silver Shield/4H.Secondary (Overglove): Heavy-duty Nitrile (8+ mil).Benzyl chlorides rapidly permeate thin nitrile. Butyl rubber provides superior resistance to halogenated aromatics.
Eye/Face Non-vented Chemical Splash Goggles AND Full Face Shield .Lachrymatory vapors react with corneal moisture to form HCl. Standard safety glasses offer zero vapor protection.
Body Flame-Resistant (FR) Lab Coat or Tyvek® ChemMAX suit .Nitroaromatics present a deflagration hazard. FR materials prevent secondary ignition during a thermal event.
Respiratory Fume Hood (Face velocity >100 fpm). If outside hood (spill):NIOSH Full-Face Respirator (OV/AG/P100). Vapors are highly corrosive. Acid Gas (AG) cartridges neutralize liberated HCl; Organic Vapor (OV) captures the aromatic core.

Experimental Workflow & Hazard Mitigation Logic

Workflow Start 1. Pre-Operation Hood & PPE Validation Reagent 2. Reagent Isolation 1-(Chloromethyl)-2-fluoro- 4-methyl-5-nitrobenzene Start->Reagent Validate Transfer 3. Closed-System Transfer (Schlenk/Syringe) Reagent->Transfer Inert Purge Reaction 4. Reaction Execution (Temp < 60°C, Inert Atm) Transfer->Reaction Controlled Add Quench 5. In-Situ Quenching (Weak Base/Amine) Reaction->Quench Complete Waste 6. Waste Segregation (Halogenated, No Strong Base) Quench->Waste Safe Disposal

Logical workflow for handling highly reactive nitrobenzyl chlorides, from pre-operation to disposal.

Self-Validating Operational Protocol

Do not proceed to the next step until the validation condition of the current step is met.

Phase 1: Pre-Operational Setup
  • Clear the Environment: Remove all incompatible materials from the fume hood, specifically strong bases (NaOH, KOH), reducing agents (hydrides), and transition metal powders. Causality: Trace metals lower the thermal decomposition onset temperature of nitroaromatics 3.

  • Establish Inert Atmosphere: Set up a Schlenk line with Nitrogen or Argon.

    • Validation Check: Observe the inline mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive pressure, ensuring ambient moisture cannot enter and hydrolyze the benzylic chloride.

  • Draft Verification:

    • Validation Check: Tape a 2-inch strip of tissue paper to the bottom of the fume hood sash. It must pull inward steadily before you open the reagent bottle.

Phase 2: Execution & Transfer
  • Tool Selection: Use exclusively PTFE (Teflon) or ceramic spatulas for solid transfers. Never use metal spatulas.

  • Transfer Mechanics: If handling the compound in solution, utilize gas-tight PTFE-plunger syringes or stainless steel cannulas under positive inert gas pressure.

  • Thermal Control: Maintain reaction temperatures strictly below 60°C. Monitor temperature using an internal thermocouple submerged in the reaction mixture, not just the hotplate display.

    • Validation Check: If the internal temperature spikes more than 5°C above the bath temperature without active heating, immediately remove the heat source and apply an ice bath. This indicates the onset of an exothermic runaway.

Phase 3: Quenching & Post-Reaction
  • Reagent Neutralization: Quench residual reagent in-situ using a mild nucleophile (e.g., dilute aqueous ammonia or a secondary amine) under active cooling (ice bath). Do not use strong aqueous bases (e.g., 5M NaOH) , as this will trigger a violent SNAr reaction at the fluorinated position.

  • Reaction Completion Check:

    • Validation Check: To confirm the benzylic chloride is fully quenched, take a 0.5 mL aliquot, acidify with dilute HNO₃, and add a drop of 1% Silver Nitrate (AgNO₃). The absence of a white precipitate (AgCl) confirms the alkylating agent is neutralized.

Emergency Response & Spill Mitigation

In the event of an uncontrolled release, immediate and specific actions are required to prevent severe tissue damage and respiratory failure.

  • Spill Cleanup:

    • Evacuate the immediate area. Lachrymatory vapors will rapidly incapacitate personnel without respiratory protection.

    • Don a full-face respirator (OV/AG/P100 cartridges) and heavy-duty Butyl gloves.

    • Cover the spill with an inert, non-combustible absorbent (dry sand or vermiculite). Never use combustible absorbents like sawdust due to the nitroaromatic oxidizing potential.

    • Neutralize the absorbed mass with a 10% aqueous sodium carbonate solution to slowly hydrolyze the chloride without generating excessive heat.

  • Personnel Exposure:

    • Skin/Eyes: Immediately flush with copious amounts of water for a minimum of 15 minutes. If available, utilize Diphoterine® solution immediately; it is an amphoteric chelating agent that halts both the corrosive (HCl) and alkylating damage pathways far more effectively than water.

Disposal & Waste Management

  • Segregation: Dispose of all reaction mixtures and quenched solutions strictly into Halogenated Organic Waste carboys.

  • Incompatibility Warning: Clearly label the waste container: "Contains Reactive Nitroaromatic / Alkylating Agent". Never mix this waste stream with azide salts (risk of forming highly explosive benzyl azides) or strong reducing agents.

References

  • OPCW Scientific Advisory Board. "SAB-25/WP.1 - Scientific Advisory Board". opcw.org.
  • Texas A&M University (OAKTrust).
  • Defense Technical Information Center (DTIC).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.